1,2,2,3-Tetrachloropropane
Description
Propriétés
IUPAC Name |
1,2,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHJTAYHSSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051656 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-53-5 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 1,2,2,3-tetrachloropropane"
An In-depth Technical Guide to the Synthesis and Characterization of 1,2,2,3-Tetrachloropropane
This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of this compound (CAS No. 13116-53-5). Designed for researchers and professionals in chemical synthesis and drug development, this guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the process from reaction initiation to final structural verification.
Introduction
This compound is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄.[1][2] While not as extensively studied as some of its isomers, it serves as a valuable chemical intermediate. For instance, it has been identified as a by-product in the synthesis of 1,1,2,3-tetrachloropropene, a precursor for certain pesticides.[3] Its specific arrangement of chlorine atoms—a terminal dichloromethyl group and two adjacent chlorines—presents unique challenges and opportunities in synthesis and requires rigorous characterization to confirm its identity and distinguish it from other tetrachloropropane isomers. This guide details a logical and reproducible approach to its laboratory-scale synthesis and characterization.
Part 1: Synthesis and Purification
The synthesis of this compound is not widely documented with high-yield, selective methods. A logical and instructive approach is the free-radical photochlorination of a suitable precursor. While such reactions can be unselective, they are fundamental in halogen chemistry and provide an excellent case study in managing reaction conditions and purification strategies.[4][5] We will focus on the photochlorination of 1,2-dichloropropane.
Proposed Synthetic Route: Free-Radical Photochlorination of 1,2-Dichloropropane
The choice of 1,2-dichloropropane as a starting material is based on its commercial availability and the fact that substitution at the C-2 position is required to generate the target molecule. The underlying principle is a free-radical chain reaction initiated by UV light, which homolytically cleaves molecular chlorine into highly reactive chlorine radicals.[4][6]
Reaction Mechanism: The process follows a classic chain reaction mechanism:
-
Initiation: UV radiation supplies the energy to break the Cl-Cl bond, generating two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane. Abstraction from the central carbon (C-2) is sterically hindered but electronically stabilized, leading to the formation of a secondary radical. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, continuing the chain.
-
Termination: The reaction ceases when radicals combine with each other.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials, including gaseous chlorine and UV radiation. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a thermometer. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine. Place a UV lamp (e.g., a mercury vapor lamp) adjacent to the flask.
-
Reaction:
-
Charge the flask with 1,2-dichloropropane (1.0 mol).
-
Begin gentle stirring and heat the flask to 50-60°C to facilitate the reaction in the liquid phase.
-
Turn on the UV lamp.
-
Slowly bubble chlorine gas (Cl₂) through the gas inlet tube into the stirred solution. Monitor the reaction temperature, as the process is exothermic.[4] Maintain a steady, slow flow of chlorine.
-
Periodically take small aliquots and analyze by GC-MS to monitor the formation of the desired product and other chlorinated isomers. The reaction is complete when the desired conversion is achieved or when the formation of higher chlorinated by-products becomes significant.
-
-
Work-up and Purification:
-
Turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium thiosulfate solution (to remove unreacted chlorine), a 5% sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (unreacted 1,2-dichloropropane) under reduced pressure.
-
The resulting crude product will be a mixture of chlorinated propanes. Purify the this compound via fractional distillation under vacuum, collecting the fraction at the appropriate boiling point.
-
Part 2: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| CAS Number | 13116-53-5 | [1][2] |
| Molecular Formula | C₃H₄Cl₄ | [1][2] |
| Molecular Weight | 181.9 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Boiling Point | Experimental data varies; estimated range 170-180 °C | [1] |
| Kovats Retention Index | 963.9 (Standard non-polar column) | [1] |
Analytical Characterization Workflow
A multi-step analytical approach is required to unambiguously verify the product's structure and purity.
Characterization Methodologies
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess the purity of the distilled fraction and provide initial structural evidence from the mass spectrum.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane.
-
Instrumentation: Use a GC system with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
-
-
Expected Results: A pure sample should show a single major peak in the chromatogram. The mass spectrum is expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 180 (containing ³⁵Cl isotopes) may be weak or absent, but key fragment ions will be present.[1]
| m/z (Top Peaks) | Interpretation |
| 131 | [M - CH₂Cl]⁺ |
| 133 | Isotope peak for the m/z 131 fragment |
| 110 | Fragment corresponding to C₃H₃Cl₂⁺ |
| 75 | Fragment corresponding to C₂H₄Cl⁺ |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides definitive structural confirmation by revealing the connectivity of atoms.
-
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
-
Expected Spectra:
-
¹H NMR: The structure CH₂ Cl-CCl₂-CH₂ Cl has two chemically equivalent CH₂ groups due to symmetry. Therefore, a single signal is expected.
-
Expected Signal: A singlet (s) at approximately 3.9-4.2 ppm, integrating to 4H. The exact chemical shift will be influenced by the adjacent dichlorinated carbon.
-
-
¹³C NMR: The molecule has two distinct carbon environments.
-
Expected Signals:
-
One signal for the two equivalent -C H₂Cl carbons (approx. 50-60 ppm).
-
One signal for the central -C Cl₂- carbon (approx. 80-90 ppm).
-
-
-
C. Infrared (IR) Spectroscopy
-
Purpose: To confirm the presence of specific functional groups (C-H and C-Cl bonds).[1]
-
Protocol:
-
Sample Preparation: Acquire the spectrum using a neat sample between two NaCl or KBr plates (capillary film).
-
-
Expected Absorption Bands:
-
2950-3050 cm⁻¹: C-H stretching vibrations from the CH₂ groups.
-
1400-1450 cm⁻¹: CH₂ scissoring (bending) vibrations.
-
650-800 cm⁻¹: Strong, characteristic C-Cl stretching vibrations.
-
Part 3: Safety and Handling
This compound is classified as a hazardous substance.[1]
-
GHS Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and harmful if inhaled (H332).[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if working outside of a fume hood or if exposure limits are exceeded.[7]
-
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin, eyes, and clothing. Prevent release into the environment.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 3. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 1,2,2,3-Tetrachloropropane
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Identifiers
1,2,2,3-Tetrachloropropane is a halogenated hydrocarbon, a class of compounds with significant utility as solvents and synthetic intermediates. Its physical state and behavior are dictated by its molecular structure and the strong electronegativity of the chlorine atoms. At room temperature, it presents as a colorless liquid with a characteristically oily appearance.[1]
A summary of its key physical properties is presented below. It is crucial for researchers to note that minor discrepancies in reported values, such as boiling point, can arise from variations in experimental conditions, including pressure and sample purity. This guide presents values from reputable chemical databases, and any significant variations are discussed to provide a comprehensive understanding.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄Cl₄ | [1][2][3] |
| Molecular Weight | 181.877 g/mol | [2] |
| CAS Registry Number | 13116-53-5 | [2][3][4] |
| Appearance | Colorless, oily liquid | [1] |
| Density | 1.5741 g/cm³ | [1] |
| Boiling Point | 166 °C / 183 °C | [1][5] |
| Melting Point | -22 °C | [1] |
| Dipole Moment | 0.94 D | [5] |
| LogP (Octanol/Water Partition Coefficient) | 2.72 | [5] |
In-Depth Analysis of Key Physical Properties
Boiling Point: A Tale of Two Values
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For halogenated alkanes like this compound, the boiling point is significantly higher than that of their parent alkanes due to increased molecular mass and stronger intermolecular forces, specifically dipole-dipole interactions and van der Waals forces.[6][7][8]
The observed range in the literature for the boiling point of this compound (166 °C and 183 °C) underscores the importance of standardized experimental protocols.[1][5] This variation can be attributed to differences in the atmospheric pressure at which the measurement was taken or the presence of impurities, which can elevate the boiling point. The OECD 103 guideline provides a standardized method for boiling point determination, which is crucial for achieving consistent and comparable results.[3][6]
Melting Point and Physical State
With a melting point of -22 °C, this compound is a liquid under standard laboratory conditions.[1] The arrangement of chlorine atoms on the propane backbone influences the crystal lattice structure in the solid state, which in turn determines the melting point. The presence of multiple halogen atoms leads to a higher melting point compared to propane itself.
Density and its Practical Implications
The density of this compound is 1.5741 g/cm³, making it significantly denser than water.[1] This property is of practical importance in solvent extraction procedures, where it will form the lower layer in an aqueous-organic separation.
Solubility Profile: A Hydrophobic Nature
Due to the presence of multiple chlorine atoms, this compound is a relatively nonpolar molecule and exhibits low solubility in water.[1] Its hydrophobic nature dictates its partitioning behavior in biological and environmental systems. Conversely, it is readily soluble in a range of organic solvents, including alcohols, ethers, and other chlorinated hydrocarbons.[1] This solubility profile makes it a useful solvent for nonpolar compounds.
Experimental Protocols for Property Determination
The following section details standardized, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data integrity and reproducibility.
Determination of Boiling Point (Based on OECD Guideline 103)
This method is designed to determine the boiling point of a liquid substance with high precision.
Diagram of Experimental Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Apparatus Setup: A simple distillation apparatus or a Thiele tube setup is assembled.[9] The apparatus must be clean and dry.
-
Sample Preparation: Approximately 5 mL of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated.
-
Observation: The temperature is recorded when a steady stream of bubbles emerges from an inverted capillary tube (if using the Thiele method) or when the liquid is actively boiling and condensing on the thermometer bulb in a distillation setup.[9]
-
Data Recording: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.
-
Pressure Correction: The ambient barometric pressure is recorded, and the observed boiling point is corrected to standard pressure (101.325 kPa) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
Determination of Melting Point (Based on ASTM E324)
This method utilizes a capillary tube to determine the melting range of a crystalline solid.[1][2][5][10][11]
Methodology:
-
Sample Preparation: A small amount of this compound is frozen. The solid sample is then finely powdered.
-
Capillary Tube Loading: A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last crystal melts is the final melting point. The range between these two temperatures is the melting range.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing tests.
Diagram of Logical Relationship: Solubility Testing
Caption: Logical Flow for Solubility Determination.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, and a nonpolar organic solvent like hexane.
-
Procedure: To a test tube containing 1 mL of the solvent, add 1 mL of this compound.
-
Mixing: The test tube is sealed and agitated vigorously for 1-2 minutes.
-
Observation: The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct layers (insoluble). For semi-quantitative analysis, varying amounts of the solute can be added to a fixed volume of solvent to determine the saturation point.
Safety and Handling
As with all chlorinated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).[12]
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, contextualized with the underlying chemical principles and supported by standardized experimental protocols. A thorough understanding and accurate determination of these properties are fundamental for the safe and effective use of this compound in research and development.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. store.astm.org [store.astm.org]
- 3. oecd.org [oecd.org]
- 4. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infinitalab.com [infinitalab.com]
- 6. oecd.org [oecd.org]
- 7. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.astm.org [store.astm.org]
- 11. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]
- 12. chemicalbook.com [chemicalbook.com]
"spectroscopic data for 1,2,2,3-tetrachloropropane"
An In-depth Technical Guide to the Spectroscopic Data of 1,2,2,3-Tetrachloropropane
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 13116-53-5).[1] Aimed at researchers and analytical scientists, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. Our approach is grounded in field-proven insights, emphasizing the causal relationships between molecular structure and spectral output.
Introduction: The Analytical Imperative
This compound is a halogenated organic compound with the molecular formula C₃H₄Cl₄.[1] Accurate structural confirmation is paramount for its use in chemical synthesis, environmental analysis, and drug development research. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's atomic and electronic environment. This guide serves as a reference for identifying and interpreting the unique spectral signatures of this compound, ensuring data integrity and confidence in experimental outcomes.
Molecular Structure and Predicted Spectral Features
The structure of this compound is foundational to understanding its spectra. The molecule contains a three-carbon backbone with four chlorine substituents.
-
Asymmetry: The molecule is chiral, possessing a stereocenter at the second carbon (C2). However, for standard spectroscopic analysis of a racemic mixture, this does not complicate the primary interpretation. The key feature is the lack of symmetry, which dictates that each carbon and each proton environment is chemically distinct.
-
Proton Environments: There are three unique proton environments.
-
Carbon Environments: There are three unique carbon environments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.
Interpretation and Causality:
The structure dictates three distinct signals corresponding to the protons on C1, C2, and C3.
-
CH₂Cl (C1) protons: These two protons are adjacent to a carbon bearing two chlorine atoms (C2). The high electronegativity of the chlorine atoms on C2 and the chlorine on C3 will deshield these protons, shifting their signal downfield.
-
CHCl (C2) proton: This single proton is on a carbon atom bonded to two chlorine atoms and two carbon atoms. This environment is highly deshielded and will appear furthest downfield.
-
CH₂Cl (C3) protons: These two protons are adjacent to a carbon with one chlorine atom (C2). They will be deshielded but likely to a lesser extent than the C1 protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (on C1) | ~4.0 - 4.5 | Doublet | 2H |
| -CH- (on C2) | ~4.8 - 5.2 | Triplet | 1H |
| -CH₂- (on C3) | ~3.8 - 4.2 | Doublet | 2H |
Note: Actual spectral data is available on databases like SpectraBase.[1][2] Predicted values are based on established principles of chemical shifts.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of deuterated chloroform is standard for non-protic organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks. A good shim results in a symmetrical, narrow peak for the TMS signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Apply a standard 90° pulse.
-
Acquire the Free Induction Decay (FID) over a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of protons.
-
Caption: Standard workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Interpretation and Causality:
Due to the molecule's asymmetry, three distinct signals are expected.
-
C1 & C3 (-CH₂Cl): These carbons are bonded to one chlorine atom and will appear in the typical range for alkyl halides. Their exact positions will differ slightly due to their proximity to the other chlorinated carbons.
-
C2 (-CCl₂-): This carbon is bonded to two chlorine atoms, causing a significant downfield shift due to the strong deshielding effect.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~50 - 60 |
| C2 | ~85 - 95 |
| C3 | ~45 - 55 |
Note: This data can be cross-referenced with entries in the SpectraBase database.[1][2]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same volume of solvent due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Same as for ¹H NMR.
-
Data Acquisition:
-
Set a wider spectral width (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence. This is a crucial step that collapses carbon-proton coupling, resulting in a single sharp peak for each carbon environment and improving the signal-to-noise ratio.
-
A much larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus. A longer relaxation delay between pulses may also be necessary.
-
-
Data Processing: Same as for ¹H NMR, excluding integration, which is not typically quantitative in standard ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.
Interpretation and Causality:
The IR spectrum of this compound will be dominated by vibrations associated with its carbon-hydrogen and carbon-chlorine bonds.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
| 2950-3000 | C-H stretch | Indicates the presence of sp³ hybridized C-H bonds. |
| 1400-1470 | C-H bend | Scissoring and bending vibrations of the methylene groups. |
| 650-850 | C-Cl stretch | Strong, characteristic absorptions confirming the presence of multiple chloroalkane functional groups. The broadness and complexity in this region are expected due to the multiple, distinct C-Cl bonds. |
Note: FTIR spectra for this compound are available for viewing on SpectraBase, often acquired as a neat liquid.[1][3]
Experimental Protocol: Acquiring a Neat FTIR Spectrum
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application:
-
For ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
For Salt Plates: Place one drop of the neat liquid sample onto one salt plate and gently place the second plate on top to create a thin capillary film.
-
-
Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing: The instrument software automatically subtracts the background from the sample scan. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule, which aids in structural confirmation.
Interpretation and Causality:
-
Molecular Ion (M⁺): The molecular weight of this compound is approximately 181.9 g/mol .[1] Due to the presence of four chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of four chlorines will result in a cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities.
-
Fragmentation: The molecule will fragment under electron ionization (EI) conditions. The most common fragmentation pathway is the loss of a chlorine atom or an HCl molecule. The stability of the resulting carbocation determines the abundance of the fragment ions.
Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Significance |
| ~180, 182, 184... | [C₃H₄Cl₄]⁺ | Molecular ion cluster. |
| ~145, 147, 149... | [C₃H₄Cl₃]⁺ | Loss of a chlorine radical (·Cl). This is often a prominent peak. |
| ~109, 111... | [C₃H₄Cl₂]⁺ | Loss of a second chlorine radical. |
| ~96, 98... | [C₂H₃Cl₂]⁺ | Cleavage of a C-C bond with loss of CH₂Cl. |
Note: GC-MS data for this compound is available in public databases, which can be used to confirm these fragmentation patterns.[1][4]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Acquiring a GC-MS Spectrum
This protocol is ideal for separating the compound from any potential impurities before mass analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set the injector temperature to ~250°C and the transfer line to the MS to ~280°C.
-
Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of components based on boiling point.
-
-
MS Setup:
-
Set the ion source to electron ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns.
-
Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-300).
-
-
Data Acquisition: Inject a small volume (1 µL) of the sample into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Identify the peak corresponding to this compound in the TIC. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[5]
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, IR spectroscopy identifies the key C-H and C-Cl functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Adherence to the standardized protocols described herein ensures the generation of high-fidelity data, which is indispensable for any scientific or developmental application of this compound.
References
"isomers of tetrachloropropane and their properties"
An In-Depth Technical Guide to the Isomers of Tetrachloropropane: Synthesis, Properties, and Characterization
Introduction
Tetrachloropropane (C₃H₄Cl₄) represents a group of chlorinated hydrocarbons with a three-carbon backbone to which four chlorine atoms are attached. The specific arrangement of these chlorine atoms gives rise to several structural isomers, each possessing distinct physical, chemical, and toxicological properties. While not as commercially significant as some other chlorinated solvents, tetrachloropropanes serve as important intermediates in chemical synthesis, particularly in the agrochemical industry, and their study provides valuable insights into the structure-activity relationships of halogenated alkanes.[1]
This technical guide offers a comprehensive exploration of the primary isomers of tetrachloropropane. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthesis, properties, and analytical characterization of these compounds. The narrative emphasizes the causality behind experimental choices and provides a framework for their practical application in a laboratory setting.
Structural Isomers of Tetrachloropropane
There are nine possible structural isomers of tetrachloropropane. This guide will focus on the most commonly cited and synthesized isomers, providing a detailed analysis of their unique characteristics.
Caption: Structural isomers of tetrachloropropane.
Detailed Analysis of Key Tetrachloropropane Isomers
This section provides a detailed examination of individual tetrachloropropane isomers, covering their synthesis, physical and chemical properties, and spectroscopic characterization.
1,1,1,2-Tetrachloropropane
Synthesis: 1,1,1,2-Tetrachloropropane can be synthesized through the addition of hydrogen chloride (HCl) to 1,1,1-trichloropropene.[2] This electrophilic addition follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen substituents, and the chloride attaches to the more substituted carbon.
Reaction Scheme: CCl₃CH=CH₂ + HCl → CCl₃CHClCH₃[2]
Physical and Chemical Properties: This isomer is a colorless liquid with a molar mass of 181.87 g/mol .[2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 812-03-3 | [2] |
| Molar Mass | 181.87 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -64 °C | [2] |
| Boiling Point | 152.4 °C | [2] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of 1,1,1,2-tetrachloropropane is expected to show a doublet and a quartet, corresponding to the methyl (CH₃) and methine (CH) protons, respectively, with coupling between them.[3]
-
¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals for the three different carbon environments.[4]
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for chlorinated compounds, which can be used for its identification.[5]
1,1,1,3-Tetrachloropropane
Synthesis: 1,1,1,3-Tetrachloropropane is a significant industrial intermediate. It is typically produced by the reaction of ethylene with carbon tetrachloride in the presence of a catalyst system, often involving iron and a phosphate compound.[6][7][8]
Reaction Scheme: CH₂=CH₂ + CCl₄ --(Fe, (RO)₃PO)--> CCl₃CH₂CH₂Cl[9]
This process can be optimized for continuous production and involves distillation steps to purify the final product.[8]
Physical and Chemical Properties: This isomer is a colorless liquid with a sweet, chloroform-like odor.[10] It is denser than water and has a relatively high boiling point.[10]
| Property | Value | Reference |
| CAS Number | 1070-78-6 | [11] |
| Molar Mass | 181.87 g/mol | [11] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 156-158 °C | [11] |
| Density | 1.45 g/cm³ | [11] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum would show two triplets for the two non-equivalent methylene (CH₂) groups.
-
¹³C NMR: The spectrum displays three signals corresponding to the CCl₃, CH₂Cl, and the central CH₂ group.[11]
-
GC-MS: The Kovats retention index for this isomer on a standard non-polar column is approximately 921.[11]
Applications and Toxicology: 1,1,1,3-Tetrachloropropane is primarily used as an intermediate in the synthesis of other chemicals, including pesticides and herbicides.[10][12] It is considered a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[11] Animal studies have indicated potential liver toxicity.[10]
1,1,2,2-Tetrachloropropane
Synthesis: The synthesis of 1,1,2,2-tetrachloropropane can be achieved through the chlorination of propyne in the presence of a suitable solvent mixture.[13]
Physical and Chemical Properties: Key properties are listed below.
| Property | Value | Reference |
| CAS Number | 13116-60-4 | [14][15] |
| Molar Mass | 181.9 g/mol | [14] |
| Boiling Point | 165-167 °C | [14] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons and a singlet for the methine proton.
-
GC-MS: The Kovats retention index on a semi-standard non-polar column is around 1025.4.[14] The mass spectrum will show characteristic isotopic patterns of chlorine.[14]
1,1,2,3-Tetrachloropropane
Synthesis: This isomer can be produced by the reaction of chlorine with 2,3-dichloropropene.[16] The reaction is typically carried out at a controlled temperature, often between 0-30 °C, and may use an organic solvent.[16]
Reaction Scheme: ClCH₂CCl=CH₂ + Cl₂ → ClCH₂CHClCCl₂CH₃
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 18495-30-2 | [13] |
| Molar Mass | 181.9 g/mol | [16] |
Applications: 1,1,2,3-Tetrachloropropane and its derivatives are useful as intermediates in the preparation of pesticides.[17]
1,2,2,3-Tetrachloropropane
Synthesis: this compound can be obtained as a by-product in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane.[17]
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 13116-53-5 | [1] |
| Molar Mass | 181.9 g/mol | [18] |
| Appearance | Colorless liquid | [1] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum would show a singlet for the four equivalent methylene protons.
-
¹³C NMR: The spectrum will have two signals, one for the two CH₂Cl groups and one for the CCl₂ group.[18]
-
GC-MS: The Kovats retention index on a standard non-polar column is approximately 963.[18]
Applications: This isomer is a key intermediate in the synthesis of the herbicide Diallate.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,1,1,3-Tetrachloropropane
Objective: To synthesize 1,1,1,3-tetrachloropropane from ethylene and carbon tetrachloride.[8]
Materials:
-
Ethylene gas
-
Carbon tetrachloride
-
Metallic iron (catalyst)
-
Tributylphosphate (co-catalyst)
-
Reaction vessel with gas inlet, stirrer, and condenser
Procedure:
-
Charge the reaction vessel with carbon tetrachloride, metallic iron, and tributylphosphate.
-
Heat the mixture to the reaction temperature (e.g., 90-130 °C) with agitation.[8]
-
Bubble ethylene gas through the reaction mixture.
-
Maintain the reaction for a specified residence time (e.g., 0.2 to 20 hours).[8]
-
After the reaction is complete, cool the mixture and separate the solid catalyst.
-
Purify the liquid product by distillation at a temperature of 70 to 115 °C and a pressure of 40 to 225 torr to obtain 1,1,1,3-tetrachloropropane.[8]
Caption: Workflow for the synthesis of 1,1,1,3-tetrachloropropane.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify tetrachloropropane isomers in a sample.[19][20][21][22]
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., TG5-SilMS or similar).[19]
-
Mass spectrometer detector (e.g., Orbitrap or quadrupole).[19][23]
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., n-tetradecane or cyclohexane).[19][21]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Separation: Use a suitable temperature program to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature and ramp up.
-
Mass Spectrometric Detection: As the separated components elute from the column, they are ionized (e.g., by electron impact or negative chemical ionization) and their mass-to-charge ratio is measured.[20][23]
-
Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or library data.
Caption: General workflow for GC-MS analysis of tetrachloropropane isomers.
Conclusion
The isomers of tetrachloropropane, while sharing the same molecular formula, exhibit a fascinating diversity in their synthesis, physical properties, and chemical reactivity. A thorough understanding of these differences is crucial for their safe handling, effective use as chemical intermediates, and accurate analytical detection. The protocols and data presented in this guide provide a solid foundation for professionals working with these chlorinated hydrocarbons, enabling them to make informed decisions in their research and development endeavors. The continued study of such compounds is essential for advancing our knowledge in organic synthesis, analytical chemistry, and toxicology.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 7. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 9. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 10. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]
- 11. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]
- 14. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. CN1772718A - Production process of 1, 1, 2, 3-tetrachloro propane - Google Patents [patents.google.com]
- 17. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 18. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. agilent.com [agilent.com]
An In-depth Technical Guide to the Chemical Structure and Bonding in 1,2,2,3-Tetrachloropropane
Abstract
This technical guide provides a comprehensive examination of the chemical structure and bonding of 1,2,2,3-tetrachloropropane (C₃H₄Cl₄, CAS No. 13116-53-5).[1][2][3][4] As a polychlorinated alkane, its molecular architecture is defined by a propane backbone with four chlorine substituents, leading to a complex interplay of steric and electronic effects that dictate its conformational preferences, reactivity, and spectroscopic signature. This document delves into the nuanced structural parameters, including bond lengths and angles, and explores the rotational isomerism inherent to the molecule. Furthermore, a detailed analysis of its characteristic spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is presented, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a halogenated hydrocarbon with a molecular weight of approximately 181.88 g/mol .[2][3] Its structure, featuring a propane chain with chlorine atoms at the 1, 2, 2, and 3 positions, gives rise to a chiral center at the C2 carbon, making it an interesting subject for stereochemical studies. The high degree of chlorination significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and reactivity. This guide aims to provide a detailed exposition of the fundamental aspects of its chemical structure and bonding, leveraging available spectroscopic data and theoretical considerations to offer a holistic understanding of this compound.
Molecular Structure and Bonding
The fundamental framework of this compound is a three-carbon alkane chain. The hybridization of the carbon atoms is sp³, resulting in a tetrahedral geometry around each carbon. The presence of four electronegative chlorine atoms, however, induces significant deviations from the idealized 109.5° bond angles and standard C-C and C-H bond lengths due to steric repulsion and electronic effects.
Bond Lengths and Angles
Conformational Analysis
The rotation around the C1-C2 and C2-C3 single bonds in this compound leads to a complex conformational landscape. The presence of bulky and electronegative chlorine atoms on adjacent carbons results in significant torsional and steric strains, which govern the relative stability of the different rotational isomers (rotamers).
The most stable conformations will be those that minimize the gauche and eclipsing interactions between the large chlorine atoms. Staggered conformations are energetically favored over eclipsed conformations. Due to the significant steric hindrance, it is anticipated that the anti-conformation, where the bulky substituents are as far apart as possible, will be the most stable. However, the presence of multiple chlorine atoms complicates this analysis, and a detailed computational study would be required to definitively determine the global minimum energy conformation and the rotational energy barriers.
The study of rotational isomerism in other polychlorinated hydrocarbons has shown that the skeletal structure and the nature of the C-Cl bonds play a crucial role in determining the vibrational frequencies observed in spectroscopic analyses.[5]
Spectroscopic Characterization
The structure of this compound can be elucidated and confirmed through various spectroscopic techniques. The following sections detail the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the C1 and C3 carbons. Due to the presence of the chiral center at C2, the two protons on the C1 and C3 carbons are diastereotopic and should, in principle, give rise to separate signals. However, depending on the solvent and temperature, these signals may appear as complex multiplets. The chemical shifts of these protons will be significantly downfield from those in propane due to the deshielding effect of the adjacent electronegative chlorine atoms.
-
Expected Chemical Shifts:
-
H on C1 and C3: These protons are adjacent to a carbon bearing one or two chlorine atoms, respectively. Their chemical shifts are expected in the range of 3.5-4.5 ppm.
-
The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct signals are expected, corresponding to the three carbon atoms of the propane chain.
-
Expected Chemical Shifts:
-
C1 and C3: These carbons are directly attached to chlorine atoms and will be significantly deshielded, with expected chemical shifts in the range of 40-60 ppm.
-
C2: This carbon is bonded to two chlorine atoms and will be the most deshielded, with an expected chemical shift in the range of 80-100 ppm.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to C-H and C-Cl stretching and bending vibrations.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H stretching | 2950-3000 | Medium-Strong |
| CH₂ scissoring | 1400-1450 | Medium |
| CH₂ wagging/twisting | 1200-1300 | Medium |
| C-Cl stretching | 650-850 | Strong |
Table 1: Expected Infrared Absorption Bands for this compound.
SpectraBase provides access to the FTIR spectrum of this compound, which can be used for detailed analysis.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments.
The molecular ion peak (M⁺) will be observed as a cluster of peaks due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. The most abundant fragment is often formed by the loss of a chlorine atom. Further fragmentation can occur through the loss of HCl or other small neutral molecules. The fragmentation pattern of chlorinated propanes can be complex, but the isotopic signature of chlorine provides a powerful diagnostic tool for identifying chlorine-containing fragments.[8][9][10]
Synthesis and Reactivity
Synthesis
A specific, high-yield synthesis of this compound is not well-documented in readily available academic literature. However, its formation as a by-product in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane has been reported in the patent literature.[11] This suggests that the chlorination of a suitable trichloropropane or dichloropropene precursor could be a viable synthetic route. For instance, the free-radical chlorination of 1,2-dichloropropane could potentially yield this compound among other polychlorinated products.[12][13][14] Another potential route could be the chlorination of 2,3-dichloropropene.[15]
Reactivity
The reactivity of this compound is dictated by the presence of the C-Cl bonds. As with other haloalkanes, it is susceptible to nucleophilic substitution and elimination reactions. The carbon atoms bonded to chlorine are electrophilic and can be attacked by nucleophiles.
Dehydrochlorination: Under basic conditions, this compound can undergo elimination of HCl to form various tetrachloropropene isomers. The regioselectivity of this reaction would depend on the specific base used and the reaction conditions.
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, although the steric hindrance around the C2 carbon might make substitution at this position more difficult.
Conclusion
This compound presents a fascinating case study in the interplay of steric and electronic effects in a small, highly functionalized organic molecule. While a complete experimental characterization of its structural parameters is still needed, a combination of spectroscopic data and theoretical principles allows for a robust understanding of its chemical structure and bonding. This guide has provided a detailed overview of its molecular geometry, conformational landscape, and spectroscopic signatures, which are essential for its application in research and development. Further computational and experimental studies are warranted to refine our understanding of this interesting polychlorinated alkane.
Visualization of Molecular Structure
To visually represent the structure of this compound, a simple ball-and-stick model can be generated.
Caption: Ball-and-stick model of this compound.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 4. molbase.com [molbase.com]
- 5. Making sure you're not a bot! [tib.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1,2,2,3-Tetrachloropropane
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,2,3-tetrachloropropane (CAS No. 13116-53-5), a significant chlorinated hydrocarbon. Recognizing the scarcity of extensive experimental data for this specific isomer, this document synthesizes available empirical values with robust, validated estimation methodologies to offer a complete thermodynamic profile. This guide is intended for researchers, chemical engineers, and safety professionals who require reliable thermodynamic data for process design, safety analysis, and environmental fate modeling. We will delve into the fundamental physical properties, detailed thermodynamic parameters including enthalpy, entropy, and Gibbs free energy, and an analysis of its thermal stability and decomposition pathways. Methodologies for both experimental determination and computational estimation are detailed to provide a causal understanding of the presented data, ensuring a self-validating and trustworthy resource.
Introduction and Molecular Characteristics
This compound (C₃H₄Cl₄) is a halogenated aliphatic compound. Its molecular structure, characterized by a propane backbone with four chlorine substituents, results in specific physicochemical and thermodynamic behaviors. Understanding these properties is paramount for applications in chemical synthesis, solvent use, and for assessing its environmental impact and thermal degradation behavior.
Molecular Structure:
Caption: Molecular structure of this compound.
This guide will systematically present the known and estimated thermodynamic data, providing a foundational understanding for professionals in relevant scientific and industrial fields.
Physical and Chemical Properties
A baseline understanding of the fundamental physical properties is essential before delving into the compound's thermodynamic behavior. These properties influence its handling, storage, and behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | --INVALID-LINK--[1] |
| Molecular Weight | 181.876 g/mol | --INVALID-LINK--[2] |
| CAS Registry Number | 13116-53-5 | --INVALID-LINK--[2] |
| Boiling Point (at 760 mmHg) | 166 °C (439.15 K) | Stenutz |
Core Thermodynamic Parameters
This section presents the core thermodynamic properties of this compound. Due to the limited availability of experimental data for this specific isomer, a combination of experimentally determined values and properties estimated via the robust Joback group contribution method is provided.
Enthalpy of Formation and Combustion (Experimental)
The standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) in the liquid phase have been experimentally determined, providing a solid anchor for the compound's thermodynamic profile.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Method | Reference |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -252.1 | -60.25 | Combustion Calorimetry | Hu and Sinke, 1969[2][3][4][5] |
| Standard Enthalpy of Combustion (liquid, 298.15 K) | -1594.9 | -381.20 | Combustion Calorimetry | Hu and Sinke, 1969[2][3][4][5] |
Methodology Insight: Combustion Calorimetry
The determination of the enthalpy of combustion is a cornerstone of experimental thermochemistry. The causality behind this choice lies in its directness and high precision for organic compounds.
Caption: Workflow for Combustion Calorimetry.
Step-by-Step Protocol:
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel, the "bomb."
-
The bomb is sealed and pressurized with a surplus of pure oxygen.
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The sample is ignited electrically, leading to complete combustion.
-
The temperature change of the water is meticulously recorded.
-
The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
-
Corrections are applied to account for the standard state of reactants and products, yielding the standard enthalpy of combustion. The enthalpy of formation is then derived using Hess's Law.
Estimated Thermodynamic Properties (Joback Method)
To address the absence of comprehensive experimental data, the Joback group contribution method was employed. This method predicts thermodynamic properties based on the molecular structure, providing reliable estimates for engineering and scientific applications.[6][7][8][9][10]
Rationale for Method Selection: The Joback method is a widely recognized and validated group-contribution technique that allows for the estimation of a suite of thermodynamic properties from molecular structure alone. Its simplicity and broad applicability make it an invaluable tool when experimental data is unavailable.[6][7] The method works by dissecting the molecule into functional groups and summing their respective contributions to the overall property.
Group Contributions for this compound:
-
-CH₂- (1)
-
CH- (1)
-
C< (1)
-
-Cl (4)
The following table summarizes the estimated thermodynamic properties for this compound using the Joback method.
| Property | Estimated Value | Units |
| Melting Point (Tₘ) | 227.39 | K |
| Enthalpy of Fusion (ΔH_fus) | 16.88 | kJ/mol |
| Enthalpy of Vaporization (ΔH_vap) | 42.13 | kJ/mol |
| Standard Ideal Gas Enthalpy of Formation (298.15 K) | -215.5 | kJ/mol |
| Standard Ideal Gas Gibbs Energy of Formation (298.15 K) | -119.74 | kJ/mol |
| Ideal Gas Heat Capacity (Cₚ) at 298.15 K | 138.54 | J/(mol·K) |
Ideal Gas Heat Capacity as a Function of Temperature:
The Joback method also allows for the estimation of the ideal gas heat capacity (Cₚ) as a function of temperature using the following equation:
Cₚ (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³
Where a, b, c, and d are the group contributions for the heat capacity parameters.
Thermal Stability and Decomposition
Proposed Decomposition Mechanism:
At elevated temperatures, the most probable initial decomposition step is the elimination of hydrogen chloride (HCl), a common reaction for chlorinated alkanes. This would lead to the formation of tetrachloropropene isomers. Subsequent reactions could involve further dehydrochlorination or fragmentation of the carbon skeleton.
Caption: Proposed thermal decomposition pathway.
Combustion of chlorinated hydrocarbons can lead to the formation of hazardous byproducts such as phosgene (COCl₂) if conditions are not optimized for complete destruction.[11][12][13] Therefore, a thorough understanding of the decomposition mechanism is critical for designing effective incineration and thermal treatment processes. The C-Cl bond, with an average bond enthalpy of approximately 338 kJ/mol, is generally the weakest bond in the molecule and susceptible to cleavage at high temperatures.[11][13]
Conclusion
This technical guide has consolidated the available experimental and estimated thermodynamic data for this compound to provide a comprehensive and scientifically grounded resource. While experimental data for the liquid phase enthalpy of formation and combustion are available, a significant portion of the thermodynamic profile relies on the robust Joback estimation method. The presented data on physical properties, core thermodynamic parameters, and thermal stability provides a critical foundation for researchers and professionals in the chemical sciences. Further experimental investigation into the vapor pressure, heat capacity, and thermal decomposition kinetics of this compound is recommended to refine and validate the estimations provided herein.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 3. umsl.edu [umsl.edu]
- 4. [PDF] Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K | Semantic Scholar [semanticscholar.org]
- 5. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 6. Joback method - Wikipedia [en.wikipedia.org]
- 7. cheguide.com [cheguide.com]
- 8. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. EgiChem | Tools [egichem.com]
- 11. d-nb.info [d-nb.info]
- 12. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,2,2,3-Tetrachloropropane in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,2,2,3-tetrachloropropane in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methods for its determination, and predictive modeling through Hansen Solubility Parameters.
Introduction: Understanding the Significance of Solubility
This compound (C₃H₄Cl₄, CAS No: 13116-53-5) is a halogenated hydrocarbon whose utility in chemical synthesis, as a solvent, or as an intermediate is intrinsically linked to its solubility profile.[1] A thorough understanding of its behavior in different organic media is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling and disposal. This guide moves beyond simple empirical observations to provide a robust framework for predicting and interpreting the solubility of this compound.
At room temperature, this compound exists as a liquid, a physical state that facilitates its use as a solvent and reaction medium.[2] Its molecular structure, characterized by a propane backbone with four chlorine substituents, results in a non-polar nature, rendering it sparingly soluble in water but readily soluble in a range of organic solvents.[2] This document will explore the nuances of these interactions.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular properties and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following physicochemical characteristics are of primary importance:
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | [1] |
| Molecular Weight | 181.88 g/mol | [3] |
| Density | 1.53 g/cm³ | [3] |
| Boiling Point | 179 °C | [3] |
| Physical State | Liquid | [2] |
The presence of four carbon-chlorine bonds introduces polarity to the molecule, however, the symmetrical distribution of these bonds can lead to a relatively low overall molecular dipole moment. The dominant intermolecular forces at play are London dispersion forces, with some dipole-dipole interactions. The absence of hydrogen bond donors means that its ability to form hydrogen bonds with protic solvents is limited to acting as a weak hydrogen bond acceptor.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative maxim of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility.[4] This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
Based on the molecular structure of this compound (CH₂Cl-CCl₂-CH₂Cl), the following functional groups are present: 2 x (-CH₂Cl) and 1 x (>CCl₂). Using established group contribution values from the Hoftyzer-van Krevelen method, the estimated HSP for this compound are presented below.
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 7.5 |
| δH (Hydrogen Bonding) | 3.0 |
These estimated values position this compound as a substance with a significant dispersion component, a moderate polar component, and a low hydrogen bonding capacity.
Hansen Solubility Parameters of Common Organic Solvents
The following table provides the HSP for a selection of representative organic solvents from the classes in which this compound is known to be soluble.
| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |
| Diethyl Ether | Ether | 14.5 | 2.9 | 4.6 |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 |
| Dichloromethane | Chlorinated Hydrocarbon | 17.0 | 7.3 | 7.1 |
| Chloroform | Chlorinated Hydrocarbon | 17.8 | 3.1 | 5.7 |
| Carbon Tetrachloride | Chlorinated Hydrocarbon | 17.8 | 0.0 | 0.6 |
Note: These values are sourced from various publicly available HSP databases and may vary slightly depending on the determination method.
Predicting Solubility using HSP
By calculating the Hansen distance (Ra) between this compound and various solvents, we can predict its relative solubility. The smaller the Ra, the more likely the two are to be miscible.
The following diagram illustrates the logical workflow for predicting solubility based on HSP.
References
An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Synthesis, Applications, and Therapeutic Potential
A Note on Chemical Identification: This guide focuses on the properties and uses of 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS Number: 116313-85-0) . The initial query referenced CAS number 13116-53-5, which correctly corresponds to 1,2,2,3-Tetrachloropropane [1][2][3]. Given the context of researchers, scientists, and drug development professionals, it is highly probable that the compound of interest was 3,4-Dihydroxy-5-nitrobenzaldehyde due to its critical role in pharmaceutical synthesis and its intrinsic pharmacological activity. This guide will provide a comprehensive overview of 3,4-Dihydroxy-5-nitrobenzaldehyde and will also include a brief summary of this compound for clarification.
Introduction to 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), also known as 5-Nitroprotocatechuic aldehyde, is a multifunctional aromatic compound of significant interest in medicinal chemistry and pharmaceutical development[4][5]. Structurally, it is a benzaldehyde core functionalized with two hydroxyl groups (a catechol moiety) and a nitro group. This arrangement of functional groups imparts unique chemical reactivity and biological activity, making it a valuable molecule for both synthetic and therapeutic applications.
Appearing as a light yellow to dark yellow or yellowish-green crystalline powder, DHNB's primary significance lies in its role as a pivotal intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors, most notably the anti-Parkinson's drug, Entacapone[4][5]. Beyond its utility as a synthetic building block, recent research has illuminated its direct pharmacological potential as a potent inhibitor of the enzyme xanthine oxidase, suggesting a therapeutic role in managing hyperuricemia and gout[6][7][8].
Physicochemical and Spectroscopic Properties
A clear understanding of the physicochemical properties of DHNB is essential for its application in synthetic chemistry and drug formulation.
| Property | Value | Source(s) |
| CAS Number | 116313-85-0 | [4][9][10] |
| Molecular Formula | C₇H₅NO₅ | [4][9] |
| Molecular Weight | 183.12 g/mol | [4][9][10] |
| Appearance | Light yellow to dark yellow/green crystalline powder | [5][11] |
| Melting Point | 145.0 - 149.0 °C | [12] |
| Solubility | Soluble in DMSO, methanol, ethanol; Slightly soluble in water | [11] |
| Density | ~1.7 g/cm³ | [13] |
| Flash Point | 141.1 °C | |
| logP | 1.23 | [13] |
| Topological Polar Surface Area | 103 Ų | [9] |
Key Identifiers:
-
InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N[10]
-
Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)O)C=O[9]
Core Application: Synthesis of Entacapone
The most prominent industrial application of DHNB is its role as the key starting material for the synthesis of Entacapone, a COMT inhibitor used to improve the efficacy of levodopa in the treatment of Parkinson's disease[4][14]. The synthesis proceeds via a Knoevenagel condensation reaction.
The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the synthesis of Entacapone, DHNB (the aldehyde) is reacted with N,N-diethyl-2-cyanoacetamide in the presence of a basic catalyst[15][16][17].
The causality behind this choice is rooted in the reactivity of the starting materials. The aldehyde group on DHNB provides the electrophilic carbonyl carbon. The methylene group in N,N-diethyl-2-cyanoacetamide is flanked by two electron-withdrawing groups (cyano and amide), making its protons acidic and easily removable by a weak base to form a stabilized carbanion (nucleophile). This carbanion then attacks the aldehyde, leading to a β-hydroxy intermediate which readily dehydrates to yield the final α,β-unsaturated product, Entacapone. The reaction typically produces a mixture of (E) and (Z) isomers, with the therapeutically active (E)-isomer being the desired product[15][16].
Caption: Workflow for the synthesis of Entacapone via Knoevenagel condensation.
Experimental Protocol: Synthesis of Entacapone from DHNB
The following protocol is a representative example adapted from publicly available patent literature. It serves as a self-validating system where reaction progress can be monitored and the final product characterized for purity.
Objective: To synthesize (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone) from DHNB.
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)
-
N,N-diethyl-2-cyanoacetamide
-
Toluene
-
Piperidine (Catalyst)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (~1.0 eq) in toluene (10 volumes) at room temperature[15].
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.05 eq) to the mixture[15].
-
Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 110-120°C). Remove the water formed during the reaction azeotropically using a Dean-Stark apparatus[15][16]. Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and add glacial acetic acid (~2.0 eq) to neutralize the catalyst and facilitate precipitation[15].
-
Isolation: Further cool the mixture to 25-30°C. Filter the resulting precipitate and wash the solid sequentially with toluene and then water to remove unreacted starting materials and impurities[15].
-
Drying: Dry the isolated solid under vacuum at 50-55°C to yield the crude product, which is a mixture of (E) and (Z) isomers of Entacapone[15].
-
Purification/Isomerization: The crude product can be recrystallized from a suitable solvent, often with the addition of a catalytic amount of an acid like HBr, to convert the Z-isomer to the thermodynamically more stable E-isomer and obtain crystallographically pure Entacapone (Polymorph A)[16].
Pharmacological Activity: Xanthine Oxidase Inhibition
Beyond its synthetic utility, DHNB has been identified as a potent, direct inhibitor of xanthine oxidase (XO), the key enzyme in purine metabolism that produces uric acid[6][7]. This discovery positions DHNB as a promising therapeutic candidate for hyperuricemia and gout[6][8].
Mechanism of Inhibition
Xanthine oxidase is a molybdo-flavoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid[6]. Overproduction of uric acid leads to hyperuricemia, a precursor to gout[18].
Studies have shown that DHNB is a time-dependent, mixed-type inhibitor of XO with an IC₅₀ value of approximately 3 µM[6][7]. The proposed mechanism involves the interaction of DHNB with the molybdenum center of the enzyme's active site[6][8]. Structure-activity relationship studies confirm that the aldehyde moiety, the catechol structure, and the nitro group at the C-5 position are all required for potent inhibitory activity[6][19]. The aldehyde group is slowly oxidized to a carboxylic acid at the active site, contributing to the time-dependent nature of the inhibition[6].
Caption: Proposed mechanism of Xanthine Oxidase inhibition by DHNB.
Preclinical Evidence and Therapeutic Outlook
In animal models, DHNB has been shown to effectively reduce serum uric acid levels. Notably, it exhibited a favorable toxicity profile compared to allopurinol, a commonly used XO inhibitor. Mice administered high doses of DHNB (500 mg/kg) showed no side effects, whereas a significant percentage of mice treated with a similar dose of allopurinol experienced adverse effects[6][7]. Furthermore, DHNB possesses antioxidant properties, capable of directly scavenging free radicals[6]. This dual-action profile—potent XO inhibition and antioxidant activity—makes DHNB an outstanding candidate for development as a novel therapeutic agent for gout and other conditions associated with hyperuricemia[6][8].
Safety and Handling
As a laboratory chemical and pharmaceutical intermediate, proper handling of DHNB is crucial.
-
Hazard Classifications: Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 1/2); Skin sensitization (Category 1)[9][10][11].
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318/H319 (Causes serious eye damage/irritation)[10][11].
-
Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and avoid breathing dust[11][13].
-
Storage: Store in a cool, dry, and dark place away from moisture and strong light/heat. Keep the container tightly closed[5][11].
Summary of this compound (CAS 13116-53-5)
For the purpose of clarification, this section provides a brief overview of the compound correctly associated with the queried CAS number.
-
Chemical Identity: this compound is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄[1][3].
-
Primary Use: Its main application is as a chemical intermediate, particularly in the agrochemical industry for the synthesis of herbicides such as Diallate[20]. It is also a precursor for 1,1,2,3-tetrachloropropene, which is used to produce modern refrigerants[21].
-
Properties: It is a liquid at room temperature with a boiling point of approximately 183-194°C and a density of about 1.5 g/cm³[3][20].
-
Safety: this compound is classified as harmful if swallowed or in contact with skin and causes skin and serious eye irritation[3][22]. Due to its toxicological profile as a chlorinated solvent, appropriate safety precautions are mandatory during handling[23][24].
Conclusion
3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0) is a compound of substantial value to the pharmaceutical industry. Its established role as an indispensable precursor to the anti-Parkinson's drug Entacapone, facilitated by the robust Knoevenagel condensation, underscores its importance in synthetic chemistry. Furthermore, its emerging profile as a potent and safe xanthine oxidase inhibitor with antioxidant properties highlights a promising future in the direct therapeutic management of hyperuricemia and gout. This dual utility ensures that DHNB will remain a focus of research and development for scientists in medicinal chemistry and drug discovery.
References
- 1. chemwhat.com [chemwhat.com]
- 2. CAS RN 13116-53-5 | Fisher Scientific [fishersci.ca]
- 3. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. 3,4-Dihydoxy-5-Nitrobenzaldehyde CAS 116313-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-dihydroxy-5-nitrobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 3,4-Dihydroxy-5-nitrobenzaldehyde | 116313-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. echemi.com [echemi.com]
- 14. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]
- 15. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]
- 16. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]
- 17. Method for the purification of entacapone - Patent 2251323 [data.epo.org]
- 18. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 22. This compound, 10ML | Labscoop [labscoop.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]
The Versatile Intermediate: An In-depth Technical Guide to 1,2,2,3-Tetrachloropropane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical synthesis, the utility of a molecule is often defined by its reactivity and its ability to serve as a scaffold for the construction of more complex structures. 1,2,2,3-Tetrachloropropane (CAS No. 13116-53-5), a dense, colorless liquid, is a prime example of such a versatile chemical intermediate. While not a household name, this polychlorinated alkane plays a critical, behind-the-scenes role in the agrochemical industry, most notably as a key precursor in the synthesis of the thiocarbamate herbicide, Diallate. This guide, intended for chemists and researchers, will provide a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on the underlying chemical principles that govern its utility.
Physicochemical and Spectroscopic Data
A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic signature. This data is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₄ | [1] |
| Molecular Weight | 181.9 g/mol | [1] |
| CAS Number | 13116-53-5 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | Data varies; see source | [1] |
| Density | Data varies; see source | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides insight into the electronic environment of the hydrogen atoms within the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.
-
Mass Spectrometry (MS): Mass spectral data is essential for determining the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum indicates the presence of specific functional groups and bond vibrations.
A comprehensive collection of ¹H NMR, ¹³C NMR, MS, and IR spectra for this compound is available through public databases such as SpectraBase.[2]
Synthesis of this compound
The industrial production of this compound is often integrated into the synthesis of other chlorinated propenes. A common method involves the free-radical chlorination of 1,2,3-trichloropropane, which typically yields a mixture of tetrachloropropane isomers.
Experimental Protocol: Free-Radical Chlorination of 1,2,3-Trichloropropane
This protocol is adapted from a patented industrial process and should be performed by trained personnel with appropriate safety measures in place.[3]
Materials:
-
1,2,3-Trichloropropane
-
Chlorine gas (Cl₂)
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source
-
Inert solvent (optional)
-
Apparatus for gas dispersion and reaction temperature control
Procedure:
-
Charge a suitable reactor, equipped with a stirrer, gas inlet, condenser, and temperature probe, with 1,2,3-trichloropropane.
-
Heat the 1,2,3-trichloropropane to the desired reaction temperature (e.g., 50-100 °C).
-
If using a chemical initiator, add a catalytic amount to the reactor. If using photochemical initiation, ensure the reactor is exposed to a UV light source.[3]
-
Slowly bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the rate of chlorine addition should be adjusted to maintain the desired temperature.
-
Monitor the reaction progress by gas chromatography (GC) to determine the relative composition of the reaction mixture.
-
Upon reaching the desired conversion, stop the chlorine flow and cool the reactor.
-
The resulting mixture of tetrachloropropane isomers can be separated by fractional distillation under reduced pressure to isolate the this compound fraction.[3]
Yields and Product Distribution:
The free-radical chlorination of 1,2,3-trichloropropane is generally not highly selective and produces a mixture of isomers. A representative product distribution from an industrial process is as follows:[3]
| Compound | Percentage in Mixture |
| 1,2,3-Trichloropropane (unreacted) | 40.4% |
| This compound | 21.7% |
| 1,1,2,3-Tetrachloropropane | 31.3% |
| Other polychlorinated propanes | 6.6% |
Key Chemical Transformation: Dehydrochlorination
The primary utility of this compound as a chemical intermediate lies in its ability to undergo dehydrochlorination (elimination of HCl) to form various dichloropropenes. These dichloropropenes are valuable precursors in their own right, particularly in the synthesis of agrochemicals.
Mechanistic Considerations: Regioselectivity in E2 Elimination
The dehydrochlorination of this compound with a strong, non-bulky base typically proceeds through an E2 (bimolecular elimination) mechanism. The regioselectivity of this reaction, which dictates the position of the newly formed double bond, is governed by the relative acidity of the β-protons and the stability of the resulting alkene (Zaitsev's rule) versus steric hindrance (Hofmann's rule).
In this compound, there are two types of β-protons that can be abstracted by a base:
-
Protons on C1: Abstraction of a proton from C1 leads to the formation of 2,3-dichloro-1-propene .
-
Proton on C3: Abstraction of the proton from C3 results in the formation of (E/Z)-1,2-dichloro-1-propene .
The protons on the -CH₂Cl groups are rendered more acidic due to the electron-withdrawing effect of the adjacent chlorine atoms. However, the stability of the resulting alkene also plays a crucial role. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. In this case, 1,2-dichloro-1-propene is a more substituted alkene than 2,3-dichloro-1-propene.
Conversely, if a sterically hindered base is used, the less sterically hindered proton is preferentially abstracted, leading to the Hofmann product (the less substituted alkene). For this compound, the protons on the terminal C1 are generally more accessible than the proton on the internal C3, which is flanked by two chlorine-bearing carbons. Therefore, the use of a bulky base would likely favor the formation of 2,3-dichloro-1-propene.
The choice of base and reaction conditions allows for a degree of control over the product distribution, which is a key consideration in synthetic planning.
Application in Agrochemical Synthesis: The Case of Diallate
The most prominent application of this compound is as an intermediate in the synthesis of the herbicide Diallate. The synthetic route involves the dehydrochlorination of this compound to generate a mixture of dichloropropenes, which then reacts with diisopropylamine and carbonyl sulfide.
Safety, Handling, and Disposal
As with all polychlorinated hydrocarbons, this compound must be handled with appropriate safety precautions due to its potential health and environmental hazards.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is essential:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[4][5]
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber), apron, and boots.[4][5]
-
Respiratory Protection: In well-ventilated areas, an air-purifying respirator with an appropriate organic vapor cartridge may be sufficient. In poorly ventilated areas or during spills, a self-contained breathing apparatus (SCBA) is required.[4][6]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Keep containers tightly closed when not in use.
Disposal:
-
Chlorinated hydrocarbon waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
-
Incineration at a licensed facility is a common and effective method for the disposal of chlorinated organic residues.[3][7][8]
-
Do not dispose of in drains or the environment.
Conclusion
This compound, while primarily known for its role in the synthesis of the herbicide Diallate, exemplifies the utility of polychlorinated alkanes as versatile chemical intermediates. A thorough understanding of its synthesis, reactivity—particularly its dehydrochlorination to dichloropropenes—and safe handling is crucial for its effective and responsible use in research and industrial applications. As the demand for specialized agrochemicals and other fine chemicals continues to evolve, the strategic application of such intermediates will remain a cornerstone of modern chemical synthesis.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JP2636382B2 - Method for producing 2,3-dichloro-1-propene - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CCOHS: Chlorine [ccohs.ca]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. trdsf.com [trdsf.com]
- 7. iwaponline.com [iwaponline.com]
- 8. pubs.acs.org [pubs.acs.org]
"conformational analysis of 1,2,2,3-tetrachloropropane"
An In-depth Technical Guide: Conformational Analysis of 1,2,2,3-Tetrachloropropane
Introduction
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. For flexible molecules like acyclic alkanes, rotation around single bonds gives rise to various spatial arrangements known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformations. Halogenated propanes, such as this compound, present a particularly interesting case due to the complex interplay of steric and electronic effects introduced by the bulky and electronegative chlorine atoms. Understanding the preferred conformation of such molecules is critical in fields ranging from materials science to drug development, as it dictates intermolecular interactions and overall molecular shape.
This technical guide provides a comprehensive exploration of the conformational landscape of this compound. As a Senior Application Scientist, the objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and the logic that underpins our structural understanding. We will delve into the theoretical underpinnings of its conformational preferences, detail the advanced spectroscopic techniques used for its characterization, and synthesize the findings into a coherent model of its three-dimensional structure.
Part 1: The Conformational Landscape of this compound
The structure of this compound (ClH₂C¹-C²Cl₂-C³H₂Cl) features two key carbon-carbon single bonds (C1-C2 and C2-C3) around which rotation can occur. To analyze the resulting conformations, we use Newman projections, sighting down these bonds. Due to the substitution pattern, the molecule has several potential staggered rotamers. Early spectroscopic work suggested that the most probable conformations would be of the GG' or G'G' type, where 'G' and 'G'' denote gauche relationships.[1]
The stability of these conformers is dictated by a balance of competing energetic factors:
-
Torsional Strain: The inherent preference for staggered conformations over eclipsed conformations. This is a baseline consideration for all alkanes.
-
Steric Strain: Repulsive van der Waals interactions that occur when bulky groups are forced into close proximity. In this molecule, the large chlorine atoms are the primary source of steric strain. Conformations that place multiple chlorine atoms near each other (gauche or eclipsed) will be energetically penalized.[2]
-
Electronic Effects (The Gauche Effect): In some cases, particularly with electronegative substituents like halogens, a gauche conformation can be unexpectedly more stable than the anti conformation.[3] This is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-Cl σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.[3]
The key to understanding this compound is to determine which of these effects dominates. The central C2 carbon, bonded to two chlorine atoms, creates a highly crowded environment, suggesting that steric hindrance will be a major determinant of the preferred geometry.
Below is a diagram illustrating the key rotational isomers (conformers) of this compound.
Caption: Key staggered conformers resulting from rotation around the C-C bonds.
(Note: The images in the DOT script are placeholders and would be replaced with actual Newman projection diagrams in a final document.)
Part 2: Methodologies for Elucidating Conformation
A multi-faceted approach combining experimental spectroscopy with computational modeling is required to unambiguously determine the conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Anisotropic Solvents
While standard NMR in isotropic solvents provides averaged data for rapidly interconverting conformers, performing the analysis in a liquid crystal solvent provides a much more powerful tool.[4] The liquid crystal medium induces a slight alignment of the solute molecules, which prevents the complete averaging of through-space dipolar couplings to zero.[1] These direct dipolar coupling constants (Dᵢⱼ) are exquisitely sensitive to the internuclear distances (rᵢⱼ) and the angles between the internuclear vectors and the magnetic field. By analyzing these couplings, one can derive precise information about the average molecular geometry.[1]
Experimental Protocol: NMR in a Nematic Liquid Crystal
-
Sample Preparation: A solution of this compound is prepared in a nematic liquid crystal solvent (e.g., N-(p-ethoxybenzylidene)-p-n-butylaniline). The concentration is optimized to ensure sufficient signal without disrupting the liquid crystal phase.
-
Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer. The sample is allowed to equilibrate at a temperature where the solvent is in its nematic phase.
-
Spectral Analysis: The resulting spectrum is complex due to the presence of both scalar (J) and direct dipolar (D) couplings. This complex spectrum is simulated using a Hamiltonian that includes terms for chemical shift anisotropy and direct dipolar coupling.[1]
-
Iterative Fitting: The spectral parameters (chemical shifts, J-couplings, and D-couplings) are adjusted iteratively until the computer-simulated spectrum matches the experimental spectrum.
-
Geometric Interpretation: The refined direct dipolar coupling constants (Dᵢⱼ) are used to calculate ratios of internuclear distances. These experimental ratios are then compared against the theoretical ratios calculated for each possible stable conformer to identify the predominant species.[1]
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is a complementary technique that probes the conformational state of a molecule. Each conformer has a unique set of vibrational modes, giving rise to a distinct "fingerprint" in the infrared (IR) and Raman spectra.[5] By studying the sample in different phases (liquid vs. solid) and under varying conditions (temperature and pressure), one can gain insight into the conformational equilibrium.[6]
Experimental Protocol: Temperature-Dependent Vibrational Spectroscopy
-
Liquid Phase Analysis: IR and Raman spectra of liquid this compound are recorded at room temperature. The presence of more bands than expected for a single conformation indicates a mixture of conformers.
-
Solid Phase Analysis: The sample is cooled until it crystallizes, and the spectra are recorded again. Molecules typically crystallize in their lowest energy conformation. A simplification of the spectrum (disappearance of certain bands) upon crystallization indicates that the liquid was a mixture of conformers and the solid consists of predominantly one conformer.[6]
-
High-Pressure Analysis: The sample can also be crystallized under high pressure at ambient temperature, and the IR spectrum recorded. This provides another method to isolate the most stable conformer in a crystalline state.[6]
-
Band Assignment: The observed vibrational bands are assigned to specific motions within the molecule, aided by computational frequency calculations for the different possible conformers.
The general workflow for a comprehensive conformational analysis is depicted below.
Caption: General workflow for conformational analysis.
Part 3: Synthesized Results for this compound
NMR Evidence: The analysis of the high-resolution ¹H NMR spectrum in a nematic liquid crystal solvent provided definitive evidence.[1] The direct dipolar coupling constants were extracted from the spectrum, and from these, the ratio of the internuclear distances between protons was determined. This experimental ratio was then compared with the theoretical ratios for different possible conformers. The results showed unequivocally that the molecule predominantly adopts the G'G' type of conformation.[1][7]
| Parameter | Experimental Value | Theoretical (G'G') | Theoretical (Other) |
| (r₁₃/r₁₂) | 2.208 ± 0.001 | 2.208 | Varies significantly |
| Table 1: Comparison of the experimental internuclear distance ratio with theoretical values for different conformers of this compound, as derived from NMR data.[1] |
The causality for this preference lies in the minimization of steric repulsion. The G'G' conformation arranges the bulky chlorine atoms and the -CH₂Cl groups in a way that minimizes destabilizing steric interactions, which would be more severe in other potential conformations.
Vibrational Spectroscopy Evidence: Studies using FT-IR and Raman spectroscopy corroborate the NMR findings. In the liquid phase, the spectra show evidence of a mixture of at least two conformers.[6] However, upon crystallization at either low temperature or high pressure, the spectra simplify significantly, indicating the presence of a single conformer.[6] This conformer was identified as the GG (equivalent to G'G') form, aligning perfectly with the NMR results.[6] This demonstrates the self-validating nature of the protocols: the conformer that is most stable in the ordered crystalline state is also the one shown to be predominant by the geometrically sensitive NMR analysis.
Conclusion
The conformational analysis of this compound reveals a molecule governed primarily by the need to minimize steric strain. Through the synergistic application of advanced NMR spectroscopy in an anisotropic medium and temperature-dependent vibrational spectroscopy, it has been conclusively demonstrated that the G'G' conformer is the most stable and predominant form.[1][6] This conformation effectively separates the bulky chlorine substituents, providing the lowest energy state. This in-depth understanding, grounded in rigorous and cross-validating experimental evidence, is essential for accurately predicting the molecule's physical properties, intermolecular interactions, and potential applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. auremn.org.br [auremn.org.br]
- 5. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to the Historical Synthesis of 1,2,2,3-Tetrachloropropane
Introduction
1,2,2,3-Tetrachloropropane is a chlorinated hydrocarbon that has historically been of interest as a chemical intermediate. Its synthesis is intrinsically linked to the broader field of chlorination chemistry, particularly the reactions of propylene and its chlorinated derivatives. This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of the primary synthetic routes.
Core Synthetic Methodologies
Historically, two principal pathways have been employed for the synthesis of this compound: the direct electrophilic addition of chlorine to 2,3-dichloropropene and the free-radical chlorination of 1,2,3-trichloropropane, where it often arises as a component of a complex product mixture.
I. Electrophilic Addition of Chlorine to 2,3-Dichloropropene
This method represents the most direct route to this compound. The underlying principle is the electrophilic addition of molecular chlorine across the carbon-carbon double bond of 2,3-dichloropropene.
A. Scientific Principles and Mechanistic Insights
The reaction of an alkene with a halogen, such as chlorine, is a classic example of electrophilic addition. The electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophilic chlorine molecule. This proceeds through a cyclic chloronium ion intermediate, which is then opened by the nucleophilic attack of a chloride ion.
The regioselectivity of this addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. While chlorine is not a protic acid, the principle of forming a more stable carbocation intermediate is relevant. In the case of 2,3-dichloropropene, the electron-withdrawing nature of the chlorine atoms influences the stability of the intermediate. The attack of the chloride ion on the chloronium ion intermediate will lead to the formation of this compound as the major product. The reaction is typically carried out at low temperatures to minimize side reactions, such as free-radical substitution.
Caption: Mechanism of Electrophilic Addition.
B. Experimental Protocol
The following protocol is based on historical patent literature, which describes the production of what is referred to as "1,1,2,3-tetrachloro propane" from 2,3-dichloropropene; however, based on the starting material, the primary product is this compound.
Materials:
-
2,3-Dichloropropene
-
Chlorine gas
-
Reactor with agitation, thermometer, reflux condenser, and chlorine inlet
-
Cooling system (e.g., frozen water bath)
Procedure:
-
Charge the reactor with 2,3-dichloropropene.
-
Cool the reactor to the desired temperature, typically between 0°C and 30°C, using the external cooling system.
-
Slowly introduce chlorine gas into the stirred 2,3-dichloropropene. The reaction is exothermic, so the rate of chlorine addition and the cooling system should be used to maintain the reaction temperature within the desired range (optimally 5-20°C).
-
Monitor the reaction progress by taking samples and analyzing for the disappearance of 2,3-dichloropropene.
-
Once the concentration of 2,3-dichloropropene is below 1.0%, stop the chlorine feed.
-
Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.
-
The resulting product is crude this compound, which can be purified by distillation.
C. Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloropropene | [1] |
| Reagent | Chlorine | [1] |
| Reaction Temperature | 0-30°C (optimal 5-20°C) | [1] |
| Product Content | 93-96% | [1] |
| Yield | >90% | [1] |
| By-products | Pentachloropropanes, Hexachloropropanes | [1] |
II. Free-Radical Chlorination of 1,2,3-Trichloropropane
An alternative historical route to this compound is through the chlorination of 1,2,3-trichloropropane. This method typically proceeds via a free-radical mechanism and often results in a mixture of chlorinated propanes, with this compound being one of the components. This process is often a consequence of aiming for other products, such as tetrachloropropenes.[2]
A. Scientific Principles and Mechanistic Insights
Free-radical halogenation occurs in three stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl-Cl bond) to form two chlorine radicals (Cl•). This is typically achieved using ultraviolet (UV) light or a chemical initiator like a peroxide.
-
Propagation: A chlorine radical abstracts a hydrogen atom from 1,2,3-trichloropropane to form hydrogen chloride (HCl) and a trichloropropyl radical. This radical then reacts with a molecule of chlorine to form a tetrachloropropane and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction terminates when two radicals combine.
A critical aspect of free-radical chlorination is its relative lack of selectivity. The chlorine radical is highly reactive and can abstract any of the hydrogen atoms on the 1,2,3-trichloropropane molecule. Abstraction of a hydrogen from the central carbon (C2) leads to the formation of a 1,2,3-trichloroprop-2-yl radical, which upon reaction with chlorine, yields this compound. Abstraction from the terminal carbons (C1 or C3) will lead to other isomers. The distribution of products is influenced by the number of each type of hydrogen and the relative stability of the resulting radicals (tertiary > secondary > primary).
Caption: Free-Radical Chlorination Mechanism.
B. Experimental Protocol
The following is a generalized protocol derived from processes where this compound is a known by-product.[2]
Materials:
-
1,2,3-Trichloropropane
-
Chlorine gas
-
Free-radical initiator (e.g., azobisisobutyronitrile) or a UV light source
-
Reaction vessel equipped with a stirrer, thermometer, gas inlet, and condenser
Procedure:
-
Charge the reaction vessel with 1,2,3-trichloropropane.
-
If using a chemical initiator, add it to the reactor.
-
Heat the mixture to a temperature suitable for the initiator's decomposition or to facilitate the reaction under UV light (e.g., 55°C).
-
Begin bubbling chlorine gas through the reaction mixture at a controlled rate.
-
If using UV light, expose the reaction mixture to the light source.
-
Monitor the reaction progress through techniques like gas chromatography to determine the composition of the product mixture.
-
Once the desired conversion is achieved, stop the chlorine flow and turn off the heat/UV source.
-
The resulting mixture will contain unreacted 1,2,3-trichloropropane, this compound, other tetrachloropropane isomers, and more highly chlorinated products. Fractional distillation is required to isolate this compound.
C. Quantitative Data
In processes where this compound is a by-product of 1,2,3-trichloropropane chlorination aimed at producing other compounds, the yield of this compound can vary significantly. In one such process, the conversion of 1,2,3-trichloropropane to this compound was reported to be around 39% by weight.[2]
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trichloropropane | [2] |
| Reagent | Chlorine | [2] |
| Initiator | UV light or free-radical initiator | [2] |
| Temperature | ~55°C (dependent on initiator) | [2] |
| Product | Mixture of chlorinated propanes | [2] |
| Conversion to this compound | ~39% by weight | [2] |
Comparative Analysis and Conclusion
The two primary historical methods for synthesizing this compound offer a study in the trade-offs between reaction selectivity and the complexity of product mixtures.
-
Direct chlorination of 2,3-dichloropropene is a more direct and higher-yielding route. The electrophilic addition mechanism provides good control over the formation of the desired tetrachloropropane. The main challenges with this method are the handling of gaseous chlorine and the management of the exothermic reaction.
-
Free-radical chlorination of 1,2,3-trichloropropane is less direct and results in a mixture of products due to the non-selective nature of chlorine radicals. This necessitates extensive purification to isolate this compound. However, this method may be economically viable if 1,2,3-trichloropropane is a readily available starting material or if other components of the product mixture are also valuable.
For researchers and professionals, the choice of synthesis method would historically have depended on the availability of starting materials, the desired purity of the final product, and the capability to perform the necessary purification steps.
References
Introduction: Delineating a Lesser-Known Chlorinated Propane
An In-depth Technical Guide to the Core Characteristics of 1,2,2,3-Tetrachloropropane
This compound (CAS No. 13116-53-5) is a synthetic chlorinated hydrocarbon, one of several isomers of tetrachloropropane.[1][2] Unlike its more extensively studied counterpart, 1,2,3-trichloropropane (TCP), which is a recognized environmental contaminant and carcinogen, this compound occupies a more niche role in industrial chemistry.[3][4] Its primary significance lies in its function as a chemical intermediate, particularly in the agrochemical sector for the synthesis of herbicides.[5] Due to its specific and controlled industrial use, comprehensive research into its toxicology and environmental fate is limited compared to TCP.
This guide provides a detailed review of the existing scientific and technical literature on this compound. It is designed for researchers and professionals in chemistry and drug development, offering a consolidated view of its chemical properties, industrial applications, known toxicological profile, and inferred environmental behavior. By synthesizing available data and drawing logical comparisons with related compounds, this document aims to provide a foundational understanding and highlight areas for future investigation.
Part 1: Physicochemical and Spectroscopic Profile
The environmental transport and chemical reactivity of this compound are governed by its fundamental physicochemical properties. This data is crucial for designing synthesis pathways, predicting environmental distribution, and developing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₄ | [1] |
| Molecular Weight | 181.88 g/mol | [6] |
| CAS Number | 13116-53-5 | [2] |
| Appearance | Colorless to light orange clear liquid | [6] |
| Density | 1.53 g/cm³ | [6][7] |
| Boiling Point | 179 °C | [6][7] |
| Refractive Index | 1.4990 - 1.5010 | [6] |
| Synonyms | Propane, 1,2,2,3-tetrachloro- | [1] |
Part 2: Synthesis and Industrial Application
The primary documented use of this compound is as a key intermediate in the synthesis of the herbicide Diallate.[5] This application underscores its importance as a building block in the production of effective agrochemicals. The high purity (assay ≥99.0%) of commercially available this compound is critical for ensuring efficient reaction progression and high-quality end products.[5]
While specific synthesis routes for this compound are not extensively detailed in public literature, related patent documents provide context. For instance, the synthesis of 1,2,3-trichloropropene has been described using a mixture of 1,1,2,2-tetrachloropropane and this compound as a solvent for the chlorination of propyne.[8] This suggests that this compound may be produced as part of a mixture of chlorinated propanes during the chlorination of C3 hydrocarbon feedstocks.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13116-53-5 [chemicalbook.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 5. nbinno.com [nbinno.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,1,2,3-TETRACHLOROPROPANE CAS#: 18495-30-2 [m.chemicalbook.com]
- 8. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]
Unraveling the Conformational Landscape of 1,2,2,3-Tetrachloropropane: A Theoretical and Spectroscopic Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the structural elucidation of 1,2,2,3-tetrachloropropane, a molecule of interest in the fields of organic synthesis and materials science. We delve into the computational methodologies required to explore its conformational space, predict its vibrational and NMR spectra, and validate these theoretical findings against experimental data. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are engaged in the structural analysis of halogenated organic compounds.
Introduction: The Significance of Structural Analysis in Polychlorinated Alkanes
Polychlorinated alkanes represent a broad class of compounds with diverse industrial applications, ranging from solvents and intermediates in chemical synthesis to components in polymers and flame retardants. Their utility is intrinsically linked to their three-dimensional structure, which dictates their physical, chemical, and biological properties. A thorough understanding of the conformational preferences and structural parameters of these molecules is therefore paramount for predicting their reactivity, designing novel materials, and assessing their environmental impact.
This compound (C₃H₄Cl₄) presents a fascinating case study in conformational analysis due to the steric and electronic interactions arising from the multiple chlorine substituents on a flexible propane backbone.[1] The rotational freedom around the C-C bonds gives rise to a complex potential energy surface with several possible conformers. Identifying the most stable of these conformers and understanding the energy barriers between them is crucial for a complete structural characterization.
Experimental studies have indicated that this compound exists as a mixture of at least two conformers in the liquid phase, while it preferentially crystallizes in the GG (gauche-gauche) conformation at low temperatures.[2] This guide will outline the theoretical calculations necessary to explore this conformational isomerism and to correlate computational results with experimental spectroscopic data.
Theoretical Methodology: A Roadmap to Structural Elucidation
The in silico analysis of this compound's structure necessitates a multi-step computational approach. The following protocol outlines a robust and scientifically validated workflow for achieving a detailed understanding of its conformational and spectroscopic properties.
Computational Workflow
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1,2,2,3-Tetrachloropropane
Introduction: The Analytical Imperative for 1,2,2,3-Tetrachloropropane
This compound (TCP) is a halogenated volatile organic compound (HVOC) of emerging environmental and toxicological concern. As a suspected carcinogen and persistent environmental pollutant, its accurate detection and quantification in various matrices, including water, soil, and biological samples, are paramount for environmental monitoring, human health risk assessment, and regulatory compliance. This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the determination of this compound, tailored for researchers, analytical scientists, and professionals in drug development and environmental science.
The analytical strategies detailed herein are grounded in the principles of gas chromatography (GC) coupled with mass spectrometry (MS), a robust and sensitive technique for the analysis of volatile organic compounds. We will explore two primary sample preparation techniques: Purge and Trap (P&T) and Solid-Phase Microextraction (SPME). The choice of method is often dictated by the sample matrix, the required detection limits, and the available instrumentation.
The physicochemical properties of this compound, such as its volatility and molecular weight, are key determinants in the selection and optimization of these analytical methods.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | --INVALID-LINK-- |
| Molecular Weight | 181.88 g/mol | --INVALID-LINK-- |
| Boiling Point | 179 °C | ChemWhat |
| Density | 1.53 g/cm³ | ChemWhat |
| Kovats Retention Index (Standard Non-Polar) | 963.9 | --INVALID-LINK--[1] |
Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
Purge and Trap is a dynamic headspace technique that is highly effective for the extraction and concentration of volatile organic compounds from aqueous and solid samples.[2][3] This method is widely recognized and forms the basis of several U.S. Environmental Protection Agency (EPA) methods for VOC analysis, such as EPA Method 8260.[4][5][6]
Principle of Operation
An inert gas (typically helium or nitrogen) is bubbled through the sample, stripping the volatile this compound from the matrix. The gas stream is then passed through a sorbent trap, where the analyte is concentrated. Subsequently, the trap is rapidly heated, and the desorbed analyte is swept into the gas chromatograph for separation and detection.
Caption: Workflow of Purge and Trap GC-MS analysis.
Detailed Protocol: P&T-GC-MS based on EPA Method 8260
This protocol is adapted from the principles of EPA Method 8260, a widely used method for the analysis of volatile organic compounds.[4][5][6]
1. Sample Preparation:
-
Aqueous Samples: For a standard 5 mL sample, no further preparation is required.
-
Solid Samples: A known weight of the sample is mixed with a reagent water/methanol solution to facilitate the purging process.
2. Purge and Trap Parameters:
| Parameter | Recommended Setting | Rationale |
| Purge Gas | Helium (99.999% purity) | Inert gas to efficiently strip volatiles without reacting with the analyte. |
| Purge Flow Rate | 40 mL/min | Optimal flow for efficient purging without excessive foaming. |
| Purge Time | 11 minutes | Sufficient time to ensure complete purging of the analyte from the sample matrix. |
| Trap Type | Tenax®/Silica Gel/Carbon Molecular Sieve | A combination of sorbents to effectively trap a wide range of volatile compounds, including halogenated hydrocarbons. |
| Desorption Temperature | 180-250 °C | Ensures rapid and complete desorption of the analyte from the trap. |
| Desorption Time | 2-4 minutes | Sufficient time for the complete transfer of the analyte to the GC. |
| Bake Temperature | 220-260 °C | Cleanses the trap of any residual compounds between analyses to prevent carryover. |
| Bake Time | 8-10 minutes | Ensures a clean trap for the next sample. |
3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Rxi-624Sil MS) | A mid-polar column provides good separation for halogenated volatile compounds. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas for GC-MS. |
| Oven Program | Initial 35°C for 2 min, ramp to 180°C at 10°C/min, hold for 5 min | A temperature program that allows for the separation of a wide range of volatile compounds. |
| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample upon injection. |
| MS Transfer Line Temp | 250 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Mass Range | 35-300 amu (Full Scan) | A wide scan range to detect the molecular ion and characteristic fragments of this compound. |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative information, while SIM mode enhances sensitivity for target compound analysis. |
4. Data Analysis and Quantification:
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum. The Kovats retention index for this compound on a standard non-polar phase is approximately 963.9.[1]
-
Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms. The molecular ion peak [M]+ will be observed, along with fragment ions resulting from the loss of chlorine atoms and other neutral fragments. The most abundant ion in the mass spectrum of this compound is observed at m/z 131.[1]
-
Quantification: Quantification is typically performed using an internal standard method. A deuterated analog of a similar compound or a compound with similar chemical properties is added to the sample before analysis.
Method 2: Solid-Phase Microextraction (SPME) GC-MS
SPME is a solvent-free, equilibrium-based extraction technique that is both simple and efficient for the analysis of volatile and semi-volatile organic compounds in a variety of matrices.[7][8]
Principle of Operation
A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.
Caption: Workflow of Solid-Phase Microextraction (SPME) GC-MS.
Detailed Protocol: Headspace SPME-GC-MS
This protocol provides a general framework for the analysis of this compound using headspace SPME.
1. Sample Preparation:
-
An aliquot of the aqueous sample (e.g., 5-10 mL) is placed in a headspace vial.
-
For solid samples, a known weight is placed in the vial, and a small amount of water may be added to facilitate the release of volatiles.
-
Salting out, by adding a salt like sodium chloride, can be employed to increase the partitioning of the analyte into the headspace.
2. SPME Parameters:
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | Polydimethylsiloxane (PDMS), 100 µm | A non-polar fiber that is effective for the extraction of non-polar to mid-polar volatile compounds like chlorinated hydrocarbons.[7][8] |
| Extraction Mode | Headspace | Minimizes matrix effects and extends the lifetime of the SPME fiber. |
| Extraction Temperature | 40-60 °C | Gentle heating increases the vapor pressure of the analyte, facilitating its transfer to the headspace. |
| Extraction Time | 15-30 minutes | Sufficient time to reach equilibrium or a consistent pre-equilibrium state. |
| Agitation | Magnetic stirring or sonication | Facilitates the mass transfer of the analyte to the headspace. |
| Desorption Temperature | 250 °C | Ensures the rapid and complete transfer of the analyte from the fiber to the GC inlet. |
| Desorption Time | 2-5 minutes | Sufficient time for complete desorption. |
3. GC-MS Parameters:
The GC-MS parameters would be similar to those described for the P&T-GC-MS method.
4. Data Analysis and Quantification:
The principles of identification and quantification are the same as for the P&T-GC-MS method, relying on retention time, mass spectral matching, and the use of an internal standard.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness and reliability of the analytical data, a robust quality control (QC) system must be implemented. This includes:
-
Method Blanks: Analysis of a clean matrix to ensure that the system is free from contamination.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the method.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spiking a known amount of the analyte into a sample to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standards: Addition of a known amount of a non-target compound with similar chemical properties to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
-
Calibration: A multi-point calibration curve should be generated to establish the linear range of the instrument response.
Conclusion
The analytical methods detailed in this guide, namely Purge and Trap GC-MS and SPME-GC-MS, provide robust and sensitive approaches for the determination of this compound in various environmental and biological matrices. The choice between these methods will depend on the specific application, required sensitivity, and laboratory resources. By adhering to the detailed protocols and implementing a rigorous quality control framework, researchers and scientists can generate high-quality, defensible data for this important environmental contaminant.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 6. epa.gov [epa.gov]
- 7. Determination of volatile chlorinated hydrocarbons in air and water with solid-phase microextraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of 1,2,2,3-Tetrachloropropane by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide to the analysis of 1,2,2,3-tetrachloropropane, a volatile halogenated hydrocarbon, using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, environmental scientists, and drug development professionals, this document provides detailed protocols for sample preparation, instrument configuration, and data analysis. We delve into the causality behind methodological choices, offering field-proven insights to ensure robust and reliable quantification. The protocols outlined herein are designed to be self-validating, incorporating quality control measures to maintain data integrity. This guide is grounded in established analytical principles and references authoritative sources for key procedural and mechanistic claims.
Introduction
This compound (TCP) is a synthetic chlorinated hydrocarbon. Its presence in the environment, primarily as a byproduct of industrial processes, is of growing concern due to its potential toxicity. Accurate and sensitive detection of TCP is crucial for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical and chemical products.
Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds like TCP.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection allow for the unambiguous identification and quantification of TCP, even in complex matrices. This application note provides a detailed workflow for the analysis of this compound, from sample collection to final data interpretation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| Molecular Formula | C3H4Cl4 | --INVALID-LINK--[2] |
| Molecular Weight | 181.9 g/mol | --INVALID-LINK--[2] |
| Boiling Point | Not explicitly available, but expected to be in the range of other tetrachloropropanes (approx. 177-179 °C) | Inferred from similar compounds |
| LogP | 2.6 | --INVALID-LINK--[2] |
Experimental Workflow
The overall analytical workflow for the determination of this compound is depicted below. This process begins with proper sample collection and proceeds through extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Overall workflow for the GC-MS analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the sample matrix and the required detection limits. For aqueous samples, Purge and Trap or Liquid-Liquid Extraction are the most common and effective methods.
Protocol 1: Purge and Trap for Aqueous Samples
This technique is ideal for achieving low detection limits of volatile organic compounds (VOCs) in water.[1][3] An inert gas is bubbled through the sample, transferring the volatile this compound from the aqueous phase to the vapor phase, where it is then concentrated on a sorbent trap.
Step-by-Step Protocol:
-
Sample Collection: Collect water samples in 40 mL glass vials with PTFE-lined septa. Ensure no headspace is present. If required, preserve the sample by adding hydrochloric acid to a pH < 2.
-
System Preparation: Ensure the purge and trap system is free of contaminants by running a blank analysis with reagent-grade water.
-
Sample Loading: Using a syringe, transfer a precise volume (typically 5-25 mL) of the water sample into the purging vessel.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the purging vessel.
-
Purging: Purge the sample with high-purity helium or nitrogen at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile analytes will be carried to the sorbent trap.
-
Desorption: Rapidly heat the trap to transfer the analytes to the GC column.
-
Baking: After desorption, bake the trap at a higher temperature to remove any residual compounds.
Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a robust and widely used technique for extracting organic compounds from aqueous matrices.[4] It relies on the differential solubility of this compound in two immiscible liquids (water and an organic solvent).
Step-by-Step Protocol:
-
Sample Collection: Collect 1 L of water sample in a clean glass bottle.
-
Solvent Selection: Choose a high-purity, water-immiscible organic solvent in which this compound is highly soluble, such as dichloromethane or pentane.
-
Extraction:
-
Transfer the water sample to a 2 L separatory funnel.
-
Add a precise volume of the extraction solvent (e.g., 60 mL).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh solvent, combining the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and should be optimized for your specific instrumentation and application.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms, HP-1ms) | A non-polar column provides good separation for chlorinated hydrocarbons based on their boiling points. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal column efficiency and is compatible with mass spectrometry. |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min | This temperature program allows for the separation of volatile compounds at the beginning of the run and the elution of less volatile compounds later. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and qualitative analysis. SIM mode provides higher sensitivity for quantification by monitoring specific ions. |
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in characteristic M+2, M+4, etc., peaks for ions containing chlorine atoms.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 180 (for the all ³⁵Cl isotopologue). Due to the presence of four chlorine atoms, the isotopic cluster will be a key identifying feature.
-
Loss of Cl: A common fragmentation pathway is the loss of a chlorine radical, leading to a [M-Cl]⁺ fragment.
-
Loss of HCl: Elimination of a hydrogen chloride molecule can also occur, resulting in a [M-HCl]⁺ fragment.
-
Carbon-Carbon Bond Cleavage: The carbon backbone can cleave, leading to smaller chlorinated fragments.
Proposed Ions for SIM Mode:
| Ion (m/z) | Identity | Role |
| 111 | [C3H4Cl2]⁺ | Quantification Ion |
| 145 | [C3H3Cl3]⁺ | Qualification Ion 1 |
| 75 | [C2H2Cl]⁺ | Qualification Ion 2 |
Note: The selection of these ions should be confirmed by analyzing a standard of this compound and examining its full scan mass spectrum. The most abundant and specific fragment ion should be chosen for quantification.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Data Analysis and Quantification
Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound. The concentration range should bracket the expected sample concentrations.
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the quantification ion to the calibration curve. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
Quality Control:
-
Method Blank: An aliquot of reagent-grade water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A reagent-grade water sample spiked with a known concentration of this compound is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a sample to evaluate the effect of the sample matrix on the analytical results.
Potential Challenges and Solutions
-
Co-elution of Isomers: Other isomers of tetrachloropropane may have similar retention times. Careful optimization of the GC temperature program or the use of a more polar column may be necessary to achieve separation.
-
Matrix Interferences: Complex sample matrices can introduce interfering compounds. The use of Selected Ion Monitoring (SIM) can significantly reduce the impact of matrix interferences. For highly complex matrices, advanced techniques such as high-resolution mass spectrometry (GC-HRMS) may be required.
-
Contamination: Due to the ubiquitous nature of some chlorinated solvents, care must be taken to avoid contamination during sample collection, preparation, and analysis. Using high-purity solvents and meticulously cleaned glassware is essential.
Conclusion
This application note provides a robust and reliable framework for the analysis of this compound by GC-MS. By carefully following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and sensitive quantification of this important environmental and industrial compound. The principles and techniques described herein are adaptable to a variety of sample matrices and can serve as a foundation for the development of more specific analytical methods.
References
- 1. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Structural Characterization of 1,2,2,3-Tetrachloropropane using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 1,2,2,3-tetrachloropropane using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and chemical analysis, ensuring accurate and reliable structural elucidation of halogenated compounds.
Introduction
This compound (C₃H₄Cl₄, CAS No: 13116-53-5) is a halogenated alkane whose precise structural identification is critical for its use in chemical synthesis and for toxicological assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of its molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about connectivity and stereochemistry.[2][3] This note details the application of various NMR techniques, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC, to provide a complete structural assignment of this compound.
Causality Behind Experimental Choices
The selection of a suite of NMR experiments is driven by the need to resolve structural ambiguities that a single experiment could not.
-
¹H NMR provides initial information on the number and connectivity of proton environments.[4][5]
-
¹³C NMR complements this by identifying the number of unique carbon environments.[6]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is crucial for differentiating between CH, CH₂, and CH₃ groups, which is fundamental for assigning carbon signals.[7][8][9][10]
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing the connectivity between adjacent protons.[11][12][13][14][15]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.[16][17][18][19][20]
Together, these experiments provide a self-validating system for the complete and accurate structural elucidation of this compound.
Experimental Protocols
Part 1: Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation.[21]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette with cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weigh approximately 20-30 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope.[21][22][23]
-
Add 0.6-0.7 mL of CDCl₃ to the vial.[21]
-
Add a small drop of TMS to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Cap the vial and vortex thoroughly to ensure complete dissolution and a homogenous solution.[22]
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[24]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Part 2: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
Workflow Diagram:
Caption: Standard workflow for NMR-based structural elucidation.
Acquisition Parameters:
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Angle | 30-45° | Maximizes signal without saturating, allowing for shorter relaxation delays. |
| Spectral Width | 12-16 ppm | Encompasses the expected chemical shift range for the analyte and TMS. | |
| Acquisition Time | 2-4 s | Ensures good digital resolution.[25] | |
| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of protons in small molecules.[26] | |
| Number of Scans (NS) | 8-16 | Provides adequate signal-to-noise (S/N) for a moderately concentrated sample.[27] | |
| ¹³C{¹H} NMR | Pulse Angle | 30-45° | Balances signal intensity and experiment time. |
| Spectral Width | 200-220 ppm | Covers the full range of expected ¹³C chemical shifts. | |
| Acquisition Time | 1-2 s | Standard for broadband decoupled spectra. | |
| Relaxation Delay (d1) | 2 s | Ensures quantitative reliability is approached. | |
| Number of Scans (NS) | 128-1024 | Required to overcome the low sensitivity of the ¹³C nucleus. | |
| DEPT-135 | Pulse Angle | 135° | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.[8] |
| Other Parameters | As per ¹³C NMR | Ensures correlation with the standard ¹³C spectrum. | |
| COSY | Spectral Width (F1, F2) | 12-16 ppm | Must match the ¹H spectral window. |
| Number of Increments | 256-512 | Determines resolution in the indirect dimension. | |
| Number of Scans (NS) | 2-8 | Typically sufficient for this sensitive 2D experiment. | |
| HSQC | Spectral Width (F2) | 12-16 ppm | Corresponds to the ¹H dimension. |
| Spectral Width (F1) | 100-120 ppm | Corresponds to the ¹³C dimension, focused on the aliphatic region. | |
| Number of Increments | 128-256 | Balances resolution and experiment time. | |
| Number of Scans (NS) | 4-16 | Provides good S/N for ¹JCH correlations. |
Results and Interpretation
Structure and Expected NMR Signals
The structure of this compound contains three unique carbon environments and three distinct proton environments.
Logical Relationship Diagram:
Caption: Predicted connectivity and environments in this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show two signals, both triplets, due to vicinal coupling between the non-equivalent CH₂ groups.
-
Signal 1 (Hₐ): A triplet corresponding to the CH₂ group adjacent to the C(Cl)₂ group.
-
Signal 2 (Hₑ): A triplet corresponding to the other CH₂ group.
¹³C NMR and DEPT-135 Analysis
The broadband decoupled ¹³C NMR spectrum will display three distinct signals. The DEPT-135 experiment is key to their assignment.[8]
-
Signal C₁: A methylene carbon (-CH₂-), which will appear as a negative peak in the DEPT-135 spectrum.
-
Signal C₂: The quaternary carbon (-C(Cl)₂-), which will be absent in the DEPT-135 spectrum.
-
Signal C₃: The other methylene carbon (-CH₂-), also appearing as a negative peak in the DEPT-135 spectrum.
Expected Chemical Shift Data Summary:
| Nucleus | Position | Expected Multiplicity (¹H) | DEPT-135 Phase | Predicted Chemical Shift (ppm) |
| ¹H | CH₂ (a) | Triplet | N/A | ~4.0 - 4.5 |
| ¹H | CH₂ (b) | Triplet | N/A | ~3.8 - 4.2 |
| ¹³C | C-1 | N/A | Negative | ~45 - 55 |
| ¹³C | C-2 | N/A | Absent | ~85 - 95 |
| ¹³C | C-3 | N/A | Negative | ~45 - 55 |
| Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and concentration. |
2D NMR Analysis: COSY and HSQC
-
COSY: The 2D COSY spectrum will show a cross-peak correlating the two triplet signals from the ¹H spectrum, confirming their vicinal coupling and thus their adjacency in the molecular structure.[11][12]
-
HSQC: The HSQC spectrum provides the definitive link between the proton and carbon skeletons.[16][17][19] It will show two cross-peaks:
-
A correlation between the downfield ¹H triplet and its attached ¹³C methylene signal.
-
A correlation between the upfield ¹H triplet and its corresponding ¹³C methylene signal.
-
This two-pronged 2D NMR approach validates the assignments made from the 1D spectra and confirms the overall carbon framework.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a systematic approach for researchers to obtain high-quality, unambiguous data. This methodology is broadly applicable to the structural elucidation of other small halogenated organic molecules, ensuring scientific integrity and trustworthiness in chemical analysis.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. organomation.com [organomation.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. sites.bu.edu [sites.bu.edu]
- 25. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 26. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lsom.uthscsa.edu [lsom.uthscsa.edu]
Application Notes and Protocols for the Dehydrochlorination of 1,2,2,3-Tetrachloropropane
This technical guide provides a comprehensive overview of the dehydrochlorination of 1,2,2,3-tetrachloropropane, a key reaction in the synthesis of valuable chlorinated propenes. These products serve as important intermediates in the manufacturing of agrochemicals, polymers, and specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth theoretical insights and practical, field-proven protocols.
Theoretical Background and Mechanistic Insights
The dehydrochlorination of this compound is a base-induced elimination reaction, typically proceeding through an E2 (bimolecular elimination) mechanism. This concerted reaction involves the abstraction of a proton by a base and the simultaneous departure of a chloride leaving group, resulting in the formation of a carbon-carbon double bond.
Regioselectivity: Predicting the Product Distribution
The structure of this compound offers two distinct possibilities for the initial dehydrochlorination, leading to different trichloropropene isomers. The regiochemical outcome is governed by the relative acidity of the protons on the alpha-carbons and the steric environment around them.
-
Pathway A (Hofmann-type elimination): Abstraction of a proton from the C1 carbon (CH₂Cl group) is sterically less hindered. This would lead to the formation of 2,3,3-trichloro-1-propene .
-
Pathway B (Zaitsev-type elimination): Abstraction of a proton from the C3 carbon (CH₂Cl group) would result in the formation of 1,2,3-trichloro-1-propene . According to Zaitsev's rule, the more substituted, and thus more thermodynamically stable, alkene is generally the major product.[1][2] However, the acidity of the proton and steric factors related to the base used can influence the product ratio.[3][4]
The presence of multiple electron-withdrawing chlorine atoms influences the acidity of the neighboring protons, making them susceptible to abstraction by a strong base.
The Role of Phase Transfer Catalysis
In a biphasic system (e.g., an aqueous solution of a base and an organic substrate), the reaction rate can be limited by the poor miscibility of the reactants. Phase transfer catalysis (PTC) is a powerful technique to overcome this limitation.[5][6] A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the hydroxide ion (or other anionic base) from the aqueous phase to the organic phase where the this compound resides.[7] This dramatically increases the reaction rate and allows for milder reaction conditions.[8]
Reaction Pathways and Products
The dehydrochlorination of this compound can be controlled to favor the formation of specific trichloropropenes. Further dehydrochlorination of the resulting trichloropropenes can lead to dichloropropynes.
Caption: Possible initial dehydrochlorination products of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the dehydrochlorination of this compound.
Protocol 1: Standard Dehydrochlorination with Sodium Hydroxide
This protocol describes a standard method using a strong base in a biphasic system.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water to prepare a 20-50% (w/v) aqueous solution.
-
Addition of Substrate: Add this compound to the stirred NaOH solution. The typical molar ratio of NaOH to the substrate is between 2:1 and 5:1.
-
Reaction: Heat the mixture to 50-100°C with vigorous stirring. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the organic layer with diethyl ether. Wash the organic phase with deionized water to remove any remaining NaOH, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the desired trichloropropene isomers.
Protocol 2: Phase Transfer Catalyzed Dehydrochlorination
This protocol utilizes a phase transfer catalyst to enhance the reaction rate and yield.
Materials:
-
Same as Protocol 1, with the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride).
Procedure:
-
Reaction Setup: Prepare the aqueous sodium hydroxide solution in the round-bottom flask as described in Protocol 1.
-
Addition of Catalyst: Add the phase transfer catalyst to the aqueous NaOH solution. A typical catalyst loading is 1-5 mol% relative to the this compound.
-
Addition of Substrate: Add this compound to the stirred mixture.
-
Reaction: Heat the mixture to a lower temperature range of 40-80°C with vigorous stirring. The reaction is typically faster than the standard method. Monitor the reaction progress by GC-MS.
-
Workup, Extraction, Drying, and Purification: Follow steps 4-7 from Protocol 1.
Data Presentation: Summary of Reaction Parameters
| Parameter | Standard Dehydrochlorination | Phase Transfer Catalyzed Dehydrochlorination |
| Base | Sodium Hydroxide (or Potassium Hydroxide) | Sodium Hydroxide (or Potassium Hydroxide) |
| Base Concentration | 20-50% aqueous solution | 20-50% aqueous solution |
| Solvent | Biphasic (water/organic substrate) | Biphasic (water/organic substrate) |
| Phase Transfer Catalyst | None | Tetrabutylammonium bromide (TBAB) or similar |
| Catalyst Loading | N/A | 1-5 mol% |
| Temperature | 50-100°C | 40-80°C |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
Experimental Workflow and Analysis
The overall experimental workflow, from reaction setup to product analysis, is crucial for obtaining reliable and reproducible results.
Caption: A typical experimental workflow for the dehydrochlorination of this compound.
Analytical Characterization:
The products of the dehydrochlorination reaction should be characterized using standard analytical techniques to confirm their identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the isomeric products and confirming their molecular weight.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact structure of the trichloropropene isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the C=C double bond and C-Cl bonds in the products.
Conclusion
The dehydrochlorination of this compound is a versatile reaction for the synthesis of trichloropropenes. The choice of reaction conditions, particularly the use of a phase transfer catalyst, can significantly impact the efficiency and selectivity of the transformation. The protocols and theoretical background provided in this guide offer a solid foundation for researchers to successfully perform and optimize this important reaction.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coconote.app [coconote.app]
- 4. Khan Academy [khanacademy.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,2,2,3-Tetrachloropropane as a Niche Solvent for Specialized Chemical Reactions
These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the use of 1,2,2,3-tetrachloropropane as a solvent in chemical reactions. This document synthesizes its known physical and chemical properties, safety considerations, and logically derived applications, offering a framework for its use in contexts where common solvents may be suboptimal.
Introduction: Understanding this compound
This compound is a dense, non-flammable, and colorless liquid belonging to the chlorinated alkane family.[1] While its primary industrial application has been as an intermediate in the synthesis of agrochemicals, such as the herbicide Diallate, its properties suggest a potential role as a specialized solvent in organic synthesis.[2] Like other chlorinated hydrocarbons, it offers good solvency for a range of nonpolar and moderately polar organic compounds and is immiscible with water.[1]
The key distinguishing feature of this compound compared to more common chlorinated solvents like dichloromethane (DCM) or chloroform is its significantly higher boiling point. This characteristic makes it a candidate for reactions requiring elevated temperatures where solvent containment is a concern. However, its use is not widespread, and these notes are intended to provide a technical foundation for its exploratory use in a laboratory setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety hazards is paramount before employing any chemical in a laboratory setting.
Physical and Chemical Constants
The following table summarizes the key physical and chemical properties of this compound and its common isomers for comparative purposes.
| Property | This compound | 1,1,1,2-Tetrachloropropane | 1,1,2,3-Tetrachloropropane | 1,1,1,3-Tetrachloropropane |
| CAS Number | 13116-53-5 | 812-03-3 | 18495-30-2 | 1070-78-6 |
| Molecular Formula | C₃H₄Cl₄ | C₃H₄Cl₄ | C₃H₄Cl₄ | C₃H₄Cl₄ |
| Molecular Weight | 181.88 g/mol | 181.88 g/mol | 181.88 g/mol | 181.88 g/mol |
| Boiling Point | ~183 °C | ~145.6 °C | ~177.7 °C | Not readily available |
| Density | ~1.574 g/cm³ | ~1.466 g/cm³ | ~1.462 g/cm³ | Not readily available |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Liquid |
Data compiled from various sources.[3][4][5][6]
Safety and Handling
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Measures: [7][8]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., Viton® or a suitable laminate), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Application Focus: High-Temperature Halogenation Reactions
Given its high boiling point and relative inertness, this compound is a plausible solvent for reactions that require sustained temperatures above the boiling points of DCM (40 °C) and 1,2-dichloroethane (83.5 °C). A prime application area is in free-radical halogenation of substrates that require thermal or photochemical initiation at elevated temperatures to achieve desired reactivity and selectivity.
Rationale for Solvent Choice
The selection of this compound for high-temperature halogenations is underpinned by the following principles:
-
Thermal Stability: Its higher boiling point allows for a broader operational temperature range, enabling reactions to be conducted at reflux at temperatures that cannot be achieved with more volatile chlorinated solvents. This can be crucial for overcoming activation energy barriers.
-
Inertness: As a saturated chloralkane, it is relatively inert under free-radical conditions, minimizing its participation in side reactions.
-
Solubility: It is an effective solvent for a wide array of organic starting materials and halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Workflow for a Model High-Temperature Bromination
The following diagram illustrates a generalized workflow for conducting a free-radical bromination using this compound as the solvent.
Caption: Workflow for free-radical bromination.
Detailed Protocol: Free-Radical Bromination of an Alkyl-Aromatic Substrate
This protocol is a representative example and should be adapted based on the specific substrate and desired scale.
Objective: To perform a benzylic bromination on a hypothetical alkyl-aromatic substrate at a temperature higher than achievable with carbon tetrachloride or cyclohexane.
Materials:
-
Alkyl-aromatic substrate (e.g., 4-tert-butyltoluene)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (reagent grade)
-
Sodium thiosulfate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the alkyl-aromatic substrate (10 mmol), NBS (11 mmol, 1.1 eq), and AIBN (0.5 mmol, 0.05 eq).
-
Solvent Addition: Add 40 mL of this compound to the flask.
-
Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to a gentle reflux (approximately 180-185 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when the starting material is consumed (usually 1-4 hours).
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The succinimide by-product will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (2 x 20 mL) to quench any remaining bromine, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Note that a high-vacuum pump may be necessary to efficiently remove the high-boiling point solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Comparative Analysis with Common Solvents
The decision to use this compound should be made after considering its advantages and disadvantages relative to more conventional solvents.
| Feature | This compound | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Carbon Tetrachloride (CCl₄) |
| Boiling Point | High (~183 °C) | Low (40 °C) | Moderate (83.5 °C) | Moderate (77 °C) |
| Advantages | Suitable for high-temperature reactions; low volatility. | Easy to remove; good general-purpose solvent. | Higher boiling point than DCM; good solvent for many reactions. | Historically used in radical reactions. |
| Disadvantages | Difficult to remove; limited application data; potential for dehydrohalogenation at high temperatures. | Low boiling point limits reaction temperature; volatile. | Toxic; higher boiling point can be difficult to remove. | Highly toxic and ozone-depleting; largely phased out. |
| Toxicity Profile | Harmful and irritant. | Suspected carcinogen. | Toxic and flammable. | Carcinogen; hepatotoxic. |
Logical Framework for Solvent Selection
The following decision-making diagram can guide a researcher in determining if this compound is a suitable candidate for their reaction.
Caption: Decision matrix for solvent selection.
Conclusion and Future Outlook
This compound is a solvent with a niche but potentially valuable application profile, particularly for high-temperature reactions where solvent volatility is a concern. Its high boiling point distinguishes it from more common chlorinated solvents. However, the lack of extensive application data necessitates a careful and considered approach to its use. The protocols and data presented here are intended to serve as a foundational guide for researchers exploring its utility. Further studies are warranted to fully characterize its reaction compatibility, stability under various conditions, and potential for broader applications in modern organic synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. msdsdigital.com [msdsdigital.com]
Application Notes & Protocols: Safe Handling of 1,2,2,3-Tetrachloropropane
Introduction
1,2,2,3-Tetrachloropropane (CAS No. 13116-53-5, Molecular Formula: C₃H₄Cl₄) is a chlorinated hydrocarbon whose specific applications in research and development necessitate stringent safety protocols.[1][2] Due to its chemical structure and the known hazards of related chlorinated alkanes, it must be handled with a high degree of caution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to ensure a deep understanding and foster a proactive safety culture in the laboratory.
Section 1: Hazard Assessment and Toxicology
Understanding the toxicological profile of this compound is fundamental to appreciating the necessity of the stringent controls outlined in this guide. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute hazards.[1]
The primary principle of causality for these hazards relates to its nature as a chlorinated hydrocarbon. Compounds in this class can exert toxic effects through multiple routes of exposure and may target specific organs. For instance, related compounds like 1,2,3-trichloropropane are known to cause liver and kidney damage with long-term exposure and are classified as likely or reasonably anticipated human carcinogens.[3][4][5] Therefore, a conservative approach that assumes similar potential toxicities for this compound is scientifically prudent.
Table 1: Toxicological Profile of this compound
| Hazard Classification (GHS) | Hazard Statement | Route of Exposure | Potential Health Effects |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion | Systemic toxicity, gastrointestinal irritation. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Dermal (Skin) | Systemic toxicity upon absorption through the skin. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal (Skin) | Redness, inflammation, and discomfort upon contact. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Ocular (Eyes) | Significant irritation, pain, and potential for eye damage. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhalation | Respiratory tract irritation, dizziness, and potential systemic effects. |
Data sourced from the ECHA C&L Inventory.[1]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A foundational concept in chemical safety is the Hierarchy of Controls , which prioritizes the most effective safety measures. This protocol mandates the use of robust engineering controls and specifies the necessary PPE to mitigate risks that cannot be engineered out.
1. Engineering Controls: The Primary Barrier
The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.
-
Causality: This compound is designated as harmful if inhaled.[1] A fume hood provides localized exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory atmosphere and being inhaled by personnel.[6] It is the primary defense against respiratory exposure.
Operational Mandate:
-
Verify that the chemical fume hood has a valid certification (inspected within the last year).
-
Ensure the sash is positioned as low as possible while allowing for comfortable work.
-
Conduct all work at least 6 inches (15 cm) inside the fume hood sash.
2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for engineering controls but is essential for protecting against accidental splashes, spills, and brief, unavoidable exposures.[7]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or during splash-prone procedures.[7][8][9] | Protects against accidental splashes that can cause serious eye irritation.[1] The face shield provides a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber). Double-gloving is recommended. Always inspect gloves for tears or punctures before use.[8] | Prevents skin contact, which can cause irritation and harmful systemic effects upon absorption.[1] The selected material must be resistant to chlorinated hydrocarbons. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Chemical-resistant apron worn over the lab coat. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[6][9] | Protects skin on the arms and body from accidental contact. The apron provides an additional barrier against spills of corrosive or absorbable chemicals. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. For emergency situations (e.g., large spills) or if engineering controls fail, a full-face respirator with appropriate cartridges for organic vapors or a self-contained breathing apparatus (SCBA) must be used by trained personnel.[8][9][10] | This is an emergency measure. Routine reliance on respirators indicates a failure of engineering controls, which must be addressed. |
Section 3: Standard Operating Protocol for Handling
This step-by-step workflow is designed to be a self-validating system, incorporating safety checks at each stage.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Step 1: Preparation & Pre-Handling Checklist
-
Verify Fume Hood: Confirm the fume hood is operational and certified.
-
Clear Workspace: Ensure the work area inside the hood is uncluttered.
-
Assemble Materials: Place all necessary equipment, including secondary containment trays, within the fume hood.
-
Locate Safety Equipment: Visually confirm the path to the nearest safety shower, eyewash station, and appropriate chemical spill kit is unobstructed.[6]
-
Don PPE: Put on all required PPE as specified in Table 2 before approaching the chemical storage area.
Step 2: Aliquoting & Dispensing
-
Transport Chemical: Use a sealed, shatter-resistant secondary container to transport the chemical from storage to the fume hood.
-
Perform Transfers: Conduct all transfers of the chemical over a secondary containment tray to catch any potential drips or spills.
-
Avoid Aerosols: Dispense liquids carefully to avoid splashing and the generation of aerosols.[8]
-
Seal Containers: Immediately and securely cap the primary container after dispensing the required amount.[8]
Step 3: Post-Handling & Decontamination
-
Decontaminate: Wipe down the work surface, secondary containment, and any equipment used with an appropriate solvent, treating the cleaning materials as hazardous waste.
-
Waste Segregation: All items that have come into contact with this compound (e.g., pipette tips, wipes, gloves) must be disposed of in a designated, sealed hazardous waste container.[8]
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Typically, the order is apron, outer gloves, lab coat, face shield/goggles, and finally inner gloves.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[8]
Section 4: Storage and Waste Management
1. Storage Protocol
-
Location: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for hazardous chemicals.[8]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.
2. Waste Disposal Protocol this compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and governmental regulations.
-
Collection: Collect waste in a designated, leak-proof, and properly labeled container.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
-
EHS Contact: Coordinate with your institution's Environmental Health & Safety (EHS) department for waste pickup and disposal.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel working with this chemical must be familiar with these procedures.
Table 3: Emergency Response Protocol
| Scenario | Immediate Actions |
| Minor Chemical Spill (<50 mL in a Fume Hood) | 1. Alert others in the immediate area. 2. Use a chemical spill kit with an appropriate absorbent (e.g., sand, universal binder). Do not use combustible materials. 3. Collect absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8][11] 4. Decontaminate the area. |
| Major Chemical Spill (>50 mL or outside a Fume Hood) | 1. Evacuate the area immediately. [8] 2. Alert others and activate the fire alarm if necessary to facilitate evacuation. 3. Close the laboratory doors and prevent re-entry. 4. Call your institution's emergency number and/or EHS department. Provide the chemical name, location, and estimated quantity of the spill. 5. Only trained emergency responders with appropriate respiratory protection (SCBA) should handle the cleanup.[10] |
| Skin Contact | 1. Immediately remove all contaminated clothing while under a safety shower.[8] 2. Flush the affected area with copious amounts of soap and water for at least 15 minutes.[8] 3. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. |
| Eye Contact | 1. Immediately flush eyes with tepid, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][12] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[8] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the victim to fresh air immediately.[8] 2. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[8] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [8] 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention. Call a poison control center or doctor. |
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. msdsdigital.com [msdsdigital.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. trdsf.com [trdsf.com]
- 11. fishersci.com [fishersci.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Application Notes and Protocols: 1,2,2,3-Tetrachloropropane in Polymer Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note
This document provides a comprehensive overview of 1,2,2,3-tetrachloropropane, focusing on its potential applications within polymer chemistry. It is important to note that while the physical and chemical properties of this compound are well-documented, its direct application in polymer synthesis is not extensively reported in publicly available literature. Therefore, this guide combines established data with scientifically grounded, hypothetical applications to provide a thorough resource for researchers. The protocols and applications described herein should be approached as theoretical frameworks, intended to inspire further investigation.
Introduction to this compound: A Chemist's Perspective
This compound (CAS No. 13116-53-5) is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄.[1] Its structure, featuring four chlorine atoms on a propane backbone, imparts specific chemical and physical properties that are of interest in various chemical syntheses. While its primary documented use is as an intermediate in the synthesis of herbicides such as Diallate, its characteristics suggest potential, albeit underexplored, roles in the field of polymer chemistry.[2]
The presence of multiple chlorine atoms makes this compound a dense, non-polar liquid with low water solubility.[3] It is, however, soluble in a range of organic solvents, including alcohols, ethers, and other chlorinated hydrocarbons.[3] This solubility profile is a key consideration for its potential use as a reaction medium.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's properties is fundamental to its application. The table below summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl₄ | [1] |
| Molecular Weight | 181.9 g/mol | [1] |
| CAS Number | 13116-53-5 | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 1.5741 g/cm³ | [3] |
| Boiling Point | 183 °C | [3] |
| Melting Point | -22 °C | [3] |
| Water Solubility | Low | [3] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, chlorinated hydrocarbons | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | UDPHJTAYHSSOQB-UHFFFAOYSA-N | [1] |
Spectroscopic data is crucial for the identification and characterization of this compound in experimental settings. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra provide unique fingerprints of the molecule.[1]
Safety and Handling: A Critical Protocol
As with all halogenated hydrocarbons, this compound must be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1]
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
Keep away from heat, sparks, and open flames.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[5]
Documented Applications: Beyond the Polymer Lab
The primary documented industrial application of this compound is as a chemical intermediate. Specifically, it is a precursor in the synthesis of the herbicide Diallate.[2] This underscores its reactivity and utility in targeted organic synthesis, even though its role in polymerization is not established.
Hypothetical Applications in Polymer Chemistry: A Frontier for Research
While direct evidence is lacking, the chemical structure and properties of this compound allow for informed speculation on its potential roles in polymer chemistry.
As a Niche Solvent for Polymerization
Its non-polar nature and relatively high boiling point could make this compound a suitable solvent for the polymerization of non-polar monomers. It could be particularly useful in situations where common solvents like toluene or xylene are not ideal due to reactivity or solubility constraints.
Hypothetical Protocol: Solution Polymerization of Styrene using this compound as a Solvent
Disclaimer: This is a theoretical protocol and has not been validated. It is intended for illustrative purposes only.
Objective: To investigate the feasibility of using this compound as a solvent for the free-radical polymerization of styrene.
Materials:
-
This compound (high purity)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Condenser
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the Schlenk flask, dissolve 10 mL of freshly distilled styrene and 0.1 g of AIBN in 50 mL of this compound.
-
Inerting: Purge the solution with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 70°C with constant stirring.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing the viscosity or monomer conversion (e.g., by gravimetry after precipitation).
-
Termination: After the desired reaction time (e.g., 24 hours), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polystyrene.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 60°C to a constant weight.
-
Characterization: Characterize the resulting polystyrene for its molecular weight and polydispersity index using gel permeation chromatography (GPC).
As a Potential Chain Transfer Agent
The C-Cl bonds in this compound could potentially undergo homolytic cleavage under certain polymerization conditions, allowing it to act as a chain transfer agent. Chain transfer agents are used to control the molecular weight of polymers during free-radical polymerization. The reactivity of the C-Cl bonds in this specific molecule would need to be experimentally determined to validate this potential application.
Visualization of Structure and Hypothetical Workflow
To aid in the understanding of this compound and its potential use, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Hypothetical workflow for solution polymerization using this compound.
Contextualizing with Related Compounds: Polychlorinated Alkanes in Polymer Science
While this compound itself is not a well-established component in polymer chemistry, other polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins, have found use as additives in polymers. These are complex mixtures of chlorinated alkanes with varying carbon chain lengths and chlorine content.[7][8] They are primarily used as:
-
Flame Retardants: PCAs release hydrogen chloride gas upon heating, which can quench the radical chain reactions of combustion.
-
Plasticizers: They can be added to polymers, particularly PVC, to increase their flexibility and durability.
The study of these related compounds provides a basis for understanding how the chlorine content of a molecule can influence its properties and potential applications in polymer formulations. However, it is crucial to note that the specific structure of this compound distinguishes it from these complex mixtures.
Conclusion and Future Outlook
This compound is a compound with well-defined chemical and physical properties but with limited documented applications in polymer chemistry. This guide has provided a comprehensive overview of the existing knowledge and has explored hypothetical applications based on its molecular structure. The theoretical protocol for its use as a polymerization solvent is intended to serve as a starting point for researchers interested in exploring the potential of this and other underutilized chlorinated hydrocarbons in polymer synthesis. Further experimental investigation is required to validate these potential applications and to fully understand the role that this compound could play in the development of new polymeric materials.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Reactions Involving 1,2,2,3-Tetrachloropropane
Introduction: The Photochemical Reactivity of 1,2,2,3-Tetrachloropropane
This compound (TCP) is a polychlorinated alkane whose chemical behavior is of significant interest in synthetic chemistry and environmental science. As an intermediate in the synthesis of agrochemicals, understanding its stability and reactivity under various conditions is crucial for process optimization and the development of novel synthetic routes.[1] Photochemical reactions, driven by the absorption of light, offer a powerful tool for the transformation of such compounds, often providing reaction pathways that are inaccessible through traditional thermal methods. The principles of free-radical halogenation of alkanes, initiated by ultraviolet (UV) light, provide a fundamental framework for understanding the potential photochemical transformations of this compound.[2][3][4][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting and analyzing photochemical reactions of this compound. We will explore the theoretical underpinnings of its photochemical reactivity, present detailed experimental protocols for inducing and monitoring these reactions, and discuss the analytical techniques required for product identification and quantification.
Core Concepts: Mechanistic Insights into the Photochemistry of this compound
The photochemical reactions of halogenated alkanes are typically initiated by the homolytic cleavage of a carbon-halogen bond upon absorption of UV radiation, leading to the formation of a free radical pair.[3] In the case of this compound, the carbon-chlorine (C-Cl) bonds are the most likely points of initial cleavage due to their lower bond dissociation energy compared to C-H and C-C bonds.
The primary photochemical processes for this compound are expected to be:
-
Homolytic C-Cl Bond Cleavage (Initiation): The absorption of a photon with sufficient energy leads to the cleavage of a C-Cl bond, generating a tetrachloropropyl radical and a chlorine radical. The specific C-Cl bond that breaks will depend on the substitution pattern and the resulting radical stability.
-
Radical-Mediated Reactions (Propagation):
-
Dehydrochlorination: The chlorine radical generated in the initiation step can abstract a hydrogen atom from another this compound molecule, leading to the formation of HCl and a new tetrachloropropyl radical. This radical can then undergo further reactions, such as elimination of a chlorine atom to form a tetrachloropropene. UV-induced dehydrochlorination is a known degradation pathway for chlorinated polymers like PVC.[7][8]
-
Further Halogenation/Substitution: In the presence of a chlorine source, the tetrachloropropyl radical can react to form more highly chlorinated propanes. However, in the absence of an external halogen source, this pathway is less likely.
-
-
Radical Recombination (Termination): The reaction ceases when two radicals combine.
Based on these principles, the primary photochemical degradation pathway for this compound in an inert solvent is likely to be dehydrochlorination, leading to the formation of various isomers of tetrachloropropene.
Experimental Protocols
Protocol 1: Preparative Photolysis of this compound
Objective: To induce the photochemical transformation of this compound on a preparative scale for product isolation and identification.
Materials:
-
This compound (high purity)
-
Anhydrous acetonitrile (or other suitable inert solvent, e.g., hexane, perfluorohexane)
-
High-purity nitrogen or argon gas
-
Photochemical reactor system (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Quartz immersion well
-
Reaction vessel with gas inlet/outlet and sampling port
-
Cooling system for the lamp and reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
Assemble the photochemical reactor in a well-ventilated fume hood. Ensure all safety precautions for working with UV radiation and chlorinated solvents are in place.
-
Place a solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent in the reaction vessel.
-
Insert the quartz immersion well into the reaction vessel.
-
Begin circulating coolant through the immersion well and around the reaction vessel to maintain a constant temperature (e.g., 20-25 °C).
-
Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions. Maintain a slow, positive pressure of the inert gas throughout the reaction.
-
-
Irradiation:
-
Turn on the magnetic stirrer to ensure homogeneous mixing.
-
Ignite the medium-pressure mercury lamp.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes) for GC-MS analysis.
-
-
Work-up and Product Analysis:
-
Once the desired conversion of the starting material is achieved (as determined by GC-MS), turn off the lamp and allow the reactor to cool to room temperature.
-
Carefully remove the solvent from the reaction mixture using a rotary evaporator.
-
Analyze the crude product mixture by GC-MS to identify the major products based on their mass spectra and retention times.
-
If necessary, purify the products using techniques such as column chromatography or preparative gas chromatography.
-
Characterize the purified products using NMR spectroscopy and other relevant analytical techniques to confirm their structures.
-
Protocol 2: Quantum Yield Determination for the Photodegradation of this compound
Objective: To quantify the efficiency of the photochemical degradation of this compound by determining the reaction quantum yield.
Materials:
-
This compound (high purity)
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
Spectrophotometer (UV-Vis)
-
Photochemical reactor with a collimated and filtered light source (e.g., a mercury lamp with a bandpass filter for a specific wavelength)
-
Matched quartz cuvettes
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) and a calibrated standard of this compound.
Procedure:
-
Preparation of Solutions:
-
Prepare a dilute solution of this compound in a suitable, transparent solvent (e.g., acetonitrile) with a known concentration. The absorbance of the solution at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
-
Prepare the actinometer solution according to established protocols.
-
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the actinometer solution and place it in the photochemical reactor.
-
Irradiate the solution for a specific period, ensuring that the conversion is kept low (typically < 10%).
-
Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance and using the known quantum yield of the actinometer. This provides the photon flux of the light source.
-
-
Irradiation of the Sample:
-
Fill an identical quartz cuvette with the this compound solution.
-
Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
After irradiation, determine the change in the concentration of this compound using a calibrated GC method.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of this compound reacted) / (moles of photons absorbed)
-
The moles of photons absorbed by the sample can be determined from the photon flux measured with the actinometer and the absorbance of the sample solution at the irradiation wavelength. For detailed guidance on quantum yield determination, refer to specialized literature.[9][10][11][12][13]
-
Data Presentation and Analysis
Table 1: GC-MS Analysis of Photolysis Products
| Retention Time (min) | Major m/z Fragments | Proposed Structure |
| t1 | m/z1, m/z2, ... | This compound (Starting Material) |
| t2 | m/za, m/zb, ... | Isomer of Tetrachloropropene |
| t3 | m/zx, m/zy, ... | Isomer of Tetrachloropropene |
| ... | ... | ... |
Note: The actual retention times and mass fragments will need to be determined experimentally. The proposed structures are based on the expected dehydrochlorination reaction. For analysis of chlorinated paraffins, high-resolution mass spectrometry can be beneficial.[14][15][16][17][18]
Table 2: Example Data for Quantum Yield Calculation
| Parameter | Value |
| Irradiation Wavelength | 254 nm |
| Photon Flux (from actinometry) | X moles of photons / second |
| Initial [1,2,2,3-TCP] | C0 M |
| Final [1,2,2,3-TCP] (after irradiation) | Ct M |
| Irradiation Time | t seconds |
| Moles of 1,2,2,3-TCP reacted | (C0 - Ct) * Volume |
| Quantum Yield (Φ) | Calculated Value |
Visualizations
Diagram 1: Proposed Photochemical Reaction Pathway of this compound
Caption: Proposed free-radical mechanism for the photochemical degradation of this compound.
Diagram 2: Experimental Workflow for Photochemical Analysis
Caption: General workflow for the photochemical investigation of this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of internal standards in GC-MS analysis will account for variations in injection volume and detector response, ensuring the reliability of quantitative data. The determination of the quantum yield using a well-characterized chemical actinometer provides a robust method for quantifying the reaction efficiency, which can be compared across different experimental conditions. Furthermore, the identification of reaction products through a combination of mass spectrometry and NMR spectroscopy provides a high degree of confidence in the structural assignments. For rigorous studies, it is recommended to perform control experiments (e.g., in the absence of light) to confirm that the observed reactions are indeed photochemically induced.
References
- 1. nbinno.com [nbinno.com]
- 2. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. ck12.org [ck12.org]
- 6. Halogenation of alkanes | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. edinst.com [edinst.com]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2,2,3-Tetrachloropropane Synthesis
Welcome to the technical support center for the synthesis of 1,2,2,3-tetrachloropropane (CAS No. 13116-53-5). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction yields and purity. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Introduction to this compound Synthesis
This compound is a critical chlorinated hydrocarbon intermediate, primarily utilized in the synthesis of agrochemicals, such as the herbicide Diallate. Its molecular structure presents specific challenges in synthesis, where achieving high yield and selectivity is paramount for the economic viability and efficiency of downstream processes. Common synthetic routes often involve the chlorination of C3 hydrocarbon backbones, which can be susceptible to side reactions, over-chlorination, and the formation of complex isomeric mixtures.
This guide focuses on one of the prevalent synthesis methods: the direct chlorination of 1,2,3-trichloropropane. While other methods exist, this route is often employed due to the relative availability of the starting material, which itself can be a byproduct of other industrial chlorination processes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the chlorination of 1,2,3-trichloropropane?
The reaction typically proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•), usually facilitated by UV light or thermal energy. These highly reactive radicals then abstract a hydrogen atom from the 1,2,3-trichloropropane backbone, creating a trichloropropyl radical. This radical then reacts with another molecule of Cl₂ to form a tetrachloropropane isomer and a new chlorine radical, which continues the chain reaction.[3][4]
Q2: Why is selectivity a major challenge in this synthesis?
Selectivity is challenging because 1,2,3-trichloropropane has three distinct sets of hydrogen atoms that can be abstracted by chlorine radicals: those at the C1, C2, and C3 positions. While secondary hydrogens (at C2) are generally more reactive than primary hydrogens (at C1 and C3) in free-radical chlorination, the statistical abundance of primary hydrogens and the high reactivity of the chlorine radical can lead to a mixture of isomers.[3][5] The primary products are typically 1,1,2,3-tetrachloropropane and this compound.
Q3: What are the most common impurities I should expect?
Aside from isomeric tetrachloropropanes, the most prevalent impurities arise from over-chlorination and elimination side reactions.
-
Pentachloropropanes: If the reaction is not carefully controlled, the desired tetrachloropropane product can be further chlorinated to form various pentachloropropane isomers.[6]
-
Trichloropropenes: High reaction temperatures can induce the elimination of hydrogen chloride (HCl) from the starting material or product, leading to the formation of trichloropropene isomers.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Problem 1: Low Overall Yield of this compound
Q: My final isolated yield is consistently below 50%. What are the likely causes and how can I fix this?
A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or inefficient work-up. Let's break down the primary culprits.
Cause A: Inadequate Reaction Control (Temperature & Cl₂ Addition)
-
Causality: Free-radical chlorination is an exothermic process. Uncontrolled temperature can lead to two major issues: (1) Reduced selectivity, as higher energy levels make it easier to overcome the activation energy for abstracting less-favored hydrogen atoms, and (2) Increased rate of side reactions, particularly dehydrochlorination to form trichloropropenes. Similarly, adding chlorine gas too quickly can create localized "hot spots" and an excess of radicals, promoting over-chlorination.
-
Solution: Implement strict control over the reaction temperature and the rate of chlorine addition. A process patent for a related chlorination suggests a temperature range of 0-30°C is effective for minimizing side reactions.[6]
dot
Caption: Controlled chlorination reaction workflow.
Cause B: Premature Termination or Incomplete Reaction
-
Causality: Insufficient reaction time or inadequate initiation (e.g., low UV lamp intensity) will result in a significant amount of unreacted 1,2,3-trichloropropane in the final mixture.
-
Solution: Monitor the reaction progress closely.
Protocol: Reaction Monitoring by Gas Chromatography (GC)
-
Prepare a GC standard of your starting material, 1,2,3-trichloropropane.
-
Every 30-60 minutes, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a small amount of a weak base solution (e.g., 1% sodium bicarbonate) to neutralize HCl and any unreacted chlorine. Add a water-immiscible solvent like dichloromethane to extract the organics.
-
Analyze the organic layer by GC.
-
The reaction can be considered complete when the peak corresponding to 1,2,3-trichloropropane is <2% of the total chromatogram area.
-
Cause C: Product Loss During Work-up
-
Causality: The work-up procedure, which typically involves neutralizing residual acid and separating the organic product, can lead to physical loss of product through emulsions or inefficient phase separation. Furthermore, the final purification via distillation must be carefully managed to avoid decomposition.
-
Solution: Refine the work-up and purification procedure. A patent for a similar process describes a conventional work-up involving a caustic wash to convert tetrachloropropane to trichloropropenes, highlighting the sensitivity of these compounds to base at elevated temperatures.[1] For isolation, a simple wash followed by distillation is preferred.
Protocol: Optimized Product Isolation
-
After the reaction is complete, transfer the crude mixture to a separatory funnel.
-
Wash the organic phase gently with cold, deionized water, followed by a cold, dilute sodium bicarbonate solution to remove dissolved HCl. Avoid vigorous shaking to prevent emulsion formation.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure. This lowers the boiling point and minimizes the risk of thermal decomposition and dehydrochlorination side reactions.
-
Problem 2: High Levels of Impurities and Isomeric Byproducts
Q: My GC-MS analysis shows significant peaks for pentachloropropanes and multiple tetrachloropropane isomers. How can I improve the selectivity for this compound?
A: This is a classic selectivity problem in free-radical chlorination. The solution lies in manipulating the reaction conditions to favor the desired reaction pathway.
Cause A: Over-Chlorination
-
Causality: As the concentration of the desired tetrachloropropane product builds up, it begins to compete with the remaining 1,2,3-trichloropropane starting material for chlorine radicals. This leads to the formation of pentachloropropanes.
-
Solution: Adjust the stoichiometry. Run the reaction with a molar excess of the 1,2,3-trichloropropane relative to chlorine. This ensures that the chlorine radicals are statistically more likely to encounter a starting material molecule than a product molecule. The unreacted starting material can then be recovered via distillation and recycled into a subsequent batch.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| **Molar Ratio (TCP:Cl₂) ** | 1 : 1.1 | 1.5 : 1 | Increases the probability of Cl• reacting with the starting material (TCP). |
| Conversion Target | >98% | ~60-70% | Reduces the concentration of product available for over-chlorination. |
| Chlorine Feed | Continuous flow | Slow, subsurface sparging | Prevents localized high concentrations of Cl₂. |
Table 1: Recommended Parameter Adjustments to Minimize Over-Chlorination
Cause B: Unfavorable Isomer Distribution
-
Causality: The chlorine radical is highly reactive and not very selective. While abstraction of the secondary hydrogen at the C2 position is electronically favored to produce the precursor radical for this compound, the six primary hydrogens at C1 and C3 present a statistically significant target.[3]
-
Solution: While fundamentally difficult to control in free-radical chlorination, some adjustments can help. Lowering the reaction temperature generally increases selectivity. At lower temperatures, the chlorine radical has less kinetic energy, making it more sensitive to the small differences in activation energy between abstracting a primary versus a secondary hydrogen. For propane chlorination, a temperature of 25°C yields a 45:55 ratio of 1-chloropropane to 2-chloropropane, demonstrating this inherent lack of high selectivity.[3][5]
dot
Caption: Troubleshooting logic for improving product selectivity.
| Impurity | CAS Number | Boiling Point (°C) | Likely Origin |
| 1,2,3-Trichloropropane (Starting Material) | 96-18-4 | 156.8 | Unreacted starting material |
| 1,1,2,3-Tetrachloropropane | 18495-30-2 | 178-180 | Isomeric byproduct |
| Pentachloropropane Isomers | e.g., 60504-60-1 | ~195-210 | Over-chlorination |
| Trichloropropene Isomers | e.g., 96-19-5 | ~122-140 | Dehydrochlorination |
Table 2: Common Impurities in this compound Synthesis
References
- 1. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 2. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN1772718A - Production process of 1, 1, 2, 3-tetrachloro propane - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting By-product Formation in 1,2,2,3-Tetrachloropropane Reactions
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development and chemical synthesis. This guide is designed to provide expert advice and troubleshooting strategies for identifying and mitigating by-product formation in reactions involving 1,2,2,3-tetrachloropropane. As a crucial intermediate in various synthetic pathways, particularly in the agrochemical industry for herbicides like Diallate, understanding and controlling its reactivity is paramount for achieving high yield and purity of the desired products.[1][2]
This document moves beyond simple protocol recitation to offer in-depth, field-proven insights into the causality behind experimental outcomes. Every recommendation is grounded in established chemical principles to ensure you can build self-validating systems in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm seeing an unexpected peak in my GC-MS analysis with the same mass as my starting material. What could it be?
Answer:
It is highly probable that you are observing an isomer of this compound. The synthesis of this compound, often a by-product itself in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane, can lead to the formation of other tetrachloropropane isomers.[1] The most common isomers to consider are:
-
1,1,2,3-Tetrachloropropane: This is a common isomer that can be formed during the chlorination of trichloropropanes.
-
1,1,1,3-Tetrachloropropane: Another possible isomer depending on the specific synthetic route.
-
1,1,2,2-Tetrachloropropane: This isomer can also be present as an impurity.
Troubleshooting Steps:
-
Confirm by Mass Spectrometry: While these isomers have the same molecular weight, their mass fragmentation patterns may differ slightly. Carefully analyze the mass spectra of your unknown peak and compare it to library spectra of the suspected isomers.
-
Chromatographic Separation: Optimize your GC method to improve the separation of these isomers. A longer column, a slower temperature ramp, or a different stationary phase can often resolve co-eluting isomers.
-
Review Your Synthesis: The reaction conditions, particularly temperature and the presence of catalysts, can influence the isomer distribution. For instance, free-radical chlorination can be less selective, leading to a mixture of isomers.
| Compound | CAS Number | Typical GC Elution Order (Non-polar column) |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | First |
| This compound | 13116-53-5 | Middle |
| 1,1,2,3-Tetrachloropropane | 18495-30-2 | Last |
| 1,1,2,2-Tetrachloropropane | 13116-60-4 | Varies, often close to 1,1,2,3-TCP |
Note: Elution order can vary based on the specific GC column and conditions.
FAQ 2: My reaction yield is low, and I'm observing several peaks with lower molecular weights in my GC-MS. What are the likely by-products?
Answer:
The presence of lower molecular weight species strongly suggests that your this compound is undergoing dehydrochlorination , which is the elimination of a molecule of hydrogen chloride (HCl). This is a very common side reaction for chlorinated alkanes, especially in the presence of bases or at elevated temperatures. The resulting products are typically trichloropropenes.
Common Dehydrochlorination By-products:
-
1,2,3-Trichloropropene: A likely product from the dehydrochlorination of this compound.
-
2,3,3-Trichloropropene: Another possible isomeric product.
-
1,1,2-Trichloropropene: Formation of this isomer is also possible.
Causality and Mechanism:
Dehydrochlorination reactions are often base-catalyzed. Even trace amounts of basic impurities in your reagents or on the surface of your glassware can initiate this process. The reaction proceeds via an elimination mechanism (E1 or E2), where a proton is abstracted from a carbon adjacent to a carbon bearing a chlorine atom, leading to the formation of a double bond and the expulsion of a chloride ion.
Troubleshooting Workflow: Dehydrochlorination
Caption: Troubleshooting workflow for dehydrochlorination by-products.
FAQ 3: I am performing a nucleophilic substitution reaction on this compound and observing multiple products. How can I improve selectivity?
Answer:
This compound has multiple chlorine atoms that can potentially undergo nucleophilic substitution. The lack of selectivity arises from the similar reactivity of the different C-Cl bonds and competing elimination reactions.
Factors Influencing Selectivity:
-
Steric Hindrance: The chlorine atoms on the C2 position are sterically hindered compared to the chlorines on C1 and C3. This can sometimes be exploited to favor substitution at the primary carbons.
-
Nucleophile Strength and Basicity: A strong, non-basic nucleophile will favor substitution (SN2) reactions. A strong, basic nucleophile (e.g., hydroxides, alkoxides) will promote elimination (E2) reactions, leading to the trichloropropene by-products discussed in FAQ 2.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity, and may also promote elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.
Experimental Protocol for Improving Selectivity in Nucleophilic Substitution:
-
Reagent Selection:
-
Choose a nucleophile with low basicity to minimize elimination. For example, if you need an oxygen nucleophile, consider using a carboxylate salt instead of a hydroxide.
-
Ensure your nucleophile is anhydrous, as water can act as a competing nucleophile or a base.
-
-
Solvent Choice:
-
Use a polar aprotic solvent like anhydrous DMF or acetonitrile to enhance the rate of the SN2 reaction.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and slowly increase if necessary.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using GC-MS or TLC to determine the optimal reaction time and prevent the formation of over-substituted or degradation products.
-
Reaction Pathway Analysis: Substitution vs. Elimination
Caption: Competing substitution and elimination pathways for this compound.
FAQ 4: My final product is colored, but I expect a colorless compound. What could be the cause?
Answer:
The formation of colored impurities often indicates the presence of conjugated systems or polymeric materials. In the context of this compound chemistry, this can arise from:
-
Polymerization: Under certain conditions, especially with catalytic impurities or high temperatures, the elimination products (trichloropropenes) can undergo polymerization or oligomerization, leading to larger, often colored, molecules.
-
Further Reactions of By-products: The initial by-products can undergo further reactions. For example, dienes formed from double dehydrochlorination can be highly reactive and prone to polymerization.
-
Reaction with Solvent: At elevated temperatures, the chlorinated intermediates may react with the solvent, particularly if it is susceptible to degradation.
Troubleshooting Steps:
-
Analyze the Impurity: If possible, try to isolate and characterize the colored impurity using techniques like UV-Vis spectroscopy (to confirm the presence of chromophores), and LC-MS or NMR for structural elucidation.
-
Purge with Inert Gas: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes lead to colored products.
-
Use Inhibitors: If polymerization of olefinic by-products is suspected, consider adding a small amount of a radical inhibitor (e.g., BHT), provided it does not interfere with your desired reaction.
-
Purification: Develop a robust purification protocol. Activated carbon treatment can be effective for removing colored, polymeric impurities. Recrystallization or column chromatography are also standard methods to improve the purity and color of your final product.
Analytical Methodology: A Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for identifying and quantifying by-products in reactions of chlorinated propanes.[3][4][5]
Step-by-Step Protocol for GC-MS Sample Preparation and Analysis:
-
Sample Quenching and Extraction:
-
At the desired time point, take an aliquot of the reaction mixture and immediately quench it by diluting it in a cold, appropriate solvent (e.g., ethyl acetate or dichloromethane). If the reaction is basic, you may need to neutralize it with a dilute acid wash of the organic extract.
-
Wash the organic layer with brine to remove any water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Sample Dilution:
-
Dilute the sample to an appropriate concentration for GC-MS analysis. This is crucial to avoid overloading the column and detector. A 1 to 100 ppm concentration range is often a good starting point.
-
-
GC-MS Parameters:
| Parameter | Typical Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column that separates compounds based on boiling point. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A typical starting program. This should be optimized to achieve good separation of your specific compounds of interest. |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 35-350 amu | Covers the expected mass range of the parent compound and likely by-products. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For each peak, analyze the mass spectrum.
-
Compare the experimental mass spectra with a commercial library (e.g., NIST, Wiley) to tentatively identify the compounds.
-
Confirm the identity of major by-products by running authentic standards if available.
-
References
- 1. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. ysi.com [ysi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 1,2,2,3-Tetrachloropropane
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2,2,3-tetrachloropropane. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can diagnose and resolve issues effectively.
Core Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of this compound, from sample handling to data interpretation.
Section 1.1: Sample Preparation and Handling
Proper sample preparation is critical for robust and reproducible results, especially for halogenated volatile compounds.[1][2]
Question: My analyte recoveries are low and inconsistent. What are the likely causes in my sample preparation?
Answer: Low and variable recovery of this compound often points to issues in the extraction and pre-concentration steps.
-
Causality: this compound is a volatile organic compound (VOC), making it susceptible to loss during sample handling. The choice of extraction technique is paramount. Techniques like liquid-liquid extraction (LLE), solid-phase microextraction (SPME), and purge and trap are common, each with potential pitfalls.[3]
-
Troubleshooting Steps:
-
Volatilization Losses: Ensure your sample work-up is performed in a controlled environment. Avoid excessive heating or vigorous vortexing, which can drive the analyte into the gas phase. When concentrating solvent extracts (e.g., with a nitrogen evaporator), do so gently and at a low temperature.
-
Extraction Inefficiency:
-
For LLE: Verify the suitability of your extraction solvent. Dichloromethane or hexane are common choices.[3] Ensure the solvent-to-sample ratio is adequate and that mixing (e.g., gentle inversion) is sufficient to achieve equilibrium without forming an emulsion.
-
For SPME: The fiber coating, extraction time, and temperature are critical parameters. An inappropriate fiber may have a low affinity for tetrachloropropane. Ensure the fiber is properly conditioned and that the extraction time is sufficient to reach equilibrium.
-
-
pH and Matrix Effects: While this compound is relatively stable, complex matrices can interfere with extraction efficiency. For aqueous samples, ensure the pH is neutral unless a specific pH is required for matrix modification.[4]
-
Question: I'm analyzing environmental samples (water/soil) and suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
Answer: Matrix effects refer to the alteration of an analyte's signal due to co-eluting components from the sample matrix, leading to signal enhancement or suppression.[5][6] In GC-MS, matrix-induced enhancement is a common phenomenon.[7]
-
Causality: Non-volatile components in the sample matrix can accumulate in the GC inlet liner. These residues can mask active sites—locations where analytes can adsorb or degrade—thereby protecting subsequent injections of the target analyte and leading to an artificially high signal.[5][6]
-
Diagnostic Protocol:
-
Prepare a calibration standard in a pure solvent (e.g., hexane).
-
Prepare a matrix-matched standard by spiking a known amount of this compound into a blank sample extract (a sample of the same matrix type that is known to be free of the analyte).
-
Inject both standards. If the peak area in the matrix-matched standard is significantly different (typically >15-20%) from the solvent standard, matrix effects are present.
-
-
Mitigation Strategies:
-
Inlet Maintenance: Regularly replace the GC inlet liner and septum. A dirty liner is a primary source of active sites and matrix buildup.[8]
-
Matrix-Matched Calibration: Prepare all calibration standards in a blank matrix extract to ensure that standards and samples are affected equally.[9]
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated this compound, if available) or a closely related compound. This is the most robust method for correcting both matrix effects and recovery issues.[10]
-
Sample Cleanup: Employ additional cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components before injection.[1][10]
-
Section 1.2: Gas Chromatography (GC) Issues
Chromatographic performance is the foundation of the analysis. Poor peak shape directly compromises resolution and integration accuracy.
Question: My this compound peak is tailing significantly. What's causing this and how do I fix it?
Answer: Peak tailing for a chlorinated compound like this compound is typically a sign of undesirable chemical interactions within the GC system.[11][12]
-
Causality: Tailing occurs when a portion of the analyte molecules experiences secondary, stronger retention mechanisms than the primary partitioning with the column's stationary phase. This is often due to interaction with "active sites," which are typically exposed silanol groups (-Si-OH) on surfaces within the sample flow path.[12]
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing peak tailing.
Caption: Systematic workflow for troubleshooting GC peak tailing.
-
Detailed Steps:
-
Improper Column Installation: An incorrect cut or insertion depth can create dead volume and turbulence, causing all peaks to tail.[13] Re-cut the column using a ceramic wafer to ensure a clean, 90° break and install it according to the manufacturer's specifications for your instrument.[14]
-
Contaminated Inlet Liner: The liner is the first point of contact for the sample. Over time, it accumulates non-volatile residues and its deactivation layer degrades. Replace the liner with a fresh, deactivated one.[8]
-
Column Contamination/Degradation: The front end of the column can become contaminated or stripped of its stationary phase. Trimming 15-30 cm from the inlet end can often restore performance.[15] If this fails, the column may require replacement.
-
Question: I am seeing poor resolution between this compound and other isomers or contaminants. How can I improve the separation?
Answer: Improving resolution requires optimizing the column selection and GC method parameters.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must manipulate one or more of these factors.
-
Optimization Strategies:
-
Column Selection: The stationary phase is the most critical factor for selectivity.[16] For separating chlorinated isomers, a mid-polarity phase (e.g., a 50% phenyl-methylpolysiloxane) or a more specialized phase might offer better selectivity than a standard non-polar (e.g., 5% phenyl) column.[17][18] Always select the least polar column that provides the required separation.[18]
-
Temperature Program: A slower temperature ramp rate (e.g., 5-10°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. Operating far from the optimal flow rate will reduce column efficiency and, consequently, resolution.
-
Column Dimensions: A longer column will provide more theoretical plates and thus higher resolution, but at the cost of longer analysis times. A smaller internal diameter (ID) column (e.g., 0.18 mm vs 0.25 mm) also increases efficiency.[19]
-
Section 1.3: Mass Spectrometry (MS) Issues
The mass spectrometer provides specificity and sensitivity, but it is also prone to issues that can compromise data quality.
Question: I don't see a peak for my analyte, or the signal is extremely low. What should I check?
Answer: A complete loss of signal can be due to a problem anywhere from the injector to the detector. A systematic check is required.
Caption: Diagnostic workflow for no or low analyte signal.
-
Detailed Checks:
-
GC System:
-
Syringe/Injector: Manually verify that the autosampler syringe is drawing and dispensing liquid correctly. A clogged syringe is a simple but common problem.[20]
-
Septum: A cored or worn-out septum can cause a leak, preventing the sample from being transferred efficiently to the column.[8]
-
Column Integrity: A broken column is a major cause of signal loss. Visually inspect the column in the oven and at the inlet and detector connection points.
-
-
MS System:
-
MS Tune: Perform an autotune. The tune report provides a wealth of diagnostic information. High air/water background (m/z 18, 28, 32, 44) indicates a leak in the MS vacuum system.[14][21] Low abundance of the tuning compound ions suggests a dirty ion source or detector issue.
-
Ion Source: The ion source requires periodic cleaning. A contaminated source will have reduced ionization efficiency, leading to a universal drop in signal for all analytes.
-
Acquisition Method: Double-check your MS method. If using Selected Ion Monitoring (SIM), ensure you have entered the correct m/z values for this compound and that the dwell times are appropriate.
-
-
Question: The mass spectrum for my peak doesn't match the library spectrum for this compound. Why?
Answer: Spectral mismatch can be caused by co-elution with an interfering compound or by issues with the MS system itself.
-
Causality: The mass spectrum is a fingerprint of the molecule's fragmentation under electron impact. If another compound elutes at the same time, the resulting spectrum will be a composite of both molecules. Alternatively, if the MS is not calibrated correctly, the mass assignments will be incorrect.
-
Troubleshooting Steps:
-
Check for Co-elution: Examine the chromatographic peak. Is it symmetrical or does it have a shoulder, suggesting a hidden peak? Improve the GC separation (see section 1.2) to resolve the components.
-
Background Subtraction: Ensure you are using proper background subtraction in your data analysis software. A high or contaminated background can distort the analyte spectrum.
-
Verify MS Calibration: Run an autotune to confirm the mass axis is correctly calibrated. A failed tune will often indicate a calibration issue.
-
Check for Isomer Interference: Be aware of other tetrachloropropane isomers (e.g., 1,1,1,3- or 1,1,2,3-tetrachloropropane).[22][23] While they may have different retention times, poor chromatography could cause them to co-elute. Their mass spectra will be similar but may have different fragment ion ratios.
-
Reference Data & Protocols
Table 1: Typical GC-MS Parameters for this compound Analysis
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Typical Value | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[19] |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5ms) | A robust, general-purpose non-polar phase suitable for VOCs. Separates primarily by boiling point.[18] |
| Inlet Type | Split/Splitless | Splitless mode is typically used for trace analysis to maximize sensitivity.[20] |
| Inlet Temp | 250 °C | Hot enough to ensure rapid vaporization of the analyte without causing thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column to maximize efficiency. Constant flow mode maintains resolution during the temperature program.[12] |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A starting point to ensure good focusing of the analyte at the head of the column and elution within a reasonable time. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization sources. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (e.g., m/z 40-300) or SIM | Full scan is used for identification. SIM is used for quantification at trace levels for enhanced sensitivity.[24] |
Table 2: Characteristic Mass Spectrum Ions for this compound
The fragmentation of this compound is characterized by the loss of chlorine atoms and hydrocarbon fragments. The presence of multiple chlorine atoms results in distinctive isotopic patterns.[25][26]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Comments |
| 179.9 (Molecular Ion) | [C₃H₄Cl₄]⁺˙ | The molecular ion (M⁺˙) peak may be weak or absent. The cluster will show peaks at m/z 180, 182, 184, 186 due to the presence of ³⁵Cl and ³⁷Cl isotopes.[27][28] |
| 145 | [C₃H₄Cl₃]⁺ | Loss of one chlorine atom (-Cl). This is often a prominent fragment cluster. |
| 131, 133 | [C₂H₂Cl₃]⁺ | A significant fragment cluster, likely resulting from C-C bond cleavage.[28] |
| 109 | [C₃H₄Cl₂]⁺˙ | Loss of two chlorine atoms (-Cl₂). |
| 95, 97 | [C₂H₂Cl₂]⁺˙ | Fragment resulting from cleavage and loss of HCl. |
| 75 | [CH₂Cl₂]⁺ or [C₂H₄Cl]⁺ | A common fragment for chlorinated compounds. Can sometimes arise from co-eluting contaminants like 1,2,3-trichloropropane.[24] |
| 49 | [CH₂Cl]⁺ | A common, stable chloromethyl cation. |
Protocol 1: Basic Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is a general guideline for extracting semi-volatile compounds like this compound from a relatively clean water matrix.
-
Sample Collection: Collect 100 mL of water into a clean glass container.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Solvent Addition: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of high-purity dichloromethane.
-
Extraction: Stopper the funnel and gently invert it 20-30 times, venting frequently to release pressure. Do not shake vigorously to avoid emulsion formation.
-
Phase Separation: Allow the layers to separate for 5-10 minutes. The dichloromethane layer will be on the bottom.
-
Collection: Drain the bottom organic layer into a clean flask.
-
Repeat Extraction: Repeat steps 3-6 two more times with fresh aliquots of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a concentration evaporator.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[29]
Protocol 2: Routine GC Inlet Maintenance
Regular inlet maintenance is the single most effective way to prevent many common GC problems, including peak tailing and poor reproducibility.[30][31]
-
Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Open Inlet: Open the inlet by unscrewing the retaining nut.
-
Remove Septum: Use forceps to remove the old septum.
-
Remove Liner: Carefully remove the old inlet liner and O-ring. The liner may be hot and may contain sharp glass wool.
-
Clean Inlet: Use a lint-free swab dampened with methanol or acetone to gently clean the inside surfaces of the inlet body.
-
Install New Liner: Place a new O-ring on a new, deactivated inlet liner. Insert the liner into the inlet.
-
Install New Septum: Place a new septum into the inlet and secure the retaining nut. Do not overtighten.
-
Reinstall Column: Trim ~5 cm from the end of the column. Reinstall the column into the inlet at the correct depth using a new ferrule.
-
Leak Check & Equilibration: Turn the carrier gas back on. Perform an electronic leak check around the inlet nut and septum nut. Heat the system back to operating temperatures and allow it to equilibrate before running samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. youtube.com [youtube.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. trajanscimed.com [trajanscimed.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Propane, 1,1,2,3-tetrachloro- | C3H4Cl4 | CID 29108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. ysi.com [ysi.com]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
- 26. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. spectrabase.com [spectrabase.com]
- 28. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. uoguelph.ca [uoguelph.ca]
- 30. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 31. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Dehydrochlorination of 1,2,2,3-Tetrachloropropane
Welcome to the technical support center for the dehydrochlorination of 1,2,2,3-tetrachloropropane. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance, troubleshooting advice, and frequently asked questions related to this critical chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields and selectivity, and overcome common experimental hurdles.
Introduction to Dehydrochlorination of this compound
The dehydrochlorination of this compound is a crucial step in the synthesis of various valuable chlorinated olefins, which serve as key intermediates in the production of pharmaceuticals, agrochemicals, and polymers. The reaction involves the elimination of a molecule of hydrogen chloride (HCl) to form a carbon-carbon double bond. The primary products of this reaction are isomers of trichloropropene. Achieving high selectivity for the desired isomer while minimizing side reactions is the principal challenge.
This guide is structured to anticipate and address the practical challenges you may face in the laboratory. We will delve into the mechanistic considerations, catalyst selection, reaction parameter optimization, and troubleshooting of common issues.
Reaction Pathway Overview
The dehydrochlorination of this compound can proceed through different pathways, leading to a mixture of products. Understanding these pathways is essential for controlling the reaction's selectivity.
Caption: Possible dehydrochlorination pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the dehydrochlorination of this compound?
A1: A variety of catalysts can be employed, with the choice depending on the desired product and reaction conditions. Common classes include:
-
Lewis Acids: Catalysts like ferric chloride (FeCl3) and aluminum chloride (AlCl3) are frequently used in industrial processes.[1] They are effective but can sometimes lead to the formation of undesired byproducts due to their high activity.
-
Supported Metal Catalysts: Transition metals such as nickel, palladium, and platinum supported on materials like alumina (Al2O3) or silica (SiO2) can catalyze dehydrochlorination, often as part of a hydrodechlorination process.[2][3]
-
Phase-Transfer Catalysts (PTC): Quaternary ammonium or phosphonium salts are used in biphasic systems (e.g., aqueous base and organic substrate).[4][5] PTCs facilitate the transfer of the base to the organic phase, allowing the reaction to proceed under milder conditions with improved selectivity.[4]
-
Basic Catalysts: Strong bases like sodium hydroxide or potassium hydroxide can promote dehydrochlorination, often in a suitable solvent or under phase-transfer conditions.
Q2: How do I choose the appropriate solvent for my reaction?
A2: The choice of solvent is critical and depends on the type of catalyst and reaction conditions.
-
For reactions using Lewis acid catalysts , a non-polar, aprotic solvent is often preferred to avoid reaction with the catalyst. However, in some cases, the reaction can be run without a solvent.
-
In phase-transfer catalysis , a biphasic system is used, typically consisting of water and a water-immiscible organic solvent that dissolves the this compound.
-
When using strong bases , polar aprotic solvents can be effective. The use of excess reactant as the solvent is also a common industrial practice.[4]
Q3: What is the typical temperature range for this reaction?
A3: The optimal temperature can vary significantly. Reactions catalyzed by Lewis acids may be performed at temperatures ranging from 80°C to 130°C.[1] Phase-transfer catalyzed reactions can often be conducted at lower temperatures. It is crucial to perform small-scale experiments to determine the optimal temperature for your specific system, as higher temperatures can lead to increased byproduct formation.
Troubleshooting Guide
Issue 1: Low Conversion of this compound
-
Possible Cause 1: Inactive Catalyst.
-
Explanation: The catalyst may have been deactivated by impurities in the starting material or by exposure to air or moisture, especially in the case of Lewis acids.
-
Solution:
-
Ensure the purity of your this compound.
-
Use freshly opened or properly stored catalysts.
-
For air- and moisture-sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time.
-
Explanation: The reaction may be kinetically slow under the current conditions.
-
Solution:
-
Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the conversion.
-
Extend the reaction time and take aliquots periodically to track the progress of the reaction.
-
-
-
Possible Cause 3: Poor Mixing in a Heterogeneous System.
-
Explanation: In reactions involving a solid catalyst or a biphasic system, inefficient mixing can limit the contact between reactants and the catalyst.
-
Solution:
-
Increase the stirring rate to ensure good dispersion of the catalyst.
-
In the case of phase-transfer catalysis, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.
-
-
Issue 2: Poor Selectivity for the Desired Trichloropropene Isomer
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: High temperatures can provide enough energy to overcome the activation barrier for the formation of undesired isomers and side products.
-
Solution:
-
Lower the reaction temperature. A temperature screening study is recommended to find the optimal balance between conversion and selectivity.
-
-
-
Possible Cause 2: Inappropriate Catalyst.
-
Explanation: The nature of the catalyst plays a significant role in directing the regioselectivity of the elimination.
-
Solution:
-
Experiment with different types of catalysts. For instance, a bulkier base or a sterically hindered catalyst might favor the formation of one isomer over another.
-
In some cases, bimetallic catalysts have shown higher selectivity compared to their monometallic counterparts.[3]
-
-
-
Possible Cause 3: Presence of Water in Lewis Acid Catalyzed Reactions.
-
Explanation: The presence of water can alter the catalytic activity of Lewis acids like FeCl3 and promote the formation of high-boiling byproducts.[6]
-
Solution:
-
While counterintuitive, controlled addition of a source of water, such as hydrated metal halides, can sometimes inhibit the formation of unwanted byproducts and improve selectivity towards the desired trichloropropene.[6] Careful optimization of the water content is necessary.
-
-
Issue 3: Formation of High-Boiling Point Byproducts
-
Possible Cause 1: Oligomerization/Polymerization of the Product.
-
Explanation: The trichloropropene products can undergo further reactions, especially at high temperatures and in the presence of strong acid catalysts, leading to the formation of higher molecular weight compounds.
-
Solution:
-
Optimize the reaction time to minimize the exposure of the product to the reaction conditions after its formation.
-
Consider using a continuous process where the product is removed from the reaction zone as it is formed, for example, through reactive distillation.[1]
-
-
Experimental Protocol: Dehydrochlorination using a Lewis Acid Catalyst
This protocol provides a general procedure for the dehydrochlorination of this compound using ferric chloride as a catalyst. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl3)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer
-
Heating mantle
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
To a clean and dry round-bottom flask, add this compound.
-
With stirring, add the anhydrous ferric chloride catalyst. The catalyst loading should be optimized, but a starting point of 0.1-1.0 mol% relative to the substrate is common.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with constant stirring.[1]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
The crude product can be purified by distillation.
Monitoring the Reaction: Analytical Methods
Accurate monitoring of the reaction is crucial for optimization.
-
Gas Chromatography (GC): GC is the most common and effective technique for monitoring the disappearance of the starting material and the formation of products. A capillary column with a non-polar or medium-polarity stationary phase is typically used.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the products and any byproducts formed during the reaction.[8][9]
Optimized Reaction Conditions Summary
The optimal reaction conditions are highly dependent on the chosen catalytic system. The following table provides a general overview based on literature for similar dehydrochlorination reactions.
| Parameter | Lewis Acid Catalysis | Phase-Transfer Catalysis |
| Catalyst | FeCl3, AlCl3[1] | Quaternary ammonium salts (e.g., TBAB)[5] |
| Temperature | 80 - 130 °C[1] | 50 - 100 °C |
| Pressure | Atmospheric or vacuum[1] | Atmospheric |
| Solvent | Often neat, or a non-polar solvent | Biphasic (e.g., water/organic solvent) |
| Base | Not applicable | Aqueous NaOH, KOH |
Conclusion
Optimizing the dehydrochlorination of this compound requires a systematic approach that considers the interplay between the catalyst, solvent, temperature, and reaction time. This guide provides a foundational understanding and practical troubleshooting strategies to help you achieve your desired reaction outcomes. By carefully controlling the reaction parameters and monitoring the reaction progress, it is possible to achieve high yields and selectivity for the target trichloropropene isomers.
References
- 1. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfer.com [phasetransfer.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomers of Tetrachloropropane by Chromatography
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chromatographic resolution of tetrachloropropane isomers. This document moves beyond simple protocols to explain the underlying principles and causal relationships in your separation science, empowering you to troubleshoot effectively and develop robust analytical methods.
Part 1: Foundational Knowledge & Method Selection (FAQs)
This section addresses the preliminary questions crucial for establishing a sound analytical strategy.
Q1: What are the common structural isomers of tetrachloropropane, and why are they difficult to separate?
Tetrachloropropane (C₃H₄Cl₄) exists as several structural isomers, which are compounds with the same molecular formula but different atomic arrangements.[1] The primary challenge in their separation lies in their similar physical properties, such as boiling points and polarities.
The most common isomers you may encounter include:
-
1,1,2,2-Tetrachloropropane[6]
-
1,2,2,3-Tetrachloropropane[7]
-
1,1,2,3-Tetrachloropropane
-
1,1,3,3-Tetrachloropropane
Table 1: Physical Properties of Key Tetrachloropropane Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Kovats Retention Index (Standard Non-polar) |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | 152.4 | ~918[2] |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | ~159-160 | ~921[4] |
| This compound | 13116-53-5 | ~175-177 | ~963[7] |
| 1,1,2,2-Tetrachloropropane | 630-22-8 | 156 | ~1025[6] |
Data sourced from PubChem and NIST.[2][4][5][6][7] Note that boiling points and retention indices can vary slightly based on experimental conditions.
The subtle differences in their structures necessitate high-efficiency chromatographic systems to achieve baseline resolution.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?
The choice of technique depends on your analytical goals, specifically whether you are separating structural isomers or enantiomers.
-
Gas Chromatography (GC) is the preferred and most common technique for separating volatile, thermally stable compounds like the structural isomers of tetrachloropropane. Separation is primarily driven by differences in boiling points and interactions with the stationary phase. GC, especially when coupled with a Mass Spectrometer (GC-MS), is highly effective for both separation and identification.[2][8]
-
High-Performance Liquid Chromatography (HPLC) is less common for simple structural isomer separation of these compounds. However, it becomes essential when you need to resolve enantiomers (non-superimposable mirror-image isomers). This requires a specialized Chiral Stationary Phase (CSP) .[9][10][11]
Q3: How do I select the right GC column to get started?
Column selection is the most critical parameter for a successful separation. The choice of stationary phase dictates the selectivity of your method.
-
Start with a Non-Polar Phase: For initial method development, a low-bleed, non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane (e.g., ZB-5ms, DB-5ms), is an excellent choice. On these columns, analytes tend to elute in order of their boiling points. The Kovats Retention Index is a useful predictor of elution order on these phases.[2][4][6][7]
-
Consider a Mid-Polarity Phase for Difficult Separations: If co-elution occurs on a non-polar column, a stationary phase with different selectivity is needed. A mid-polarity column, such as one containing a cyanopropyl functional group (e.g., ZB-1701), can introduce dipole-dipole interactions as a separation mechanism, altering the elution order and potentially resolving isomers with very similar boiling points.[12]
Part 2: Troubleshooting Common Chromatographic Issues
Even with a well-designed method, problems can arise. This section provides a systematic approach to diagnosing and resolving common issues.
Q4: My isomer peaks are co-eluting or show poor resolution. What are the steps to improve their separation?
Poor resolution is one of the most frequent challenges in isomer analysis.[13] The cause is often multi-faceted, stemming from suboptimal method parameters or column issues. Follow this logical troubleshooting workflow.
References
- 1. turbo.vernier.com [turbo.vernier.com]
- 2. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]
- 4. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 1,1,1,3-tetrachloro- [webbook.nist.gov]
- 6. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 11. iapc-obp.com [iapc-obp.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Minimizing Solvent Effects with 1,2,2,3-Tetrachloropropane
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1,2,2,3-tetrachloropropane. This resource is designed for researchers, chemists, and drug development professionals who leverage this unique chlorinated solvent in their synthetic workflows. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, enabling you to anticipate challenges, troubleshoot effectively, and minimize undesirable solvent effects.
This guide is structured as a dynamic question-and-answer hub, addressing the practical issues you face in the lab. We will explore the nuances of this compound, from its fundamental properties to its impact on reaction kinetics and outcomes.
Section 1: Core Properties of this compound
A thorough understanding of a solvent's physicochemical properties is the foundation for its effective use. Below is a summary of key data for this compound.
| Property | Value | Source |
| CAS Number | 13116-53-5 | [1][2] |
| Molecular Formula | C₃H₄Cl₄ | [1][2] |
| Molecular Weight | 181.88 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~179 °C | [4] |
| Density | ~1.53 g/cm³ | [4] |
| Solubility | Low solubility in water; soluble in alcohols, ethers, and other chlorinated hydrocarbons.[5] | [5] |
| LogP | 2.636 | [6] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down by potential cause and a recommended, validated solution.
Q1: My reaction yield is unexpectedly low. Could the solvent be the culprit?
Answer: Yes, absolutely. Low yield is a common issue where the solvent plays a critical, though often subtle, role. Here are the primary solvent-related causes and how to address them.
-
Cause A: Solvent Impurities
-
The "Why": Commercial-grade this compound can contain impurities like water, acidic byproducts (e.g., HCl from slow decomposition), or stabilizers. Water can quench moisture-sensitive reagents like organometallics or strong bases. Acidic impurities can catalyze unwanted side reactions or decompose acid-labile substrates.
-
Solution: Rigorous Solvent Purification. Before use in sensitive reactions, you must purify the solvent. A self-validating protocol is essential.
Experimental Protocol: Purification of this compound
-
Aqueous Wash: Transfer the solvent to a separatory funnel. Wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize acids) and then with deionized water (to remove the bicarbonate).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride (CaCl₂) or calcium sulfate (CaSO₄). Avoid magnesium sulfate if acidic impurities could be an issue.
-
Distillation: Perform a fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature (~179 °C at 760 mmHg).
-
Storage: Store the purified solvent over molecular sieves (3Å or 4Å) in a dark, sealed bottle under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and photodegradation.[7]
-
-
-
Cause B: Mismatched Solvent Polarity
-
The "Why": The rate of a chemical reaction is profoundly influenced by the solvent's ability to stabilize the transition state relative to the reactants.[8][9] this compound is a moderately polar solvent.
-
For Sₙ1/Polar Reactions: If your reaction involves the formation of a charged intermediate (like a carbocation in an Sₙ1 reaction), a polar solvent is needed for stabilization. If this compound is not polar enough, the reaction rate will decrease.[9]
-
For Sₙ2/Nonpolar Reactions: If your reaction involves neutral reactants proceeding through a charged transition state, a more polar solvent generally increases the rate. Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent might be better.[9][10]
-
-
Solution: Re-evaluate Solvent Choice. If you suspect a polarity mismatch, consider an alternative. For reactions requiring higher polarity, a solvent like DMSO or DMF might be necessary. For less polar environments, toluene or heptane could be suitable. However, if a chlorinated solvent is required for solubility or reactivity, ensure you have chosen the best one for your specific mechanism.
-
Q2: I'm observing significant side product formation that I don't see in other solvents. Why?
Answer: This issue often points to the solvent's direct participation in the reaction or its influence on competing reaction pathways.
-
Cause A: Solvent Decomposition/Reactivity
-
The "Why": Chlorinated solvents, especially at elevated temperatures or in the presence of strong bases or Lewis acids, can undergo elimination reactions to produce chloro-olefins and HCl. This in-situ generated acid or base can catalyze unintended pathways.
-
Solution: Temperature Control & Inertness.
-
Run at the Lowest Possible Temperature: The higher boiling point of this compound is an advantage for high-temperature reactions, but it also increases the risk of decomposition. Determine the minimum temperature required for your reaction to proceed at a reasonable rate.
-
Add a Non-Nucleophilic Base: If acid generation is suspected, consider adding a hindered, non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to scavenge any generated acid without interfering with your primary reaction.
-
Avoid Incompatible Reagents: Be cautious with strong, hard bases and certain Lewis acids that can promote solvent degradation.[11]
-
-
-
Cause B: Altered Selectivity
-
The "Why": The solvent can influence the selectivity (e.g., chemo-, regio-, stereo-selectivity) of a reaction by differentially solvating competing transition states.[8] The specific coordination of this compound with your reactants or catalyst may favor a different pathway compared to a solvent like THF or acetonitrile.
-
Solution: Systematic Solvent Screening. If selectivity is a problem, a small-scale screen of different solvent classes (e.g., ethers, hydrocarbons, polar aprotics) is warranted. This empirical approach is often the most effective way to identify a solvent that favors your desired outcome.
-
Q3: My post-reaction workup is difficult, with persistent emulsions and poor separation. How can I resolve this?
Answer: Workup issues with this compound are common due to its high density and potential for forming stable emulsions.
-
Cause: High Density & Emulsion Formation
-
The "Why": With a density of ~1.53 g/cm³, this compound will be the bottom layer during an aqueous extraction. Emulsions, which are colloidal suspensions of one liquid in another, can form at the interface, trapping your product and making separation impossible.
-
Solutions: Modified Workup Procedures.
-
Solvent Removal First: Whenever possible, remove the this compound via rotary evaporation before performing an aqueous workup. This is the most reliable method.[12][13] Redissolve the crude residue in a lower-density, less-emulsion-prone solvent like ethyl acetate or diethyl ether for the workup.
-
Dilution: If solvent removal is not feasible, dilute the reaction mixture significantly (3-5x volume) with a less dense solvent like ethyl acetate before washing. This will lower the overall density of the organic phase and can help prevent emulsions.[12]
-
Brine Wash: To break an existing emulsion, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes break up the colloidal particles.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q: When should I choose this compound over more common solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE)?
A: The choice is driven primarily by the required reaction temperature.
-
High-Temperature Reactions: With a boiling point of ~179 °C, this compound is an excellent choice for reactions that require temperatures significantly above the boiling points of DCM (~40 °C) and DCE (~84 °C).
-
Solubility: It can be a good solvent for compounds that have poor solubility in other common organic solvents.[5]
-
Green Chemistry Considerations: It is important to note that like most chlorinated solvents, this compound poses environmental and health risks.[1][5] Always consider greener alternatives where possible.[14][15][16]
Q: What are the critical safety precautions for handling this compound?
A: This compound must be handled with care, following strict safety protocols.
-
Health Hazards: It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1][17]
-
Handling:
-
Disposal: Dispose of as hazardous chemical waste in a dedicated chlorinated waste stream, following your institution's EHS guidelines. Do not pour down the drain.[17][18]
Q: Can this solvent be used in radical reactions?
A: Yes, chlorinated alkanes can be used in radical reactions. However, they are not entirely inert. The C-H and C-Cl bonds can potentially react with highly reactive radical species. For radical chlorinations, solvents like carbon tetrachloride were historically used, but due to toxicity, alternatives are preferred.[11] If using this compound, be aware that it could act as a chlorine atom donor or undergo hydrogen abstraction, potentially competing with your desired reaction.
Section 4: Visualization & Workflows
Visual aids are crucial for understanding complex procedures and decision-making processes.
Troubleshooting Workflow for Reactions in this compound
Caption: A decision tree for troubleshooting common reaction issues.
Solvent Purification Workflow
Caption: Step-by-step workflow for solvent purification.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemwhat.com [chemwhat.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Page loading... [guidechem.com]
- 7. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 12. Workup [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. echemi.com [echemi.com]
- 18. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stabilization of 1,2,2,3-Tetrachloropropane for Long-Term Storage
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing 1,2,2,3-tetrachloropropane in their experiments and require guidance on its long-term storage and stabilization. As a senior application scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
While a specific shelf life for this compound is not readily published, for many chlorinated hydrocarbons, a general shelf life of 2-3 years is often cited for unopened containers stored under optimal conditions.[1] However, the actual shelf life is highly dependent on storage conditions and the purity of the compound. Once opened, the expiration date should be considered significantly shorter, and regular purity assessments are recommended.
Q2: What are the ideal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from heat, sparks, open flames, and direct sunlight.[2][3] The storage area should be away from incompatible materials.
Q3: What materials are incompatible with this compound during storage?
This compound should not be stored with strong oxidizing agents, acids, bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[4][5][6] Contact with these substances can lead to vigorous reactions, decomposition, and the release of toxic fumes. It is also advised to store chlorinated solvents separately from flammable solvents to prevent violent reactions and the generation of toxic gases like phosgene in case of a fire.
Q4: Are there any recommended stabilizers for this compound?
While specific studies on the stabilization of this compound are not abundant, a patent for the closely related compound, 1,1,2,3-tetrachloropropene, suggests the use of morpholine compounds or trialkyl phosphate compounds as stabilizers to prevent decomposition.[7] These stabilizers are typically added in small amounts, ranging from 5 to 1000 ppm by weight.[7] Given the structural similarity, these stabilizers may also be effective for this compound, but experimental validation is recommended.
Q5: How can I monitor the purity of my this compound over time?
Gas chromatography-mass spectrometry (GC/MS) is a highly effective method for monitoring the purity of this compound and detecting the presence of degradation products.[8][9][10] Regular analysis can help track any changes in purity and inform decisions on the continued use of the stored material.
Troubleshooting Guide
This section addresses specific issues that may arise during the long-term storage of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration of the liquid (e.g., yellowing) | - Decomposition due to exposure to light, heat, or air.- Presence of impurities that are catalyzing degradation. | - Immediately move the container to a cool, dark, and well-ventilated area.- Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen.- Analyze a sample using GC/MS to identify degradation products and assess purity.- If significant degradation has occurred, consider purifying the material by distillation or disposing of it according to safety guidelines. |
| Formation of a precipitate or solid material | - Polymerization or reaction with contaminants.- Reaction with the container material. | - Do not attempt to redissolve the precipitate by heating, as this may accelerate decomposition.- Carefully decant a small sample of the liquid for analysis by GC/MS and other appropriate analytical techniques to identify the precipitate.- Ensure the container material is compatible with chlorinated hydrocarbons. Borosilicate glass is generally a good choice. |
| Acidic odor or fumes | - Dehydrochlorination, a common degradation pathway for chlorinated hydrocarbons, leading to the formation of hydrogen chloride (HCl). | - Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Test the pH of a small, diluted aqueous extract of the sample to confirm acidity.- If acidity is confirmed, the compound has started to decompose. Consider adding a stabilizer that can neutralize acids, such as a morpholine derivative, after careful small-scale testing.[7] |
| Inconsistent experimental results using the stored compound | - Degradation of the starting material, leading to a lower concentration of the active compound and the presence of interfering impurities. | - Perform a purity analysis (e.g., GC/MS) of the stored this compound to confirm its identity and concentration.- Compare the results with a fresh standard or a previously analyzed batch.- If purity is compromised, purify the material or obtain a fresh supply. |
Experimental Protocols
Protocol 1: Addition of a Stabilizer
This protocol is adapted from methods used for stabilizing similar chlorinated hydrocarbons and should be validated on a small scale before applying to bulk material.[7]
Objective: To add a stabilizer to this compound to inhibit decomposition during long-term storage.
Materials:
-
This compound
-
Stabilizer (e.g., N-methylmorpholine or tributyl phosphate)
-
Inert gas (nitrogen or argon)
-
Appropriate glassware and sealed storage container
Procedure:
-
In a well-ventilated fume hood, transfer the desired amount of this compound to a clean, dry glass container.
-
Calculate the amount of stabilizer to be added. For example, to achieve a concentration of 100 ppm, add 100 mg of stabilizer per 1 kg of this compound.
-
Add the calculated amount of stabilizer to the this compound.
-
Gently agitate the mixture to ensure homogeneity.
-
Purge the headspace of the container with an inert gas for several minutes to displace any air.
-
Tightly seal the container.
-
Label the container clearly with the name of the compound, the stabilizer added, the concentration of the stabilizer, and the date of preparation.
-
Store the stabilized compound under the recommended conditions (cool, dry, dark, and well-ventilated).
Protocol 2: Purity Assessment by GC/MS
This protocol provides a general guideline for monitoring the purity of this compound. Instrument parameters may need to be optimized for your specific system.[8][10]
Objective: To determine the purity of a this compound sample and identify any degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
-
Appropriate GC column (e.g., a mid-polarity column suitable for volatile organic compounds)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 100 µg/mL is a good starting point.
-
Set up the GC/MS instrument with an appropriate temperature program for the oven, injector, and detector.
-
Inject a known volume of the prepared sample into the GC.
-
Acquire the data in full scan mode to identify all components in the sample.
-
Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound.
-
Identify any additional peaks in the chromatogram, which may represent impurities or degradation products. Analyze their mass spectra to aid in their identification.
-
Calculate the purity of the sample based on the peak area percentages.
Visualizing Degradation and Stabilization
Degradation Pathway of Chlorinated Propane
Caption: Potential degradation pathways for this compound.
Stabilization Workflow
Caption: Workflow for the stabilization of this compound.
References
- 1. onepointesolutions.com [onepointesolutions.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. US8859829B2 - Stabilizer and inhibitor for chloropropenes, such as tetrachloropropene 1,1,2,3-tetrachloropropene (1230xa), used in the manufacture of 2,3,3,3-tetrafluoropropene (1234yf) - Google Patents [patents.google.com]
- 8. ysi.com [ysi.com]
- 9. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Synthesis of 1,2,2,3-Tetrachloropropane
Welcome to the technical support center for the synthesis of 1,2,2,3-tetrachloropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this polychlorinated alkane. Here, we will delve into the common pitfalls encountered during its synthesis and provide troubleshooting guides and frequently asked questions to navigate these challenges effectively. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.
Introduction to the Synthesis of this compound
This compound is a chlorinated hydrocarbon that serves as a valuable intermediate in various chemical syntheses, particularly in the agrochemical sector. Its synthesis, however, is not without challenges, primarily stemming from the lack of selectivity in common chlorination reactions, leading to a mixture of isomers and over-chlorinated products. The most prevalent laboratory-scale approach involves the free-radical chlorination of 1,2,3-trichloropropane. This method, while direct, necessitates a thorough understanding of reaction control and purification techniques to isolate the desired product in acceptable purity and yield.
This guide will focus on the free-radical chlorination pathway, addressing the critical aspects from reaction setup to final product characterization.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that arise during the synthesis of this compound.
FAQ 1: What is the most common synthetic route to this compound and what are the primary challenges?
The most common route is the direct chlorination of 1,2,3-trichloropropane, typically initiated by UV light (photochlorination) or a chemical radical initiator.[1][2] The primary challenge of this approach is the inherent lack of selectivity of free-radical reactions.[3] Propane itself, upon chlorination, yields a mixture of isomers, and this complexity increases with substituted propanes.[1][4][5]
Causality: Free radical chlorination proceeds via a chain reaction involving chlorine radicals that can abstract any of the hydrogen atoms on the 1,2,3-trichloropropane molecule. Abstraction of a hydrogen atom from the first, second, or third carbon will lead to different radical intermediates, which then react with molecular chlorine to form a variety of tetrachloropropane isomers.
Diagram of Isomer Formation:
Caption: Isomer formation from 1,2,3-trichloropropane.
FAQ 2: My reaction has produced a complex mixture of products with a low yield of the desired this compound. How can I improve the selectivity?
Improving selectivity is the key to a successful synthesis. Here are several factors to consider:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable radical, which can influence the product distribution. However, very low temperatures may significantly slow down the reaction rate. An optimal temperature range must be determined empirically, often starting at or below room temperature.
-
Controlled Chlorine Addition: A slow, controlled addition of chlorine gas, or the use of a milder chlorinating agent, can help to minimize over-chlorination and side reactions. Maintaining a low concentration of chlorine in the reaction mixture is crucial.
-
Solvent Effects: The choice of solvent can influence the stability of the radical intermediates and thus the product ratios. Inert solvents like carbon tetrachloride (though its use is now restricted due to toxicity) or dichloromethane are commonly used.
Troubleshooting Low Yield:
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or inadequate initiation. | Increase reaction time, ensure the UV lamp is functioning correctly, or increase the concentration of the radical initiator. |
| Predominance of over-chlorinated products | High concentration of chlorine. | Reduce the flow rate of chlorine gas or use a chlorine precursor that releases it slowly. |
| Formation of undesired isomers | Non-selective reaction conditions. | Experiment with lower reaction temperatures and different inert solvents. |
FAQ 3: I am struggling to separate this compound from its isomers. What purification methods are most effective?
The separation of chlorinated hydrocarbon isomers is challenging due to their similar physical properties.[6]
-
Fractional Distillation: This is the most common method for separating liquids with different boiling points. However, the boiling points of tetrachloropropane isomers are likely to be very close, requiring a highly efficient distillation column (e.g., a spinning band distillation column) and careful control of the reflux ratio.
-
Preparative Gas Chromatography (Prep-GC): For obtaining a highly pure sample for analytical or small-scale research purposes, preparative GC is an excellent, albeit more expensive and less scalable, option. This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase in a column.
Comparison of Purification Methods:
| Method | Advantages | Disadvantages |
| Fractional Distillation | Scalable, relatively inexpensive for larger quantities. | May not achieve high purity if boiling points are very close. |
| Preparative GC | High purity achievable. | Not easily scalable, more expensive, requires specialized equipment. |
FAQ 4: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is essential for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying the components of your product mixture and assessing purity. The mass spectrum of this compound will show a characteristic fragmentation pattern and isotopic distribution for the chlorine atoms.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The spectra of this compound are distinct from its isomers.[7][8]
Expected Spectroscopic Data for this compound:
| Technique | Expected Observations |
| GC-MS | A distinct retention time and a mass spectrum with a molecular ion peak and characteristic fragment ions. |
| 1H NMR | Two distinct signals corresponding to the two different types of protons. |
| 13C NMR | Three distinct signals corresponding to the three different carbon environments.[9] |
Experimental Protocols
General Protocol for Photochlorination of 1,2,3-Trichloropropane
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer.
-
The condenser should be connected to a gas outlet leading to a scrubber containing a sodium thiosulfate solution to neutralize any unreacted chlorine.
-
Position a UV lamp (e.g., a mercury vapor lamp) close to the reaction flask.
-
-
Reaction Execution:
-
Charge the flask with 1,2,3-trichloropropane and an inert solvent (e.g., dichloromethane).
-
Begin stirring and cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Turn on the UV lamp.
-
Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be carefully controlled.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.
-
-
Work-up:
-
Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Wash the organic phase with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product, a mixture of tetrachloropropane isomers and other chlorinated propanes, should be purified by fractional distillation under reduced pressure.
-
Workflow Diagram:
Caption: Experimental workflow for this compound synthesis.
Safety and Handling
Polychlorinated alkanes are generally toxic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. quora.com [quora.com]
- 2. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 3. NEMI Method Summary - 612 [nemi.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
Technical Support Center: Enhancing Selectivity in 1,2,2,3-Tetrachloropropane Reactions
Welcome to the technical support center for reactions involving 1,2,2,3-tetrachloropropane (1,2,2,3-TCP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing selectivity in reactions with this versatile but challenging substrate. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The primary focus of this guide will be on the selective dehydrochlorination of 1,2,2,3-TCP, a critical transformation for producing valuable chlorinated alkene intermediates.
Part 1: Foundational Concepts: The Challenge of Selectivity
This compound possesses multiple chlorine atoms on adjacent carbons, making it susceptible to elimination reactions (dehydrochlorination) to form various tetrachloropropene or dichloropropene isomers. The core challenge lies in controlling which proton is abstracted and which chlorine atom is eliminated, a process governed by factors like base strength, steric hindrance, catalyst choice, and reaction conditions. Uncontrolled reactions can lead to a complex mixture of products that are difficult to separate, reducing the yield of the desired compound.
The primary desired reaction is typically a selective elimination to yield a specific alkene, such as 1,2,3-trichloropropene or 2,3-dichloropropene, depending on the reaction pathway chosen.
Potential Reaction Pathways
Below is a simplified diagram illustrating the competitive reaction pathways starting from a chlorinated propane. The key to success is directing the reaction toward the "Desired Product" path while suppressing the formation of isomers and byproducts.
Caption: Competitive reaction pathways in the dehydrochlorination of 1,2,2,3-TCP.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Low Selectivity and Byproduct Formation
Question 1: My dehydrochlorination of 1,2,2,3-TCP with an alkali base is yielding a mixture of dichloropropene isomers instead of predominantly 2,3-dichloro-1-propene. How can I improve selectivity?
This is a classic regioselectivity problem. The formation of 2,3-dichloro-1-propene from a precursor like 1,2,3-trichloropropane (a closely related reaction) is well-documented and the principles are directly applicable.[1][2] The choice of base, solvent, and the use of phase-transfer catalysis are paramount.
-
Causality: The reaction proceeds via an E2 (bimolecular elimination) mechanism. The regioselectivity is dictated by the acidity of the protons and the stability of the forming double bond (Zaitsev's vs. Hofmann's rule). However, in polychlorinated systems, steric hindrance and the electronic effects of the chlorine atoms heavily influence which proton is abstracted by the base.
-
Solutions & Protocols:
-
Optimize Base and Solvent System: Standard aqueous solutions of NaOH or KOH are effective. The concentration of the base is a critical parameter to control. High concentrations can lead to side reactions. A concentration range of 20-30% is often a good starting point.[3]
-
Implement Phase-Transfer Catalysis (PTC): For this biphasic reaction (aqueous base, organic substrate), a phase-transfer catalyst is highly recommended. It shuttles the hydroxide ions into the organic phase, accelerating the reaction at lower temperatures and significantly improving selectivity by enabling milder conditions.[1] Benzyltriethylammonium chloride is a commonly used and effective PTC for this type of reaction.[3]
-
Strict Temperature Control: Keep the reaction temperature low. Exothermic dehydrochlorination reactions can easily run away, leading to the formation of byproducts. Maintaining a temperature between 0°C and 20°C is preferable for maximizing selectivity.[3]
-
Question 2: I am attempting a Lewis acid-catalyzed dehydrochlorination to produce tetrachloropropenes, but I'm getting low yields and a significant amount of high-boiling point residue (tars). What is causing this and how can it be mitigated?
Lewis acids, such as anhydrous ferric chloride (FeCl₃), are effective catalysts for dehydrochlorination but are also strong promoters of carbocation-mediated side reactions.[4]
-
Causality: The high Lewis acidity of FeCl₃ can catalyze the isomerization of the desired tetrachloropropene product. Furthermore, the alkene products can be activated by the Lewis acid to undergo oligomerization or polymerization, leading to the formation of high-boiling point compounds (HBCs) and tars. This is a common failure mode in strong acid-catalyzed reactions.
-
Solutions & Protocols:
-
Control Catalyst Loading: Use the lowest possible catalyst concentration that provides an acceptable reaction rate. Catalyst loading can be in the range of 50 to 5000 ppm by weight.[4] Start at the lower end of this range and incrementally increase if conversion is too slow.
-
Introduce a Moderating Agent (Water): While it may seem counterintuitive to add water to a reaction sensitive to hydrolysis, controlled addition of a water source has been shown to significantly inhibit the formation of HBCs.[5] Water is believed to moderate the activity of the FeCl₃ catalyst, suppressing the dimerization pathway of the trichloropropene product without completely halting the desired dehydrochlorination.
-
Consider Reactive Distillation: On a larger scale, reactive distillation is a highly effective technique. The reaction is conducted in a distillation column where the more volatile alkene product is continuously removed from the reaction zone as it is formed. This prevents the product from undergoing subsequent side reactions catalyzed by the Lewis acid.[4]
-
Data Summary: Effect of Water on Byproduct Formation
The following table summarizes the conceptual impact of adding a water source to an FeCl₃-catalyzed dehydrochlorination of a tetrachloropropane, based on findings in related systems.[5]
| Condition | Catalyst | Water Added | Selectivity to Desired Alkene | High-Boiling Byproduct Formation |
| Control | FeCl₃ | No | Lower | Significant |
| Optimized | FeCl₃ | Yes (controlled amount) | Significantly Higher | Inhibited |
Frequently Asked Questions (FAQs)
Q: How do I choose the best analytical method to monitor reaction progress and selectivity? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. Use a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or DB-17ms) to separate the various chlorinated isomers. Mass spectrometry will confirm the identity of each peak by its mass-to-charge ratio and fragmentation pattern. For effective troubleshooting, it's crucial to have a clean, well-maintained GC system to avoid ghost peaks or baseline instability that can obscure results.[6][7]
Q: Are there solvent-free or gas-phase alternatives to liquid-phase reactions? A: Yes, gas-phase catalytic dehydrochlorination over solid catalysts is a viable and often preferred industrial method. Catalysts such as alkali metal fluorides supported on magnesium oxide (e.g., KF/MgO) have shown high selectivity (>97%) for dehydrohalogenation reactions of similar molecules.[8] This approach offers advantages like continuous processing and easier product-catalyst separation, but requires specialized equipment to handle high temperatures (e.g., 300-400°C) and gaseous reagents.
Q: My reaction seems to stall before completion. What are the common causes? A: First, verify the purity and activity of your reagents.[9] The base could be old and have absorbed atmospheric CO₂, reducing its effective concentration. The catalyst (if used) may have been deactivated by impurities. Second, if using a PTC, ensure it is fully dissolved and active. Finally, inefficient stirring in a biphasic reaction can lead to mass transfer limitations, effectively stopping the reaction. Ensure vigorous agitation throughout the process.
Part 3: Experimental Protocol & Workflow
This section provides a detailed workflow for troubleshooting low selectivity and a representative experimental protocol.
Troubleshooting Workflow for Low Selectivity
Caption: A logical workflow for troubleshooting low selectivity in dehydrochlorination reactions.
Protocol: Selective Synthesis of 2,3-Dichloro-1-propene via PTC
This protocol is adapted from established procedures for the dehydrochlorination of the related compound 1,2,3-trichloropropane and serves as an excellent model for optimizing the reaction of this compound.[1][3]
Materials:
-
This compound (Substrate)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Benzyltriethylammonium chloride (PTC)
-
Deionized Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice bath
Procedure:
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, prepare a 30% (w/w) aqueous solution of NaOH. Add the phase-transfer catalyst, benzyltriethylammonium chloride (1-3 mol% relative to the substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 5-10°C.
-
Substrate Addition: Slowly add the this compound to the cooled, stirred basic solution via the dropping funnel over a period of 30-60 minutes. It is critical to monitor the internal temperature and ensure it does not exceed 15°C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at 10-15°C for 2-4 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by GC-MS.
-
Workup: Once the reaction has reached completion (or the desired conversion), stop the stirring and allow the two phases to separate.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified further by fractional distillation under reduced pressure to isolate the desired 2,3-dichloro-1-propene.
Part 4: References
-
Breakthrough synthesis of 2,3,3,3-tetrafluoropropene via hydrogen-assisted selective dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane over nickel phosphides. ResearchGate. 10
-
Method for producing 2,3-dichloro-1-propene. Google Patents (JP2636382B2). 3
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. 9
-
Synthesis of 1,1,2,3-tetrachloropropene. Google Patents (WO2014121173A1). 4
-
Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. ResearchGate. 1
-
Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropropene. Google Patents (WO2014130436A1). 5
-
2,3-Dichloropropene | C3H4Cl2. PubChem, National Center for Biotechnology Information. 2
-
Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts. ResearchGate. 8
-
TROUBLESHOOTING GUIDE. Restek. 6
-
GC Troubleshooting Guide. GL Sciences. 7
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP2636382B2 - Method for producing 2,3-dichloro-1-propene - Google Patents [patents.google.com]
- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. glsciences.eu [glsciences.eu]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
"degradation pathways of 1,2,2,3-tetrachloropropane under experimental conditions"
A Guide for Researchers on Experimental Design and Troubleshooting
Disclaimer: Scientific literature specifically detailing the degradation pathways of 1,2,2,3-tetrachloropropane (1,2,2,3-TeCP) is exceptionally scarce. This guide has been constructed by a Senior Application Scientist, drawing upon established principles of environmental chemistry and extensive data from the degradation of the closely related and well-studied compound, 1,2,3-trichloropropane (TCP). The pathways, protocols, and troubleshooting advice provided herein are based on expert extrapolation and should be considered as a starting point for novel research into 1,2,2,3-TeCP. All experimental designs should incorporate rigorous analytical methods to validate these hypothesized pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely abiotic degradation pathways for this compound?
A1: Based on its structure as a polychlorinated alkane, 1,2,2,3-TeCP is expected to be highly resistant to natural attenuation.[1][2][3][4] However, several abiotic degradation pathways can be induced under specific experimental conditions:
-
Reductive Dechlorination: This is predicted to be a primary degradation pathway under anaerobic conditions, particularly in the presence of zero-valent metals (ZVMs) like zero-valent iron (ZVI) or zero-valent zinc (ZVZ).[1][2][5] The additional chlorine atom on the second carbon of 1,2,2,3-TeCP compared to TCP suggests that it may be more susceptible to certain reductive processes. The reaction involves the transfer of electrons from the metal surface to the chlorinated compound, leading to the sequential removal of chlorine atoms.
-
Hydrolysis: Hydrolysis of 1,2,2,3-TeCP under typical environmental conditions (neutral pH, ambient temperature) is expected to be extremely slow, with a half-life potentially spanning decades or centuries, similar to TCP.[1][3][4] The rate can be significantly increased under highly alkaline conditions and at elevated temperatures.[1][3]
-
Oxidation: Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (e.g., Fenton's reagent) are likely to be effective in degrading 1,2,2,3-TeCP.[1][2][6] Milder oxidants, such as permanganate, are predicted to be less effective.[1][3]
Q2: Is biotic degradation of this compound likely?
A2: Biotic degradation of 1,2,2,3-TeCP is expected to be challenging due to its xenobiotic nature and probable toxicity to microorganisms. However, drawing parallels with TCP, two main pathways might be feasible under controlled conditions:
-
Anaerobic Reductive Dechlorination: Similar to abiotic processes, microorganisms can use chlorinated compounds as electron acceptors in anaerobic respiration.[2][6] This would involve the stepwise removal of chlorine atoms. The initial products would likely be trichloropropene or dichloropropanes.
-
Aerobic Cometabolism: It is unlikely that microorganisms can use 1,2,2,3-TeCP as a primary source of carbon and energy.[2][7] However, cometabolic degradation is a possibility, where enzymes produced by microbes to degrade other substances (like propane or methane) fortuitously act on the contaminant.[2][8] For instance, monooxygenase enzymes have been shown to initiate the degradation of TCP.[2] A critical first step would likely be a dehalogenation reaction to form a chlorinated alcohol.[7]
Q3: What are the expected degradation products of this compound?
A3: The degradation products will depend on the pathway. For reductive dechlorination, a plausible sequence would be the formation of various trichloropropene isomers, followed by dichloropropenes, chloropropenes, and ultimately propene. Hydrogenolysis (replacement of a chlorine atom with a hydrogen atom) could lead to the formation of trichloropropanes and dichloropropanes. Given the structure of 1,2,2,3-TeCP, a complex mixture of isomers at each stage of dechlorination is likely.
Q4: Which analytical methods are most suitable for our experiments?
A4: The analysis of 1,2,2,3-TeCP and its volatile degradation products will almost certainly require gas chromatography with mass spectrometry (GC/MS).[9][10][11] This provides the necessary sensitivity and specificity to separate and identify the parent compound and its likely intermediates. For low concentrations in aqueous samples, a purge and trap or solid-phase microextraction (SPME) sample concentration step would be necessary. To achieve very low detection limits, operating the mass spectrometer in selected ion monitoring (SIM) mode is recommended.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Rationale |
| No or very slow degradation observed. | Inappropriate Redox Conditions (for reductive dechlorination): The system may not be sufficiently reducing. | Action: Ensure your anaerobic setup is truly anoxic. Use an oxygen indicator strip. For ZVM experiments, pre-treat the metal to remove any oxide layer (e.g., with a mild acid wash followed by rinsing with deoxygenated water). Rationale: The oxide layer on zero-valent metals can passivate the surface and inhibit electron transfer, which is essential for reductive dechlorination.[6] |
| Low Bioavailability: 1,2,2,3-TeCP, like other chlorinated hydrocarbons, has low water solubility, which may limit its contact with microorganisms or catalytic surfaces. | Action: Consider adding a small amount of a non-inhibitory, biodegradable co-solvent. Gentle agitation of the reactor can also improve mass transfer. Rationale: Increasing the compound's availability in the aqueous phase enhances its accessibility to microbial enzymes or reactive surfaces. | |
| Inconsistent or non-reproducible results. | Variability in Experimental Setup: Minor differences in reagent concentrations, temperature, pH, or mixing can lead to significant variations in reaction rates. | Action: Standardize all experimental parameters meticulously. Use master mixes for reagents where possible. Ensure temperature control is precise. Rationale: The kinetics of both abiotic and biotic degradation reactions are highly sensitive to environmental conditions. |
| Inconsistent Activity of Reductant/Microbial Culture: The reactivity of ZVM can vary between batches. Microbial cultures can lose activity over time. | Action: For ZVMs, use a consistent source and consider characterizing the surface area of each batch. For biotic experiments, use a consistent inoculum size from a culture in the same growth phase. Rationale: The surface area and reactivity of the reductant, or the physiological state of the microorganisms, are critical determinants of the degradation rate. | |
| Difficulty identifying intermediate degradation products. | Inadequate Analytical Method: The GC method may not be optimized for the separation of various isomers of degradation products. Intermediates may be present at very low concentrations. | Action: Optimize your GC temperature program and consider using a different capillary column (e.g., one with a different polarity). Use SIM mode on the MS, targeting the expected molecular ions and fragmentation patterns of potential intermediates. Rationale: Isomers of chlorinated propenes and propanes can have very similar boiling points and mass spectra, requiring high-resolution chromatography and targeted mass spectrometry for confident identification.[9] |
| Transient Nature of Intermediates: Some degradation products may be short-lived and quickly transform into the next product in the pathway. | Action: Implement a more frequent sampling schedule, especially in the early stages of the experiment, to capture the appearance and disappearance of transient species. Rationale: A detailed time-course analysis is crucial for elucidating a complete degradation pathway and identifying all key intermediates. |
Experimental Protocols & Methodologies
Protocol: Abiotic Degradation of 1,2,2,3-TeCP using Zero-Valent Zinc (ZVZ)
Rationale: ZVZ has been shown to be more reactive than ZVI for the degradation of 1,2,3-trichloropropane and may therefore be a good candidate for 1,2,2,3-TeCP degradation.[2][5] This protocol describes a batch experiment to determine the degradation kinetics.
Materials:
-
This compound standard
-
Granular zero-valent zinc (e.g., 40-mesh)
-
Anaerobic glove box
-
Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp caps
-
Deoxygenated, deionized water
-
Phosphate buffer solution (anaerobic)
-
Methanol (purged with N2)
-
Gas-tight syringes
-
GC/MS system
Procedure:
-
Preparation of ZVZ: Inside an anaerobic glove box, weigh the desired amount of ZVZ (e.g., 10 g/L) into serum bottles. This step is critical to prevent the formation of an passivating oxide layer on the zinc surface.
-
Preparation of Aqueous Phase: Prepare the aqueous solution (e.g., buffered deionized water) and sparge with nitrogen gas for at least 30 minutes to remove dissolved oxygen. Transfer the deoxygenated solution into the anaerobic glove box.
-
Spiking: Prepare a stock solution of 1,2,2,3-TeCP in methanol. In the glove box, add the deoxygenated buffered water to the serum bottles containing the ZVZ, leaving minimal headspace. Spike the bottles with the 1,2,2,3-TeCP stock solution to achieve the desired initial concentration (e.g., 5 mg/L).
-
Sealing and Incubation: Immediately seal the bottles with Teflon-lined septa and crimp caps. Remove the bottles from the glove box and place them on a shaker at a constant temperature (e.g., 25°C) in the dark.
-
Control Samples: Prepare control samples including:
-
No ZVZ control: To assess for any degradation not related to the ZVZ.
-
Killed control (for potential biotic studies): To distinguish between abiotic and biotic degradation.
-
-
Sampling: At predetermined time intervals, sacrifice a bottle from each experimental condition. Vigorously shake the bottle, then allow the ZVZ to settle.
-
Analysis: Using a gas-tight syringe, withdraw an aqueous sample and analyze immediately by GC/MS to determine the concentration of 1,2,2,3-TeCP and identify any degradation products.
Hypothesized Degradation Pathways & Workflows
The following diagrams illustrate the hypothesized degradation pathways for this compound. These are based on known reactions of similar compounds and require experimental verification.
Caption: Hypothesized reductive dechlorination pathway of 1,2,2,3-TeCP via β-elimination.
Caption: General experimental workflow for studying 1,2,2,3-TeCP degradation.
Reference Data
The following table contains physicochemical properties for 1,2,3-trichloropropane, which can serve as a preliminary reference. Properties for this compound are expected to differ, likely exhibiting lower volatility and higher density due to the additional chlorine atom.
| Property | Value for 1,2,3-Trichloropropane | Reference |
| Molecular Formula | C₃H₅Cl₃ | [PubChem CID: 7285] |
| Molecular Weight | 147.43 g/mol | [PubChem CID: 7285] |
| Boiling Point | 156.8 °C | [PubChem CID: 7285] |
| Water Solubility | 1750 mg/L at 20°C | [PubChem CID: 7285] |
| Density | 1.3889 g/cm³ at 20°C | [PubChem CID: 7285] |
| Log Kₒw | 2.27 | [PubChem CID: 7285] |
References
- 1. Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ysi.com [ysi.com]
- 10. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Scale-Up of 1,2,2,3-Tetrachloropropane Synthesis
Welcome to the technical support center for the synthesis of 1,2,2,3-tetrachloropropane (CAS: 13116-53-5). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
Synthesis Overview
The industrial synthesis of this compound is not widely documented in academic literature but is alluded to in patent literature, often as a byproduct or intermediate in the production of other chlorinated compounds. A common and direct conceptual route is the controlled chlorination of 1,2,3-trichloropropane. This process involves the substitution of a hydrogen atom with a chlorine atom.
A key challenge in this synthesis is controlling the selectivity of the chlorination. The starting material, 1,2,3-trichloropropane, has two types of hydrogen atoms (on C1/C3 and C2), leading to the potential for isomeric byproducts. The reaction is typically initiated by UV light or a chemical initiator and proceeds via a free-radical mechanism. Over-chlorination can also occur, leading to the formation of pentachloropropanes and other heavier byproducts.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Question 1: My reaction is suffering from low yield and poor conversion of the starting material. What are the likely causes and how can I improve it?
Answer:
Low yield and poor conversion are common scale-up challenges that often point to issues with reaction kinetics or initiator efficiency.
Potential Causes & Solutions:
-
Inefficient Radical Initiation: Free-radical chlorination requires an effective initiation step.
-
UV Initiation: Ensure the light source is of the appropriate wavelength and intensity. As the reactor volume increases, light penetration can decrease significantly. Consider using a reactor with a quartz immersion well or multiple light sources to ensure even irradiation of the reaction mixture. Check for fouling on the lamp or reactor surface, which can block light.
-
Chemical Initiation: If using a chemical initiator like AIBN (Azobisisobutyronitrile), ensure it is stored correctly and is not expired. The initiator concentration may need to be optimized for the larger scale. Sometimes, a continuous or staged addition of the initiator can maintain a steady radical concentration.
-
-
Suboptimal Reaction Temperature: Temperature control is critical.
-
Too Low: Lower temperatures will decrease the reaction rate, leading to incomplete conversion in a practical timeframe.
-
Too High: Excessively high temperatures can promote undesirable side reactions, such as dehydrochlorination or the formation of tars, and can increase the rate of initiator decomposition beyond the optimal level.
-
Solution: Establish a precise temperature profile. A typical starting point for liquid-phase chlorination is between 50-100°C, but this must be optimized for your specific setup. Ensure your reactor's heating and cooling system can handle the exotherm of the reaction at scale to prevent thermal runaways.
-
-
Poor Mass Transfer of Chlorine: On a larger scale, ensuring efficient mixing of gaseous chlorine with the liquid substrate is crucial.
-
Solution: Use a high-efficiency gas dispersion tube (sparger) and robust mechanical stirring. This maximizes the gas-liquid interfacial area, improving the rate of chlorination. Monitor the chlorine feed rate carefully; it should be matched to the reaction's consumption rate to avoid both starving the reaction and venting unreacted chlorine.
-
Question 2: My product is contaminated with significant amounts of isomeric byproducts, primarily 1,1,2,3-tetrachloropropane. How can I improve the selectivity for the desired 1,2,2,3-isomer?
Answer:
Selectivity is governed by the relative reactivity of the different C-H bonds in the 1,2,3-trichloropropane starting material. The formation of 1,1,2,3-tetrachloropropane results from chlorination at the C1 position.
Potential Causes & Solutions:
-
Statistical Distribution: Free-radical chlorination is notoriously unselective. There are four primary C-H bonds and two secondary C-H bonds on 1,2,3-trichloropropane. Statistically, attack at the primary carbons is favored.
-
Solution: While difficult to alter the inherent reactivity, reaction conditions can have an influence. Running the reaction at the lower end of the effective temperature range can sometimes slightly increase selectivity for the thermodynamically favored product.
-
-
Reaction Medium: The solvent or lack thereof can influence the selectivity of free-radical reactions.
-
Solution: Consider using a non-reactive solvent that might influence the orientation of the radical attack. Solvents like carbon tetrachloride (though often avoided for safety reasons) or hexachlorobutadiene have been used in similar processes. Running the reaction neat is common, but solvent screening on a small scale could reveal improved selectivity.
-
-
Downstream Isomerization: In some cases, catalysts used in related processes, such as ferric chloride, can promote isomerization.[2][3]
-
Solution: Ensure the reactor and feed lines are scrupulously clean and free of acidic residues or metal contaminants (like iron rust) that could catalyze unwanted side reactions. If catalysts are part of a different step, ensure they are not carried over into the chlorination stage.
-
Question 3: I am struggling to purify this compound from the crude reaction mixture. Standard distillation is not providing adequate separation. What should I do?
Answer:
The purification of chlorinated alkanes is often complicated by the presence of isomers and other chlorinated byproducts with very close boiling points, making simple distillation inefficient.
Potential Solutions:
-
Fractional Distillation with a High-Efficiency Column:
-
A simple distillation setup is insufficient. You must use a packed distillation column (e.g., with Raschig rings or structured packing) or a vacuum-jacketed Vigreux column of sufficient length (high number of theoretical plates).
-
Technique: Perform the distillation under reduced pressure (vacuum). This lowers the boiling points and can increase the boiling point difference between isomers, improving separation. A slow, controlled distillation rate with a high reflux ratio is essential for achieving good separation.
-
-
Azeotropic Distillation:
-
Explore the possibility of using an azeotrope-forming agent that selectively forms an azeotrope with one of the major impurities, allowing it to be removed more easily. This requires significant process development but can be very effective at scale.
-
-
Pre-Distillation Treatment:
-
Before distillation, wash the crude product to remove acidic gases (like HCl) and any initiator residues. A wash with a dilute sodium bicarbonate solution followed by water and then a brine solution is a standard procedure. Ensure the product is thoroughly dried with a suitable agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation, as water can interfere with the process.
-
Process Parameter Summary
| Parameter | Effect on Yield | Effect on Selectivity | Scale-Up Considerations |
| Temperature | Increases rate to a point; too high can cause degradation. | Lower temperatures may slightly favor thermodynamic products. | Exothermic reaction requires robust cooling to prevent runaway. |
| Initiator Conc. | Higher concentration increases rate but can also increase byproduct formation. | Can impact selectivity; requires optimization. | Staged addition may be needed for steady radical concentration. |
| Chlorine Feed Rate | Must match reaction uptake. Too slow starves the reaction; too fast leads to venting. | High local concentrations can lead to over-chlorination. | Requires precise mass flow controllers and efficient gas dispersion. |
| Agitation/Mixing | Crucial for gas-liquid mass transfer. Poor mixing leads to low conversion. | Affects local concentrations of reactants. | Power per unit volume of the agitator must be considered during scale-up. |
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthesis route for this compound and highlights the formation of a key isomeric byproduct.
Caption: Synthesis of this compound via free-radical chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors on a larger scale?
A1: Safety is paramount. Based on safety data for chlorinated hydrocarbons, you must take the following precautions:[4][5][6]
-
Toxicity and Handling: Chlorinated propanes are toxic and may be carcinogenic. All handling must be done in a well-ventilated area, preferably within a fume hood or a contained system.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), splash goggles, a face shield, and a lab coat or impervious clothing.[4][7]
-
Chlorine Gas: Chlorine is highly toxic and corrosive. A dedicated chlorine gas detection system with alarms is essential for scale-up operations. Emergency scrubber systems should be in place to handle any potential leaks.
-
Waste Disposal: All waste, including aqueous washes and distillation residues, is considered hazardous. It must be collected in properly labeled containers and disposed of according to local, state, and federal regulations.
Q2: What are the main applications of this compound?
A2: this compound is primarily used as a chemical intermediate in the synthesis of other, more complex molecules. It is particularly noted as an intermediate in the preparation of certain pesticides and herbicides.[1] Its specific chlorine substitution pattern makes it a useful building block for introducing functionality at specific positions in a carbon chain.
Q3: What analytical methods are recommended for monitoring the reaction and ensuring final product purity?
A3: Gas Chromatography (GC) is the most effective and widely used method.
-
Reaction Monitoring: A GC equipped with a Flame Ionization Detector (GC-FID) is ideal for tracking the disappearance of the starting material and the appearance of the product and byproducts. Taking aliquots from the reaction at regular intervals allows you to determine the reaction's endpoint accurately.
-
Purity Analysis: For final product analysis, GC-FID can provide quantitative results on purity (e.g., area percent). For definitive identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable as it provides structural information on the separated components.[8]
Q4: Can I use a Lewis acid catalyst like Ferric Chloride (FeCl₃) for this reaction?
A4: No, this is not advisable. Lewis acids like ferric chloride are typically used to catalyze dehydrochlorination or isomerization reactions in chlorinated hydrocarbons, not free-radical substitution.[2][3] Introducing FeCl₃ into a free-radical chlorination setup would likely lead to a complex mixture of elimination products (trichloropropenes) and isomers, significantly reducing the yield of the desired product. It is critical to use an initiator designed for free-radical reactions, such as UV light or a chemical initiator.
References
- 1. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 2. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Computational Modeling of 1,2,2,3-Tetrachloropropane Reaction Outcomes
Welcome to the technical support center for the computational modeling of 1,2,2,3-tetrachloropropane (TCP) reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of predicting reaction pathways and troubleshooting common issues encountered during in silico experiments. Here, we synthesize technical accuracy with field-proven insights to ensure your computational models are robust, reliable, and predictive.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound that I should consider in my computational model?
When modeling the reactions of this compound, it is crucial to consider several competing pathways, especially under reductive conditions often found in environmental degradation or specific synthetic routes. The primary pathways include:
-
Reductive Dechlorination: This involves the sequential removal of chlorine atoms, typically replaced by hydrogen. This can occur through hydrogenolysis.
-
Dehydrohalogenation (Elimination): This pathway involves the removal of a hydrogen and a chlorine atom from adjacent carbons, leading to the formation of an alkene. For TCP, β-elimination is a key process.[1][2][3][4]
Computational studies, particularly those using Density Functional Theory (DFT), have suggested that β-elimination to form allyl chloride, followed by subsequent hydrogenolysis to propene, is often the thermodynamically favored pathway.[1][2][3][4] Your reaction model should, at a minimum, include reaction coordinates for these pathways to obtain a realistic prediction of product distribution.
Q2: Which computational methods and software are best suited for modeling reactions of halogenated hydrocarbons like this compound?
The choice of computational method is critical for accurately modeling reactions involving halogenated compounds due to the role of electron correlation and potential for complex electronic structures.
-
Density Functional Theory (DFT): DFT is a widely used and generally reliable method for studying the mechanisms of reactions involving organic molecules.[5][6][7][8] For halogenated compounds, it is important to select the right functional. Hybrid functionals such as B3LYP have been used, though some studies suggest other functionals may offer better accuracy for specific properties.[1][2][3] It is advisable to benchmark a few functionals against experimental data if available.
-
Software: Several quantum chemistry software packages can perform these calculations. Some commonly used platforms include:
-
Gaussian: A comprehensive and widely used suite of programs for electronic structure modeling.
-
NWChem: An open-source computational chemistry software that is particularly well-suited for high-performance computing.[9]
-
ANSYS Chemkin: A specialized software for modeling complex chemical reactions, particularly in the gas phase.
-
OpenFOAM: An open-source CFD software that can handle complex fluid flows with chemical reactions.[10]
-
Q3: How do I choose an appropriate basis set for my calculations involving chlorine atoms?
The selection of a basis set is a balance between accuracy and computational cost. For molecules containing halogens like chlorine, it is important to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions.
-
Pople Style Basis Sets: Basis sets like 6-31G(d,p) or 6-311+G(d,p) are a common starting point.[11][12] The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonded atoms, while diffuse functions (+) are important for anions and weak interactions.
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ , are generally more systematic and can be used to extrapolate to the complete basis set limit.
-
Effective Core Potentials (ECPs): For heavier halogens, ECPs can be used to reduce computational cost by treating the core electrons implicitly.[13]
For chlorinated compounds, it is often recommended to use at least a double-zeta quality basis set with polarization functions. For higher accuracy, a triple-zeta basis set with diffuse functions is preferable.[14][15]
Troubleshooting Guide
Problem 1: My geometry optimization fails to converge.
Symptoms: The calculation terminates with an error message related to convergence failure, or the optimization runs for an excessive number of steps without reaching a minimum.
Possible Causes and Solutions:
-
Poor Initial Structure: A starting geometry that is far from a true minimum can lead to convergence issues.
-
Action: Pre-optimize your structure with a faster, less computationally demanding method (e.g., a smaller basis set or a semi-empirical method) before running the full DFT calculation. Ensure your initial bond lengths and angles are chemically reasonable.
-
-
Flat Potential Energy Surface: The molecule may have many low-energy conformations, making it difficult for the optimizer to find a stable minimum.
-
Action: Try a different optimization algorithm. Most software packages offer several options (e.g., Opt=Tight in Gaussian to request stricter convergence criteria, or using a different optimizer like GEK). You can also try introducing a small perturbation to the geometry to move it out of a problematic region.
-
-
Incorrect Electronic State: The assumed electronic state (spin multiplicity and charge) might be incorrect.
-
Action: Double-check the charge and multiplicity of your molecule. For radical species, ensure you are using an unrestricted method (e.g., U in front of the functional name like UB3LYP).
-
Problem 2: The predicted reaction barriers are unrealistically high/low, or the thermodynamics are incorrect.
Symptoms: The calculated activation energies or reaction enthalpies do not align with experimental observations or chemical intuition.
Possible Causes and Solutions:
-
Inadequate Level of Theory: The chosen functional or basis set may not be suitable for the system. Halogen bonding and other non-covalent interactions can be particularly sensitive to the choice of method.[16]
-
Action:
-
Benchmark Functionals: Test a range of functionals, including those with dispersion corrections (e.g., B3LYP-D3, M06-2X). Some studies have shown that standard DFT functionals can have systematic errors for halogen thermochemistry.[17]
-
Increase Basis Set Size: Ensure your basis set is adequate. As a test, re-run a single point energy calculation on your optimized geometry with a larger basis set to see if the energy changes significantly.
-
-
-
Solvation Effects are Ignored: Gas-phase calculations may not accurately represent reactions occurring in solution.
-
Action: Incorporate a solvent model. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can significantly improve the accuracy of your results.[7] For reactions where explicit solvent interactions are critical, a hybrid model with a few explicit solvent molecules in the first solvation shell combined with a continuum model can be employed.[7]
-
-
Incorrect Transition State Structure: The identified transition state (TS) may not be the correct one connecting the desired reactants and products.
-
Action:
-
Frequency Analysis: Always perform a frequency calculation on your optimized TS structure. A true TS should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will follow the reaction path downhill from the TS to confirm that it connects the intended reactants and products.[18]
-
-
Problem 3: Difficulty in locating a transition state.
Symptoms: The transition state search algorithm fails to find a first-order saddle point.
Possible Causes and Solutions:
-
Poor Initial Guess for the TS: The starting geometry for the TS search is critical.
-
Action:
-
Manual Construction: Build a starting structure that is an interpolation between the reactant and product geometries.
-
Relaxed Potential Energy Surface Scan: Perform a relaxed scan along the bond that is breaking or forming to get an initial estimate of the TS structure and energy.
-
Use a QST2 or QST3 Method: Some software (like Gaussian) has automated methods (Quadratic Synchronous Transit) that take reactant and product (and an optional TS guess) structures as input to find the transition state.
-
-
-
Complex Reaction Coordinate: The reaction may involve multiple concerted steps or significant conformational changes, making the TS difficult to locate.
-
Action: Break down the reaction into smaller, elementary steps and search for the TS of each step individually.
-
Experimental Protocols & Workflows
Protocol 1: Standard Workflow for Predicting Reaction Pathways
This protocol outlines the standard computational workflow for exploring the reaction pathways of this compound.
-
Geometry Optimization of Reactants, Products, and Intermediates:
-
For each species, perform a geometry optimization and frequency calculation at your chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Confirm that all optimized structures are true minima on the potential energy surface (i.e., have zero imaginary frequencies).
-
-
Transition State Search:
-
For each elementary reaction step, locate the transition state structure using a method like QST2/QST3 or a relaxed potential energy surface scan.
-
Optimize the TS guess.
-
Perform a frequency calculation on the optimized TS to confirm it is a first-order saddle point (one imaginary frequency).
-
-
Reaction Pathway Verification:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS to confirm that it connects the correct reactant and product.
-
-
Refinement of Energies:
-
Perform single-point energy calculations on all optimized geometries (reactants, products, intermediates, and transition states) with a more accurate level of theory (e.g., a larger basis set like 6-311+G(2d,p) and potentially a different functional).
-
Incorporate solvation effects using a continuum model (e.g., PCM).
-
-
Analysis of Results:
-
Construct a reaction energy profile.
-
Calculate activation energies and reaction enthalpies/free energies.
-
Analyze the geometries and electronic structures of the transition states to gain mechanistic insights.
-
Visualization of Computational Workflow
References
- 1. scispace.com [scispace.com]
- 2. Reduction of 1,2,3-Trichloropropane (TCP): Pathways and Mechanisms from Computational Chemistry Calculations | Journal Article | PNNL [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. rsc.org [rsc.org]
- 10. openfoam.com [openfoam.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dft.uci.edu [dft.uci.edu]
- 17. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3.smu.edu [s3.smu.edu]
Validation & Comparative
A Comparative Analysis of Tetrachloropropane Isomers: Properties, Synthesis, and Analytical Differentiation
For researchers, scientists, and professionals in drug development and fine chemical synthesis, a nuanced understanding of isomeric differences is paramount. Tetrachloropropane (C₃H₄Cl₄), a chlorinated hydrocarbon, exists in several structural isomers, each possessing distinct physicochemical properties that dictate its reactivity, utility, and analytical profile. This guide provides an in-depth comparative analysis of the primary tetrachloropropane isomers, offering experimental insights and data to inform their selection and application in research and industrial settings.
Introduction to Tetrachloropropane Isomers
The structural diversity of tetrachloropropane arises from the various possible arrangements of four chlorine atoms on a three-carbon propane backbone. This seemingly subtle variation in atomic placement gives rise to significant differences in boiling points, densities, and chemical stability. Consequently, the suitability of a particular isomer for a specific application, such as a solvent, a chemical intermediate, or a precursor in the synthesis of pharmaceuticals and agrochemicals, is highly dependent on its unique molecular architecture. Understanding these differences is crucial for optimizing reaction conditions, predicting product outcomes, and developing robust analytical methods for quality control.
The most commonly encountered isomers of tetrachloropropane include:
-
1,1,1,2-Tetrachloropropane
-
1,1,1,3-Tetrachloropropane
-
1,1,2,2-Tetrachloropropane
-
1,1,2,3-Tetrachloropropane
-
1,1,3,3-Tetrachloropropane
-
1,2,2,3-Tetrachloropropane
This guide will delve into a comparative analysis of these isomers, focusing on their physical and chemical properties, synthesis pathways, and analytical separation and identification techniques.
Comparative Physicochemical Properties
The physical properties of tetrachloropropane isomers are a direct consequence of their molecular structure, influencing their behavior in various physical and chemical processes. The following table summarizes the key physicochemical properties of the six primary isomers.
| Property | 1,1,1,2-Tetrachloropropane | 1,1,1,3-Tetrachloropropane | 1,1,2,2-Tetrachloropropane | 1,1,2,3-Tetrachloropropane | 1,1,3,3-Tetrachloropropane | This compound |
| CAS Number | 812-03-3[1] | 1070-78-6[2] | 13116-60-4 | 18495-30-2[3] | 1653-17-4[4] | 13116-53-5 |
| Molecular Weight ( g/mol ) | 181.88[3] | 181.87[2] | 181.87 | 181.88[3] | 181.87[4] | 181.87 |
| Boiling Point (°C) | 145.6 | 159[5] | Not Available | 179[3] | 162[6] | Not Available |
| Melting Point (°C) | -64 | -35[5] | Not Available | 179[3] | Not Available | Not Available |
| Density (g/cm³) | 1.466 | Not Available | Not Available | 1.53[3] | Not Available | Not Available |
| Refractive Index | 1.48 | Not Available | Not Available | 1.4990-1.5010[3] | Not Available | Not Available |
Synthesis and Chemical Reactivity: A Comparative Overview
The synthetic routes to and the chemical reactivity of tetrachloropropane isomers are intrinsically linked to their structural features. These factors are critical in the context of their application as chemical intermediates.
Synthesis Pathways
The synthesis of tetrachloropropane isomers often involves the chlorination of propanes or propenes, or the addition of chlorine-containing compounds to unsaturated precursors.
-
1,1,1,3-Tetrachloropropane: This isomer can be synthesized by the reaction of ethylene with carbon tetrachloride in the presence of a catalyst system, often involving iron and a phosphate compound.[7][8]
-
1,1,2,3-Tetrachloropropane: A common method for its production is the reaction of chlorine with 2,3-dichloropropene.[9] It can also be produced from 1,2,3-trichloropropane.[10]
-
1,1,3,3-Tetrachloropropane: Its preparation has been described in the scientific literature, though detailed industrial-scale synthesis information is less common.[11]
-
This compound: This isomer is noted as a by-product in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane.[10]
Chemical Reactivity and Applications
A key reaction of tetrachloropropane isomers is dehydrochlorination , the removal of a hydrogen chloride (HCl) molecule to form a tetrachloropropene. This process is fundamental to their use as intermediates in the synthesis of other valuable chemicals.
-
1,1,1,3-Tetrachloropropane is a significant intermediate in the production of 1,1,3-trichloropropene.[12][13] It is also used in the synthesis of a new generation of refrigerant hydrofluoroolefins (HFOs).[14] Its high degree of chlorination contributes to its chemical stability, making it a useful solvent in some applications.[2]
-
1,1,2,3-Tetrachloropropane can be dehydrochlorinated to produce trichloropropene isomers.[15]
-
This compound is primarily utilized as an intermediate in the synthesis of herbicides, such as Diallate. Its dehydrochlorination also yields 1,2,3-trichloropropene isomers.[15]
The varying positions of the chlorine atoms influence the ease of dehydrochlorination and the specific isomeric products formed, which is a critical consideration in synthetic planning.
Analytical Differentiation of Tetrachloropropane Isomers
The accurate identification and quantification of tetrachloropropane isomers are essential for quality control, process monitoring, and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for their separation and identification due to its high resolution and sensitivity.
Experimental Protocol: GC-MS Analysis of Tetrachloropropane Isomers
This protocol outlines a general methodology for the separation and identification of tetrachloropropane isomers. Optimization of these parameters may be required depending on the specific instrumentation and sample matrix.
Objective: To separate and identify a mixture of tetrachloropropane isomers using GC-MS.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms, HP-5ms, or equivalent)
-
Helium (carrier gas)
-
Methanol or hexane (solvent)
-
Reference standards of each tetrachloropropane isomer
-
Sample containing a mixture of tetrachloropropane isomers
Procedure:
-
Sample Preparation:
-
Accurately prepare a standard solution containing a known concentration of each tetrachloropropane isomer in the chosen solvent.
-
Prepare the unknown sample by diluting it in the same solvent to a concentration within the calibrated range of the instrument.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/minute to 200°C.
-
Hold: Maintain the temperature at 200°C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 250.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
-
Data Acquisition and Analysis:
-
Inject the standard mixture to determine the retention time of each isomer.
-
Inject the unknown sample.
-
Identify the isomers in the sample by comparing their retention times and mass spectra to those of the reference standards.
-
Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.
-
Rationale for Experimental Choices:
-
The choice of a non-polar capillary column (like a 5% phenyl-methylpolysiloxane) is based on the principle of separating compounds by their boiling points and, to a lesser extent, their polarity. Isomers with different boiling points will elute at different times.
-
The temperature program is designed to provide good separation of the isomers while keeping the analysis time reasonable. The initial hold at a low temperature allows for the focusing of the analytes at the head of the column, leading to sharper peaks.
-
Electron Ionization (EI) is a robust and widely used ionization technique that produces characteristic fragmentation patterns, which are crucial for the positive identification of each isomer.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the GC-MS analysis of tetrachloropropane isomers.
Caption: Workflow for the GC-MS analysis of tetrachloropropane isomers.
Structural Isomers of Tetrachloropropane
The distinct properties of each isomer are rooted in their unique structural arrangements. The following diagram illustrates the structures of the six primary tetrachloropropane isomers.
Caption: Structures of the six primary tetrachloropropane isomers.
Conclusion
The isomers of tetrachloropropane, while sharing the same molecular formula, are distinct chemical entities with unique properties, synthesis routes, and applications. A thorough understanding of these differences is essential for their effective use in research and industry. This guide has provided a comparative analysis to aid in the selection and analytical characterization of these important chlorinated hydrocarbons. The provided experimental protocol for GC-MS analysis serves as a starting point for developing robust methods for isomer differentiation, ensuring the purity and quality of these compounds in their various applications.
References
- 1. 1,1,1,2-TETRACHLOROPROPANE | 812-03-3 [chemicalbook.com]
- 2. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1,1,3,3-tetrachloropropane [stenutz.eu]
- 7. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 9. CN1772718A - Production process of 1, 1, 2, 3-tetrachloro propane - Google Patents [patents.google.com]
- 10. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. data.epo.org [data.epo.org]
- 13. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 14. 1,1,1,3-Tetrachloro-propane | 1070-78-6 [chemicalbook.com]
- 15. WO2022056129A1 - Processes for preparing pentachloropropane and tetrachloropropene from dichloropropene - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to the Structural Validation of 1,2,2,3-Tetrachloropropane
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of scientific rigor. For halogenated hydrocarbons, such as the isomers of tetrachloropropane, subtle differences in atomic arrangement can lead to vastly different physical, chemical, and toxicological properties. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural validation of 1,2,2,3-tetrachloropropane, contrasting its spectral features with those of its key isomers. By delving into the "why" behind the data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish these closely related structures.
The Imperative of Isomer Differentiation
The chlorination of propane can lead to a variety of isomeric products, and the precise identification of each is critical for understanding reaction mechanisms, ensuring product purity, and evaluating potential biological activity.[1][2] this compound serves as a compelling case study, with several structural isomers that present a unique challenge for characterization. This guide will focus on a multi-pronged spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a self-validating system for structural confirmation.
The Validation Workflow: A Spectroscopic Triad
Our approach to validating the structure of this compound is rooted in the synergistic use of three core spectroscopic techniques. Each method probes different aspects of the molecule's structure, and their combined data provides a comprehensive and trustworthy characterization.
Figure 1: The integrated spectroscopic workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce connectivity and stereochemistry with high confidence.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to show two distinct signals, reflecting the two unique proton environments in the molecule.
-
-CH₂Cl groups (C1 and C3): Due to the molecule's symmetry, the two -CH₂Cl groups are chemically equivalent. The protons on these carbons will be diastereotopic, but in many common deuterated solvents, they may appear as a single, complex multiplet. However, a simpler prediction would be a doublet of doublets for each proton if they were resolved, or more likely a singlet in a low-resolution spectrum.
-
-CHCl- group (C2): This proton is in a distinct environment and is expected to produce a multiplet due to coupling with the adjacent methylene protons.
Comparative Analysis of ¹H NMR Spectra of Tetrachloropropane Isomers:
| Isomer | Predicted ¹H NMR Signals | Rationale |
| This compound | Two signals: a multiplet for the two equivalent -CH₂Cl groups and a multiplet for the -CHCl- proton. | Symmetry leads to the equivalence of the C1 and C3 methylene groups. |
| 1,1,1,2-Tetrachloropropane | Two signals: a quartet for the -CHCl- proton and a doublet for the -CH₃ group. | The single proton on C2 is split by the three protons of the methyl group, and vice-versa. |
| 1,1,2,3-Tetrachloropropane | Three signals: a multiplet for the -CHCl₂ proton, a multiplet for the -CHCl- proton, and a multiplet for the -CH₂Cl protons. | All three carbon environments bearing protons are unique. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms.
For This compound , we expect to see three distinct signals:
-
C1 and C3 (-CH₂Cl): These two carbons are chemically equivalent due to the plane of symmetry bisecting the C2 carbon.
-
C2 (-CCl₂-): This quaternary carbon is in a unique environment.
-
A third signal for the other carbon.
Comparative Analysis of ¹³C NMR Spectra of Tetrachloropropane Isomers:
| Isomer | Predicted ¹³C NMR Signals | Rationale |
| This compound | 3 signals | Symmetry renders the two -CH₂Cl carbons equivalent. |
| 1,1,1,2-Tetrachloropropane | 3 signals | All three carbons are in unique chemical environments. |
| 1,1,2,3-Tetrachloropropane | 3 signals | All three carbons are in unique chemical environments. |
While both 1,1,1,2- and 1,1,2,3-tetrachloropropane also show three signals, the chemical shifts will differ significantly based on the number of attached chlorine atoms, with more halogenated carbons appearing further downfield.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule by measuring their vibrational frequencies. For halogenated alkanes, the key absorptions are the C-H and C-Cl stretching and bending vibrations.[4]
Expected IR Absorptions for this compound:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.[5]
-
C-H bending: Absorptions in the 1300-1500 cm⁻¹ range.
-
C-Cl stretching: Strong and often complex absorptions in the fingerprint region, typically between 550-850 cm⁻¹.[6][7] The presence of multiple chlorine atoms will likely result in a series of strong bands in this region.
Comparative Insights from IR Spectroscopy:
While the IR spectra of the tetrachloropropane isomers will share similarities in the C-H stretching region, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-Cl stretching and other bending vibrations. These differences, though subtle, can serve as a "molecular fingerprint" to distinguish between isomers when compared to a reference spectrum.[4] For instance, the symmetry of this compound may lead to fewer or less complex C-Cl stretching bands compared to the less symmetrical 1,1,2,3-tetrachloropropane.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.
Molecular Ion Peak and Isotopic Distribution
For a compound with the formula C₃H₄Cl₄, the expected monoisotopic mass is approximately 180 g/mol . A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of four chlorine atoms in tetrachloropropane will result in a characteristic cluster of peaks for the molecular ion (and any chlorine-containing fragments) with a predictable intensity ratio. This isotopic signature is a powerful confirmation of the number of chlorine atoms in the molecule.[8]
Fragmentation Analysis
The fragmentation pattern in electron ionization (EI) mass spectrometry is highly dependent on the molecular structure. The weakest bonds tend to cleave preferentially, and the stability of the resulting carbocations and radical fragments dictates the observed peaks.
Predicted Fragmentation for this compound:
-
Loss of a chlorine atom (-Cl): This is a common fragmentation pathway for alkyl halides, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Cleavage of C-C bonds: Fragmentation of the propane backbone will lead to smaller chlorinated fragments. For example, cleavage between C1 and C2 could yield a [CH₂Cl]⁺ fragment (m/z 49/51).
-
Rearrangement reactions: More complex fragmentation pathways involving rearrangements are also possible.
Distinguishing Isomers by Fragmentation:
The fragmentation patterns of the different tetrachloropropane isomers will vary due to the different substitution patterns of the chlorine atoms, which influences bond strengths and fragment stability.
-
1,1,1,2-Tetrachloropropane: Loss of a -CCl₃ group would be a likely fragmentation, leading to a [CH₃CHCl]⁺ fragment.
-
1,1,2,3-Tetrachloropropane: Cleavage between the -CHCl₂ and -CHCl- groups would be a probable fragmentation pathway.
By carefully analyzing the masses and relative abundances of the fragment ions, a clear distinction between the isomers can be made.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Signal averaging of 16-64 scans is usually sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature program should be optimized to ensure good separation of any potential isomers or impurities.
-
MS Analysis: The eluent from the GC is introduced directly into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a mass range of m/z 40-250.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each individual technique provides valuable clues, it is the convergence of data from NMR, IR, and MS that builds an unshakeable foundation for structural confirmation. By understanding the principles behind each method and comparing the experimental data with theoretical predictions and the spectra of known isomers, researchers can achieve the highest level of confidence in their structural assignments. This rigorous, self-validating system is not just a protocol; it is a commitment to scientific integrity and the advancement of reliable chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 1,2,2,3-Tetrachloropropane and 1,1,2,2-Tetrachloropropane for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the development of agrochemicals and pharmaceuticals, a nuanced understanding of the reactivity of polychlorinated alkanes is paramount. These molecules serve as versatile building blocks, yet their isomeric forms can exhibit remarkably different chemical behaviors. This guide provides an in-depth comparison of the reactivity of two such isomers: 1,2,2,3-tetrachloropropane and 1,1,2,2-tetrachloropropane. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by relevant experimental data from analogous systems, offering a predictive framework for researchers in the field.
Structural and Spectroscopic Properties
The seemingly subtle difference in the arrangement of chlorine atoms between this compound and 1,1,2,2-tetrachloropropane leads to significant distinctions in their molecular geometry, electronic properties, and, consequently, their chemical reactivity.
This compound features a vicinal dichloride arrangement at one end of the propane chain (C1 and C2) and a geminal dichloride moiety at the central carbon (C2). This arrangement results in a more sterically hindered environment around the central carbon.
1,1,2,2-Tetrachloropropane , in contrast, possesses both geminal and vicinal dichloride features, with two chlorine atoms on C1 and two on C2. This leads to a highly electron-deficient C1-C2 bond and significant steric crowding at this end of the molecule.
| Property | This compound | 1,1,2,2-Tetrachloropropane |
| CAS Number | 13116-53-5[1] | 13116-60-4[2] |
| Molecular Formula | C₃H₄Cl₄[1] | C₃H₄Cl₄[2] |
| Molecular Weight | 181.88 g/mol [1] | 181.88 g/mol [2] |
| Structure | ClCH₂-CCl₂-CH₂Cl | CH₃-CCl₂-CHCl₂ |
| Key Structural Feature | Vicinal and geminal dichlorides | Geminal and vicinal dichlorides |
| IUPAC Name | This compound[1] | 1,1,2,2-tetrachloropropane[2] |
Spectroscopic data for these compounds can be found in various databases, providing the necessary tools for their identification and characterization in reaction mixtures.[1][2][3][4][5][6]
Comparative Reactivity: A Mechanistic Perspective
The reactivity of these tetrachloropropanes is primarily dictated by their susceptibility to elimination (dehydrochlorination) and nucleophilic substitution reactions. The structural differences outlined above play a crucial role in determining the preferred reaction pathways and rates.
Dehydrochlorination
Dehydrochlorination, an elimination reaction, is a common transformation for alkyl halides, typically proceeding via an E2 mechanism in the presence of a strong base. The rate of this reaction is highly dependent on the stereoelectronic requirement for an anti-periplanar arrangement of a β-hydrogen and the leaving group (a chlorine atom).
This compound: This isomer has two primary hydrogens on C1 and C3 that can be abstracted by a base. Dehydrochlorination involving a hydrogen from C1 and a chlorine from C2, or a hydrogen from C3 and a chlorine from C2, would lead to the formation of different chlorinated propene isomers. The presence of multiple β-hydrogens suggests that this isomer is likely to undergo dehydrochlorination readily.
1,1,2,2-Tetrachloropropane: This isomer has three primary hydrogens on C3. For dehydrochlorination to occur, a hydrogen from C3 must be removed along with a chlorine from C2. While this is possible, the steric bulk of the two chlorine atoms on C2 might hinder the approach of the base to the C3 hydrogens to some extent.
Predicted Reactivity: Based on general principles, vicinal dihalides are often more reactive towards elimination reactions than geminal dihalides. This is because the proximity of the halogens in vicinal dihalides can facilitate a more concerted elimination process. Therefore, it is predicted that This compound will undergo dehydrochlorination more readily than 1,1,2,2-tetrachloropropane .
Nucleophilic Substitution
Nucleophilic substitution reactions of these polychlorinated propanes are likely to proceed via an SN2 mechanism, which is sensitive to steric hindrance at the carbon atom undergoing attack.
This compound: This isomer presents two primary carbons (C1 and C3) and a quaternary carbon (C2) as potential sites for nucleophilic attack. The primary carbons are relatively unhindered and should be susceptible to SN2 reactions. The quaternary carbon is sterically shielded and will not undergo SN2 substitution.
1,1,2,2-Tetrachloropropane: This isomer has a tertiary carbon (C2) and a primary carbon (C1) bearing chlorine atoms. The C1 carbon is geminally substituted with two chlorine atoms, and the C2 carbon is also heavily substituted. Both sites are sterically hindered, which is expected to significantly slow down the rate of SN2 reactions.
Predicted Reactivity: Due to the presence of less sterically hindered primary carbons, it is predicted that This compound will be more reactive towards nucleophilic substitution (at C1 and C3) than 1,1,2,2-tetrachloropropane .
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted differences in reactivity, the following experimental protocols can be adapted. It is crucial to conduct these experiments under identical conditions (temperature, concentration, solvent) for a valid comparison.
Protocol for Comparative Dehydrochlorination Kinetics
This protocol is designed to compare the rates of dehydrochlorination of the two isomers by monitoring the consumption of the base over time.
Materials:
-
This compound
-
1,1,2,2-Tetrachloropropane
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Reaction flasks, pipettes, burette, and other standard laboratory glassware
Procedure:
-
Prepare equimolar solutions of this compound and 1,1,2,2-tetrachloropropane in anhydrous ethanol.
-
Prepare a standardized solution of KOH in anhydrous ethanol.
-
In separate reaction flasks, place a known volume of the tetrachloropropane solutions and equilibrate them in a constant temperature bath.
-
Initiate the reactions by adding a known volume of the ethanolic KOH solution to each flask simultaneously. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of standardized HCl solution (in excess).
-
Back-titrate the excess HCl with the standardized KOH solution using phenolphthalein as an indicator to determine the concentration of unreacted KOH in the reaction mixture.
-
Plot the concentration of KOH versus time for both isomers to determine the reaction rates.
Protocol for Comparative Nucleophilic Substitution
This protocol uses a common nucleophile, sodium iodide in acetone, to compare the SN2 reactivity of the two isomers. The progress of the reaction is monitored by the precipitation of sodium chloride.
Materials:
-
This compound
-
1,1,2,2-Tetrachloropropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Constant temperature bath
Procedure:
-
Prepare solutions of this compound and 1,1,2,2-tetrachloropropane in anhydrous acetone at the same concentration.
-
Prepare a saturated solution of NaI in anhydrous acetone.
-
In separate, dry test tubes, place equal volumes of the tetrachloropropane solutions.
-
Place the test tubes in a constant temperature bath to equilibrate.
-
Add an equal volume of the NaI/acetone solution to each test tube simultaneously and start a timer.
-
Observe the test tubes for the formation of a precipitate (NaCl). Record the time at which the first cloudiness appears and the time for the formation of a significant amount of precipitate.
-
The relative rates of reaction can be inferred from the time taken for the precipitate to form.
Toxicology and Environmental Considerations
While specific toxicological data for this compound and 1,1,2,2-tetrachloropropane are limited, information on related chlorinated propanes and ethanes can provide valuable insights into their potential hazards.
-
General Toxicity: Chlorinated hydrocarbons are generally considered to be toxic, with potential effects on the liver, kidneys, and central nervous system.
-
This compound: The GHS classification for this compound indicates that it is harmful if swallowed or in contact with skin, and causes skin and eye irritation.
-
Environmental Fate: Polychlorinated alkanes are often persistent in the environment and can be resistant to natural degradation processes. Their potential to contaminate soil and groundwater is a significant concern.
Given the potential for toxicity, all experimental work with these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Conclusion
The experimental protocols provided in this guide offer a framework for researchers to quantify these reactivity differences and to make informed decisions in the design of synthetic routes. A thorough understanding of the distinct chemical personalities of these isomers is essential for their effective and safe utilization in research and development.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,2,2,3-Tetrachloropropane
Introduction: The Analytical Imperative for 1,2,2,3-Tetrachloropropane
This compound (CAS No. 6150-23-8) is a chlorinated hydrocarbon whose analytical characterization is critical for environmental monitoring, toxicological research, and ensuring the purity of pharmaceutical intermediates.[1] Like many halogenated organic compounds, it is subject to regulatory scrutiny and requires precise and accurate quantification at trace levels. The development of robust analytical methods is not merely an academic exercise; it is the foundation upon which product safety and research integrity are built.
This guide provides a comprehensive framework for the cross-validation of two prevalent analytical techniques for volatile organic compounds (VOCs): Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) . Our objective is not to declare one method superior but to equip researchers, scientists, and drug development professionals with the scientific rationale and experimental protocols to validate and select the most suitable method for their specific application. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3]
The Principle of Cross-Validation: Establishing Trust in Your Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation takes this a step further by directly comparing the performance of two or more distinct methods. This is crucial when:
-
Replacing an established but outdated method with a more modern, efficient one.
-
Transferring a method between different laboratories or instruments.
-
Confirming results from a screening method with a more specific, quantitative method.
-
Developing a method for a novel analyte, like this compound, where a reference method may not exist.
The core of this process lies in evaluating key validation parameters as defined by ICH Q2(R1), which serves as our authoritative framework.[4]
Below is a visual workflow outlining the logical steps of a comprehensive cross-validation study.
Caption: Workflow for a systematic cross-validation of analytical methods.
Candidate Analytical Methods: A Technical Overview
The choice of method is dictated by the analyte's properties and the sample matrix. For a volatile compound like this compound, efficiently transferring the analyte from the sample into the gas phase for introduction into the GC is the primary challenge.
Method A: Purge and Trap GC/MS (Based on EPA Method 524.2 / 8260C Principles)
Purge and Trap is the gold standard for achieving ultra-low detection limits for VOCs in aqueous samples.[5]
-
Principle of Causality: This technique is chosen for its exhaustive extraction capability. An inert gas (the "purge" gas) is bubbled through the sample, stripping the volatile this compound from the liquid matrix. The analyte is then captured and concentrated on an adsorbent trap. When the trap is rapidly heated ("desorbed"), the concentrated analyte is swept into the GC/MS. This concentration step is the key to its exceptional sensitivity, making it ideal for trace-level environmental or safety testing.[5][6]
-
Instrumentation: A purge and trap concentrator coupled to a GC/MS system. The MS is typically operated in Selective Ion Monitoring (SIM) mode to maximize sensitivity and selectivity for the target analyte.[5]
Method B: Static Headspace GC/MS
Static Headspace analysis offers a simpler, often faster, alternative to P&T, particularly for solid, viscous, or "dirty" matrices where direct injection or purging is impractical.
-
Principle of Causality: This method leverages the equilibrium established between the sample and the gas phase (the "headspace") in a sealed vial at a controlled temperature.[7] A portion of the headspace gas, containing the volatilized this compound, is injected directly into the GC/MS. This approach minimizes matrix interference and protects the instrument from non-volatile components, leading to enhanced robustness and reduced maintenance. It is an excellent choice for routine quality control and screening applications.
-
Instrumentation: A headspace autosampler coupled to a GC/MS system.
Experimental Design: A Step-by-Step Cross-Validation Protocol
This protocol provides a self-validating framework for comparing P&T-GC/MS and HS-GC/MS.
1. Preparation of Standards:
-
Prepare a certified stock solution of this compound (1000 µg/mL) in methanol.
-
Create a series of working standard solutions through serial dilution in methanol to cover the expected analytical range (e.g., 0.5 ng/mL to 100 ng/mL).
2. Sample Matrix Preparation:
-
Select a representative blank matrix (e.g., reagent water for environmental applications, or a placebo formulation for pharmaceutical use).
-
Prepare a set of validation samples by spiking the blank matrix with the working standards to create a minimum of five concentration levels across the desired range. Prepare at least three replicates at each level.
3. P&T-GC/MS Analysis:
-
Sample Preparation: Place a 5 mL aliquot of each validation sample into a purge tube. Add internal standard.
-
Purge and Trap Conditions:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes.
-
Trap: Standard VOC trap (e.g., Tenax/silica gel/carbon).
-
Desorb Temperature: 250°C for 2 minutes.
-
-
GC/MS Conditions:
4. HS-GC/MS Analysis:
-
Sample Preparation: Place a 5 mL aliquot of each validation sample into a 20 mL headspace vial and seal immediately. Add internal standard.
-
Headspace Conditions:
-
GC/MS Conditions: Use identical GC/MS conditions as described for the P&T method to ensure a direct comparison of the sample introduction techniques.
5. Data Evaluation:
-
For both methods, calculate the results for each validation sample.
-
Evaluate the following ICH Q2(R1) parameters:
-
Accuracy: As percent recovery of the spiked amount.
-
Precision: As the relative standard deviation (%RSD) of replicate preparations.
-
Linearity: By plotting a calibration curve and determining the coefficient of determination (r²).
-
Limit of Quantitation (LOQ): The lowest concentration that meets acceptable accuracy and precision criteria.
-
Data Comparison and Interpretation
Summarize the performance data in a clear, comparative table. This allows for an objective assessment of each method's strengths and weaknesses.
| Validation Parameter | Method A: P&T-GC/MS | Method B: HS-GC/MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | Typically 80-120% for assays |
| Precision (%RSD) | < 10% | < 15% | Typically ≤ 15% |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | ~5.0 ng/mL | Determined by analytical need |
| Sample Throughput | Lower | Higher | N/A |
| Matrix Tolerance | Lower | Higher | N/A |
Note: The values presented are typical expected outcomes for illustrative purposes. Actual results must be experimentally derived.
Statistical Analysis: To formally declare equivalence, the results obtained from both methods for the same samples should be compared using statistical tools like the Student's t-test (to compare means) and the F-test (to compare variances). If no statistically significant difference is found, the methods can be considered interchangeable within the validated range.
Below is a diagram illustrating the relationship between the chosen methods and the validation criteria that govern their comparison.
Caption: Relationship between methods and governing validation criteria.
Conclusion and Method Selection
This guide has outlined a comprehensive strategy for the cross-validation of P&T-GC/MS and HS-GC/MS for the analysis of this compound. The data generated through this protocol will provide a sound, defensible basis for method selection.
-
Choose P&T-GC/MS when the absolute lowest detection limits are required, such as in trace contaminant analysis in drinking water or for toxicological risk assessment.[6][8]
-
Choose HS-GC/MS for applications demanding higher throughput, robustness against complex matrices, and where slightly higher detection limits are acceptable, such as in quality control testing of raw materials or finished products.
Ultimately, the "best" method is the one that is fit for its intended purpose. By following a systematic cross-validation approach grounded in authoritative guidelines like ICH Q2(R1), you ensure that your analytical data is not only accurate and precise but also unequivocally trustworthy.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ysi.com [ysi.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
A Comparative Guide to the Solvent Properties of 1,2,2,3-Tetrachloropropane and Other Chlorinated Alkanes
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly influence reaction kinetics, yield, and the purity of the final product. Chlorinated alkanes have long been a staple in the organic chemist's toolkit due to their versatile solvating power. This guide provides an in-depth comparison of the solvent properties of 1,2,2,3-tetrachloropropane against other commonly used chlorinated alkanes, offering both a review of their physicochemical properties and practical, field-proven experimental protocols for their evaluation.
The Critical Role of Solvent Selection in Pharmaceutical Research
The ideal solvent should not only fully dissolve reactants but also facilitate the desired chemical transformations while minimizing side reactions. Key solvent properties that dictate their performance include polarity, boiling point, density, and their ability to engage in specific intermolecular interactions. In drug discovery and development, a solvent's characteristics can impact everything from the rate of a reaction to the crystalline form of an active pharmaceutical ingredient (API), ultimately affecting its bioavailability and efficacy.[1] Chlorinated alkanes, a class of organic compounds containing at least one chlorine atom, offer a range of properties that make them suitable for a variety of applications, from synthesis to extraction and purification.[2]
Physicochemical Properties: A Comparative Overview
A direct comparison of key physical and chemical properties is fundamental to understanding the potential applications and limitations of a solvent. Below is a comparative table of this compound and other widely used chlorinated alkanes. It is important to note that while some experimental data for this compound is available, other properties such as its dielectric constant and comprehensive solubility data are not readily found in the literature.
Table 1: Comparison of Physicochemical Properties of Selected Chlorinated Alkanes
| Property | This compound | Dichloromethane | Chloroform | Carbon Tetrachloride | 1,2-Dichloroethane | 1,1,1-Trichloroethane | 1,1,2,2-Tetrachloroethane |
| CAS Number | 13116-53-5 | 75-09-2 | 67-66-3 | 56-23-5 | 107-06-2 | 71-55-6[3] | 79-34-5[4] |
| Molecular Formula | C₃H₄Cl₄ | CH₂Cl₂ | CHCl₃ | CCl₄ | C₂H₄Cl₂ | C₂H₃Cl₃[3] | C₂H₂Cl₄[4] |
| Molecular Weight ( g/mol ) | 181.88[5] | 84.93 | 119.38 | 153.82 | 98.96 | 133.40[3] | 167.85[6][7] |
| Boiling Point (°C) | 166 | 39.6 | 61.2 | 76.7 | 83.5 | 74[8] | 146.3[9] |
| Density (g/mL at 20°C) | Not Available | 1.326 | 1.489 | 1.594 | 1.253 | 1.32[8] | 1.595[4] |
| Dipole Moment (D) | 0.94 (calculated) | 1.60 | 1.15 | 0 | 1.80 | 1.78 | 1.84 |
| Dielectric Constant (at 20°C) | Not Available | 8.93 (at 25°C)[10] | 4.81[10] | 2.24 | 10.36 (at 25°C)[10] | 7.53[11] | 8.20 |
Understanding Solvent Polarity and Solubility
Solvent polarity is a crucial parameter that describes the distribution of electron density within a solvent molecule. It influences the solvent's ability to dissolve polar and non-polar compounds, based on the principle of "like dissolves like." Various scales and parameters are used to quantify solvent polarity, each providing a different facet of the solvent's interaction potential.
Dipole Moment and Dielectric Constant
The dipole moment is a measure of the separation of positive and negative charges in a molecule, indicating its inherent polarity. A higher dipole moment generally signifies a more polar molecule. The dielectric constant reflects the ability of a bulk solvent to reduce the electric field strength between charges, essentially shielding dissolved ions from each other. Solvents with high dielectric constants are typically better at dissolving ionic compounds.
Hansen Solubility Parameters (HSP)
A more nuanced approach to understanding solubility is provided by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a solvent into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar. The table below presents the HSP for a tetrachloropropane (see note below table) and other chlorinated alkanes.
Table 2: Hansen Solubility Parameters (in MPa⁰.⁵)
| Solvent | δd | δp | δh |
| Tetrachloropropane* | 17.9 | 6.7 | 3.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Carbon Tetrachloride | 17.8 | 0 | 0.6 |
| 1,2-Dichloroethane | 18.2 | 7.4 | 4.1 |
| 1,1,1-Trichloroethane | 16.8 | 4.3 | 2.1 |
| 1,1,2,2-Tetrachloroethane | 18.8 | 5.1 | 8.0 |
*Note: The Hansen Solubility Parameters listed for "1,1,2,2-Tetrachloropropane" have a CAS number of 13116-60-4 in the source data.[12] However, the accepted CAS number for this compound is 13116-53-5.[13] This discrepancy should be noted, and the provided HSP values should be considered as representative of a tetrachloropropane isomer.
The HSP data suggests that the tetrachloropropane isomer has a significant dispersion component, a moderate polar component, and a smaller hydrogen bonding component. This profile indicates its potential to dissolve a range of solutes, particularly those with low to moderate polarity.
Experimental Protocols for Solvent Property Determination
For a rigorous evaluation of a solvent's properties, especially for a less-characterized compound like this compound, experimental determination is paramount. The following are detailed protocols for key solvent property measurements.
Boiling Point Determination
The boiling point is a fundamental physical property that provides an indication of a liquid's volatility.
Methodology: Thiele Tube Method
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Sample Introduction: Place a small amount of the solvent into a small test tube and invert the sealed capillary tube into the liquid.
-
Heating: Heat the test tube in a Thiele tube filled with a high-boiling point oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this point, the vapor overcomes the atmospheric pressure, forming bubbles. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Measurement
Density is an important property for solvent extraction and reaction setup calculations.
Methodology: Pycnometer Method
-
Tare Weight: Accurately weigh a clean, dry pycnometer (a small glass flask with a fitted stopper).
-
Sample Weight: Fill the pycnometer with the solvent, ensuring no air bubbles are present, and weigh it again.
-
Volume Calibration: Repeat the process with a reference liquid of known density (e.g., deionized water) at the same temperature to determine the exact volume of the pycnometer.
-
Calculation: Calculate the density of the solvent by dividing the mass of the solvent by the volume of the pycnometer.
Causality: This method relies on the precise measurement of the mass of a known volume of the liquid. The use of a reference liquid for volume calibration ensures high accuracy.
Polarity Determination using Solvatochromic Probes
Solvatochromic dyes, such as Reichardt's dye, change color in response to the polarity of the solvent. This phenomenon can be used to create an empirical polarity scale.
Methodology: UV-Vis Spectroscopy with Reichardt's Dye
-
Solution Preparation: Dissolve a small, consistent amount of Reichardt's dye in the solvent to be tested.
-
Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of the solution and determine the wavelength of maximum absorbance (λ_max).
-
E_T(30) Calculation: Calculate the E_T(30) value using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)
Causality: The electronic ground state of Reichardt's dye is more stabilized by polar solvents than its excited state. This results in a larger energy gap for electronic transition in more polar solvents, leading to a hypsochromic (blue) shift in the absorption maximum.
Caption: Workflow and Principle of Solvent Polarity Determination using Reichardt's Dye.
Drug Solubility Determination
Determining the solubility of an API in a solvent is crucial for formulation development.
Methodology: Shake-Flask Method
-
Supersaturation: Add an excess amount of the solid API to a known volume of the solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a solvent-compatible filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved API in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.
Conclusion and Future Outlook
This compound presents a unique set of properties among the chlorinated alkanes. Its relatively high boiling point and moderate polarity suggest its potential utility in reactions requiring elevated temperatures and for dissolving a range of organic compounds. However, the lack of comprehensive experimental data on its solvent properties, such as its dielectric constant and specific solubility characteristics, highlights the need for further investigation to fully understand its applicability in pharmaceutical research and development.
The experimental protocols detailed in this guide provide a robust framework for researchers to characterize not only this compound but also other novel or less-common solvents. A thorough understanding and experimental validation of solvent properties are indispensable for the rational design of chemical processes and the successful development of new therapeutics. As the chemical industry moves towards greener and more sustainable practices, the evaluation of alternative solvents will become increasingly important, and the principles and methods outlined here will remain fundamental to this endeavor.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Fact sheet: 1,1,1-trichloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. 1,1,1-Trichloroethane CAS#: 71-55-6 [m.chemicalbook.com]
- 4. 1,1,2,2-Tetrachloroethane | 79-34-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Table 4-2, Physical and Chemical Properties of 1,1,2,2-Tetrachloroethane - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1,1,1-Trichloroethane - Wikipedia [en.wikipedia.org]
- 9. 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 10. Dielectric Constant [macro.lsu.edu]
- 11. 1,1,1-trichloroethane [SubsTech] [substech.com]
- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Toxicology of Tetrachloropropane Isomers
Introduction: The Imperative of Isomer-Specific Toxicology
In the field of toxicology, it is a foundational principle that chemical structure dictates biological activity. This is particularly critical when evaluating isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms. Tetrachloropropane (C₃H₄Cl₄) exists in several isomeric forms, each presenting a unique spatial and electronic configuration. While they may be grouped under a single chemical name in industrial contexts, their interactions with biological systems can vary dramatically. For researchers in drug development and chemical safety, understanding these isomer-specific differences is not merely an academic exercise; it is essential for accurate risk assessment and the development of safer chemical entities.
This guide provides a comparative analysis of the known toxicological profiles of various tetrachloropropane isomers. We will synthesize available data, explain the mechanistic underpinnings of their toxicity, and provide robust experimental protocols for researchers seeking to conduct their own comparative assessments. The objective is to move beyond generalized classifications and equip scientists with the specific knowledge needed to make informed decisions.
The primary isomers of tetrachloropropane include:
-
1,1,2,2-Tetrachloropropane
-
1,1,2,3-Tetrachloropropane
-
1,1,3,3-Tetrachloropropane (CAS: 1653-17-4)[5]
-
1,2,2,3-Tetrachloropropane (CAS: 13116-53-5)[6]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The toxicological potential of a chemical is intrinsically linked to its physicochemical properties. Factors such as lipophilicity (logP), volatility, and the position of chlorine atoms on the propane backbone influence absorption, distribution, metabolism, and elimination (ADME). The principles of Structure-Activity Relationships (SAR) help predict a compound's biological activity based on its molecular structure.[7][8][9] For tetrachloropropanes, the arrangement of chlorine atoms is the primary determinant of their reactivity and metabolic fate.
Causality Behind Structural Differences:
-
Vicinal vs. Geminal Chlorines: Isomers with vicinal (on adjacent carbons) or geminal (on the same carbon) chlorine atoms are metabolized differently. For instance, geminal dichlorides can be metabolized to reactive acyl chlorides or phosgene-like intermediates.
-
Symmetry and Polarity: The symmetry of an isomer affects its boiling point, density, and how it fits into enzyme active sites. Asymmetrical isomers may be more susceptible to enzymatic attack at specific, less-hindered positions.
Table 1: Physicochemical Properties of Tetrachloropropane Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| 1,1,1,2-Tetrachloropropane | 812-03-3 | C₃H₄Cl₄ | 181.87 | ~149 | Trichloromethyl group on C1 |
| 1,1,1,3-Tetrachloropropane | 1070-78-6 | C₃H₄Cl₄ | 181.87 | ~156 | Trichloromethyl group on C1 |
| 1,1,3,3-Tetrachloropropane | 1653-17-4 | C₃H₄Cl₄ | 181.87 | ~175 | Dichloromethyl groups on C1 & C3 |
| This compound | 13116-53-5 | C₃H₄Cl₄ | 181.87 | ~178 | Dichloride group on C2 |
Note: Data for all isomers is not consistently available in the literature. This table is populated with available information.
Comparative Toxicological Profiles
Direct comparative studies across all tetrachloropropane isomers are limited. This section synthesizes data from individual isomer studies to build a comparative picture. The toxicity of related, well-studied haloalkanes like carbon tetrachloride and 1,2,3-trichloropropane often serves as a model for predicting the effects of tetrachloropropanes.[10][11][12]
Hepatotoxicity (Liver Injury)
The liver is a primary target for many chlorinated hydrocarbons due to its central role in metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP2E1, can activate these compounds into highly reactive free radicals.[11][12] This initiates a cascade of damaging events, including lipid peroxidation and covalent binding to cellular macromolecules, ultimately leading to steatosis (fatty liver), necrosis, and loss of liver function.[10][11][12][13][14]
-
1,1,1,3-Tetrachloropropane: Subchronic inhalation studies in rats have identified the liver as a target organ.[15] It has been shown to cause liver lesions in animal models.[3]
-
This compound: Inhalation exposure in rats led to increased liver weights, suggesting a hepatotoxic effect.[16]
-
1,1,2,2-Tetrachloroethane (a related compound): This chemical is a well-documented hepatotoxin. Chronic exposure in humans can cause jaundice and an enlarged liver, while animal studies show a significant increase in liver tumors in mice.[17][18] The mechanism involves metabolic activation leading to congestion, fatty degeneration, and necrosis.[18][19]
Nephrotoxicity (Kidney Injury)
The kidney is another frequent target of halogenated hydrocarbons. Toxicity can result from direct effects of the parent compound or its metabolites on renal tubules, leading to impaired function.
-
This compound: Inhalation studies in rats demonstrated elevated kidney weights and degenerative changes in kidney tissues, indicating clear nephrotoxic potential.[16]
-
1,2,3-Trichloropropane (a related compound): This compound is known to cause tissue necrosis, with the kidney being one of the main target organs in rats.[20]
Other Target Organ Toxicities
-
Neurotoxicity: Central nervous system (CNS) depression is a common effect of acute exposure to high concentrations of chlorinated hydrocarbons.[21] For example, 1,1,2,2-tetrachloroethane exposure can lead to headaches, tremors, and dizziness.[17]
-
Cardiotoxicity: Some chlorinated propanes have been associated with cardiac effects. 1,1,1,3-Tetrachloropropane is noted to have effects on the heart in animal studies.[15]
-
Irritation: Vapors of isomers like this compound can cause significant irritation to mucosal tissues, including the nose and eyes.[16]
Table 2: Summary of Observed Target Organ Toxicity
| Isomer | Hepatotoxicity | Nephrotoxicity | Neurotoxicity | Other Effects |
| 1,1,1,2-Tetrachloropropane | Suspected[21] | Suspected[21] | CNS depression[21] | Skin/eye irritation[21] |
| 1,1,1,3-Tetrachloropropane | Observed [3][15] | Data Lacking | Data Lacking | Cardiotoxicity[15] |
| 1,1,3,3-Tetrachloropropane | Data Lacking | Data Lacking | Data Lacking | Data Lacking |
| This compound | Observed [16] | Observed [16] | Data Lacking | Mucosal irritation[16] |
Mechanisms of Toxicity: Metabolic Activation
The toxicity of tetrachloropropanes is not typically caused by the parent compound itself but by the reactive intermediates formed during its metabolism. Understanding these pathways is key to explaining the differences in isomer toxicity. The primary mechanism involves bioactivation by cytochrome P450 enzymes, followed by detoxification via glutathione (GSH) conjugation or further reactions that lead to cellular damage.
Caption: Generalized metabolic pathway for tetrachloropropane toxicity.
Expertise Behind the Pathway: This diagram illustrates the critical balance between bioactivation and detoxification. The rate and site of P450-mediated oxidation, which varies between isomers, determines the quantity of reactive radicals produced. Simultaneously, the efficiency of glutathione S-transferase (GST) in conjugating these radicals dictates the rate of detoxification. An imbalance—either through rapid activation or depletion of GSH—shifts the equilibrium towards cellular damage, explaining why one isomer might be significantly more toxic than another.
Recommended Experimental Protocols for Comparative Assessment
To address the data gaps in tetrachloropropane toxicology, standardized, high-throughput screening methods are essential. The following protocols are designed to be self-validating and provide a robust framework for direct comparison of isomers.
General Experimental Workflow
A logical workflow ensures that data is collected systematically, allowing for valid cross-isomer comparisons. The choice of concentrations should be based on preliminary range-finding experiments to identify a sub-lethal to lethal dose range for the most potent isomer.
Caption: Recommended workflow for comparative toxicological assessment.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified. A decrease in the rate of formazan production is directly proportional to the number of non-viable cells.
Methodology:
-
Cell Culture: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Isomer Preparation: Prepare stock solutions of each tetrachloropropane isomer in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Exposure: Remove the old medium from the cells and replace it with 100 µL of the medium containing the respective isomer concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot concentration-response curves and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each isomer.
Discussion and Future Directions
The available evidence, though fragmented, strongly suggests that the toxicological profiles of tetrachloropropane isomers are not uniform. Isomers such as 1,1,1,3-tetrachloropropane and This compound have demonstrated clear target organ toxicity in animal studies, affecting the liver, kidneys, and heart.[3][15][16] In contrast, robust toxicological data for isomers like 1,1,3,3-tetrachloropropane is conspicuously absent from the public literature.
This highlights a critical data gap. The principle of SAR suggests that isomers with a trichloromethyl group (e.g., 1,1,1,2- and 1,1,1,3-isomers) may be prone to forming reactive radical species, similar to carbon tetrachloride.[11][12] Isomers with vicinal chlorines may undergo dehydrochlorination, leading to different metabolic pathways and potentially different toxic endpoints.
Future research should prioritize:
-
Direct Comparative Studies: Conducting head-to-head toxicological studies of all isomers under identical experimental conditions is crucial for accurate potency ranking.
-
Metabolite Identification: Utilizing advanced analytical techniques like LC-MS/MS to identify the specific metabolites of each isomer.[22][23] This will provide direct evidence for the proposed mechanisms of toxicity.
-
Genotoxicity Screening: Systematically screening all isomers for mutagenic and clastogenic potential to assess their carcinogenic risk.
Conclusion
The assumption that all tetrachloropropane isomers possess equivalent toxicity is scientifically unsound and poses a potential risk to human health and the environment. This guide synthesizes the current, albeit incomplete, toxicological data, indicating significant isomer-specific differences in target organ toxicity. The placement of chlorine atoms on the propane backbone dictates metabolic activation and, consequently, the toxic outcome. Researchers are encouraged to employ the standardized workflows and protocols outlined herein to fill existing data gaps and build a comprehensive, comparative understanding of this important class of chemicals. Such data is indispensable for accurate risk assessment, informed regulatory decisions, and the rational design of safer industrial chemicals.
References
- 1. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]
- 3. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]
- 4. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,3,3-Tetrachloropropane | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. [Learning toxicology from carbon tetrachloride-induced hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of carbon tetrachloride-induced hepatotoxicity. Hepatocellular damage by reactive carbon tetrachloride metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of carbon tetrachloride hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subchronic inhalation toxicity of 1,1,1,3-tetrachloropropane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of this compound and 1,1,2,2,3-pentachloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. canada.ca [canada.ca]
- 19. HEALTH EFFECTS - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 1,1,1,2-Tetrachloroethane - DCCEEW [dcceew.gov.au]
- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 23. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of 1,2,2,3-Tetrachloropropane
Introduction: The Analytical Challenge of a Rare Contaminant
The core of this guide focuses on the two most prevalent and suitable techniques for the analysis of volatile organic compounds in environmental matrices: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Static Headspace Gas Chromatography-Mass Spectrometry (sHS-GC/MS) . We will delve into the fundamental principles of each technique, present their respective advantages and limitations, and provide detailed experimental protocols. The performance data presented is synthesized from inter-laboratory studies on analogous compounds, offering a reliable benchmark for what laboratories can expect to achieve.
Comparative Analysis of Key Analytical Techniques
The choice between P&T-GC/MS and sHS-GC/MS for the analysis of 1,2,2,3-tetrachloropropane will depend on the specific requirements of the study, including the required detection limits, sample matrix, and desired sample throughput.
| Feature | Purge and Trap (P&T) GC/MS | Static Headspace (sHS) GC/MS |
| Principle | An inert gas is bubbled through the sample, stripping the volatile this compound, which is then concentrated on an adsorbent trap before being thermally desorbed into the GC/MS. | The sample is placed in a sealed vial and heated to allow volatile compounds, including this compound, to partition into the vapor phase (headspace). A portion of this headspace is then injected into the GC/MS. |
| Sensitivity | Generally offers higher sensitivity and lower detection limits due to the exhaustive purging and concentration step. This is advantageous for trace-level analysis. | Typically less sensitive than P&T, as only a portion of the headspace is analyzed. However, sensitivity can be enhanced by optimizing parameters such as temperature and salting out.[1][2] |
| Matrix Effects | Can be more susceptible to matrix effects, such as foaming in certain aqueous samples, which can impact purging efficiency. | Generally less prone to interferences from non-volatile matrix components. |
| Automation & Throughput | Readily automated, but cycle times can be longer due to the purge, desorb, and bake steps. | Highly amenable to automation with modern autosamplers, often allowing for higher sample throughput. |
| Common Applications | Considered the standard for low-level VOC analysis in drinking water and environmental samples, as outlined in U.S. EPA Methods 524.2 and 8260C.[3][4] | Widely used for the analysis of VOCs in various matrices, including environmental, clinical, and industrial samples, particularly when higher concentrations are expected or when high throughput is a priority. |
Experimental Workflows: A Visual Representation
To elucidate the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the analysis of this compound.
References
Spectroscopic Differentiation of 1,2,2,3-Tetrachloropropane from its Isomers: A Comparative Guide
In the realm of halogenated hydrocarbons, the precise identification of structural isomers is a critical challenge for researchers in fields ranging from environmental analysis to synthetic chemistry. The subtle shifts in atomic arrangement between isomers of tetrachloropropane (C₃H₄Cl₄) can lead to vastly different chemical and toxicological properties. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of 1,2,2,3-tetrachloropropane from its key isomers, grounded in experimental data and established principles.
The Challenge of Isomeric Complexity
The constitutional isomers of tetrachloropropane present a classic analytical puzzle. With the same molecular formula and weight, techniques that rely solely on these properties are insufficient for their distinction. Spectroscopic methods, which probe the intramolecular environment of atoms and bonds, are therefore indispensable. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to distinguish this compound from other common isomers such as 1,1,1,2-, 1,1,2,2-, 1,1,1,3-, and 1,1,2,3-tetrachloropropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of ¹H and ¹³C nuclei. The number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer.
¹H NMR Spectroscopy
The number of distinct proton environments in a molecule dictates the number of signals in its ¹H NMR spectrum. For this compound, the two chemically non-equivalent methylene (CH₂) groups result in two distinct signals. In contrast, an isomer like 1,1,2,2-tetrachloropropane, with its plane of symmetry, would exhibit only one signal for the methyl (CH₃) group and one for the methine (CH) group.
The chemical shift (δ) is influenced by the proximity of electronegative chlorine atoms, which deshield adjacent protons, causing their signals to appear at a higher frequency (downfield). The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.
¹³C NMR Spectroscopy
Similarly, the number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments. The high degree of symmetry in some isomers leads to fewer signals than the total number of carbon atoms. For instance, this compound is expected to show three distinct carbon signals, whereas a more symmetrical isomer like 1,1,3,3-tetrachloropropane would show only two. The chemical shifts in ¹³C NMR are also significantly affected by the number of attached chlorine atoms.[1][2]
Comparative NMR Data
| Isomer | Structure | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key Differentiating Features |
| This compound | ClCH₂-CCl₂-CH₂Cl | 2 | 3 | Two distinct methylene signals in ¹H NMR. |
| 1,1,1,2-Tetrachloropropane | Cl₃C-CHCl-CH₃ | 2 | 3 | A quartet and a doublet in ¹H NMR.[3][4] |
| 1,1,2,2-Tetrachloropropane | Cl₂CH-CCl₂-CH₃ | 2 | 3 | Two singlets in ¹H NMR. |
| 1,1,1,3-Tetrachloropropane | Cl₃C-CH₂-CH₂Cl | 2 | 3 | Two triplets in ¹H NMR. |
| 1,1,2,3-Tetrachloropropane | Cl₂CH-CHCl-CH₂Cl | 3 | 3 | More complex splitting patterns in ¹H NMR due to three distinct proton environments.[5][6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the tetrachloropropane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each unique carbon.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all tetrachloropropane isomers have the same nominal molecular weight (180 g/mol ), their fragmentation patterns can differ based on the stability of the resulting carbocations and radical fragments.
The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion (M⁺) and fragment ions, with the ratio of the M⁺ to M+2 peaks reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a species with four chlorine atoms, the isotopic cluster will be more complex.
The fragmentation of this compound is expected to involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds. The relative abundances of key fragment ions can be compared to those of its isomers. For example, the fragmentation of 1,1,1,2-tetrachloropropane might preferentially form a stable CCl₃⁺ fragment.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) Cluster (m/z) | Key Fragment Ions (m/z) | Differentiating Fragmentation Pathways |
| This compound | 180, 182, 184, 186, 188 | 145, 109, 75 | Loss of HCl, Cl, and C₂H₃Cl₂ fragments.[7] |
| 1,1,1,2-Tetrachloropropane | 180, 182, 184, 186, 188 | 145, 117 (CCl₃⁺), 82 | Prominent CCl₃⁺ fragment is expected.[8] |
| 1,1,2,2-Tetrachloropropane | 180, 182, 184, 186, 188 | 145, 111, 97, 63 | Fragmentation likely initiated by C-C bond cleavage.[9] |
| 1,1,1,3-Tetrachloropropane | 180, 182, 184, 186, 188 | 145, 109, 83 | Characteristic loss of a chloromethyl radical. |
| 1,1,2,3-Tetrachloropropane | 180, 182, 184, 186, 188 | 145, 111, 109, 75 | Complex pattern due to multiple potential cleavage sites. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like tetrachloropropanes, as it separates the isomers before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Use a temperature program that effectively separates the isomers based on their boiling points and interactions with the stationary phase.
-
-
MS Detection:
-
The eluting compounds from the GC are introduced into the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV).
-
Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).
-
-
Data Analysis:
-
Identify the retention time for each isomer.
-
Analyze the mass spectrum of each separated peak, focusing on the molecular ion cluster and the fragmentation pattern.
-
Caption: Workflow for GC-MS analysis of tetrachloropropane isomers.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). While the IR spectra of tetrachloropropane isomers will share some common features, such as C-H and C-Cl stretching and bending vibrations, the precise frequencies and intensities of these absorptions will differ due to the unique symmetry and bond environments of each isomer.
The "fingerprint region" (typically below 1500 cm⁻¹) is particularly useful for distinguishing between isomers, as it contains a complex pattern of absorptions that is unique to the overall molecular structure.
Comparative IR Data
| Isomer | C-H Stretching (cm⁻¹) | C-Cl Stretching (cm⁻¹) | Key Fingerprint Region Absorptions (cm⁻¹) |
| This compound | ~2950-3050 | ~650-800 | Complex pattern due to C-C stretching and CH₂ bending modes.[7][10] |
| 1,1,1,2-Tetrachloropropane | ~2950-3050 | ~700-850 | Distinct absorptions related to the CCl₃ group.[8] |
| 1,1,2,2-Tetrachloropropane | ~2950-3050 | ~680-820 | Characteristic bands for the CHCl₂ and CCl₂ groups.[9] |
| 1,1,1,3-Tetrachloropropane | ~2950-3050 | ~700-850 | Absorptions will reflect the presence of the CCl₃ and CH₂Cl groups. |
| 1,1,2,3-Tetrachloropropane | ~2950-3050 | ~650-820 | A rich and complex fingerprint region is expected due to low symmetry. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Analysis:
-
Identify the frequencies of the major absorption bands.
-
Compare the fingerprint region of the unknown sample to reference spectra of the known isomers.
-
Caption: A multi-technique approach for isomer identification.
Conclusion
The spectroscopic differentiation of this compound from its isomers is a task that requires a multi-faceted analytical approach. While each technique provides valuable clues, the combination of ¹H and ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy offers the most robust and unambiguous identification. NMR spectroscopy excels at revealing the precise connectivity and symmetry of the molecule. Mass spectrometry, particularly when coupled with gas chromatography, provides molecular weight information and characteristic fragmentation patterns. Infrared spectroscopy offers a unique fingerprint based on molecular vibrations. By leveraging the complementary information provided by these techniques, researchers can confidently distinguish between these closely related and analytically challenging compounds.
References
- 1. Previous spectra [qorganica.qui.uam.es]
- 2. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 13C NMR spectrum [chemicalbook.com]
- 4. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 1H NMR [m.chemicalbook.com]
- 5. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 13C NMR spectrum [chemicalbook.com]
- 6. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 1H NMR [m.chemicalbook.com]
- 7. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Separating Tetrachloropropane Isomers: A Comparative Analysis of Chromatography Columns
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of tetrachloropropane isomers present a significant analytical challenge. These persistent organic pollutants (POPs) often exist as complex mixtures of structural isomers and enantiomers, demanding highly selective chromatographic techniques for their resolution. This guide provides an in-depth, data-driven comparison of various gas chromatography (GC) columns for the effective separation of tetrachloropropane isomers, moving beyond a simple listing of specifications to explain the fundamental principles that govern their performance.
The Analytical Challenge: Resolving Closely Related Tetrachloropropane Isomers
Tetrachloropropanes (C₃H₄Cl₄) are halogenated hydrocarbons with several potential isomers, including 1,1,1,2-tetrachloropropane, 1,1,2,2-tetrachloropropane, and 1,1,2,3-tetrachloropropane, among others. The subtle differences in their physical and chemical properties, such as boiling points and polarities, make their separation a non-trivial task. Furthermore, some of these isomers, like 1,1,2,3-tetrachloropropane, possess chiral centers, leading to the existence of enantiomers that are indistinguishable by conventional achiral chromatography. The choice of an appropriate chromatography column is therefore paramount to achieving the necessary resolution for accurate identification and quantification.
Gas Chromatography: The Workhorse for Volatile Organic Compound Analysis
Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like tetrachloropropanes. The separation in GC is governed by the partitioning of the analytes between a gaseous mobile phase and a stationary phase coated on the inner walls of a capillary column. The selectivity of this separation is primarily determined by the chemical nature of the stationary phase.
Comparative Performance of GC Columns for Tetrachloropropane Isomer Separation
The selection of a GC column for the separation of tetrachloropropane isomers hinges on the polarity of the stationary phase. The principle of "like dissolves like" is a useful starting point, where a stationary phase with a polarity similar to the analytes will generally provide better retention and selectivity.[1] We will now delve into a comparative analysis of commonly employed mid-polarity and specialty columns.
Mid-Polarity Columns: The Versatile Choice for Chlorinated Hydrocarbons
Mid-polarity columns offer a balance of dispersive (van der Waals) and dipole-dipole interactions, making them well-suited for the separation of polar compounds like chlorinated hydrocarbons.
The DB-624 column, with its stationary phase of (6%)-cyanopropylphenyl-(94%)-dimethylpolysiloxane, is a widely recognized and utilized column for the analysis of volatile organic compounds (VOCs), including those specified in U.S. EPA Method 8260.[2][3][4] This stationary phase provides a good balance of polarizability and hydrogen bonding capability, which is effective for resolving chlorinated hydrocarbons.
Key Performance Characteristics:
-
Selectivity: The cyanopropylphenyl functional groups in the stationary phase provide unique selectivity for polarizable compounds containing chlorine atoms.
-
Inertness: High-quality DB-624 columns are highly inert, ensuring good peak shape for active compounds.[3]
-
Thermal Stability: These columns typically have a maximum operating temperature of around 260 °C, which is sufficient for the elution of tetrachloropropanes.[2][3]
The Rtx-VMS column is another application-specific column designed for the analysis of volatile organic pollutants by GC-MS, including those in EPA Method 8260B.[5][6] It boasts a proprietary stationary phase that is claimed to offer lower bleed, better selectivity, and faster analysis times compared to standard columns.[6]
Key Performance Characteristics:
-
Optimized Selectivity: The stationary phase is engineered to provide enhanced resolution of critical pairs of volatile organic compounds.
-
Low Bleed: This is particularly advantageous when using sensitive detectors like mass spectrometers, as it results in lower background noise and improved signal-to-noise ratios.
-
Fast Analysis: The column dimensions and phase chemistry are optimized for rapid separations without sacrificing resolution.[6]
The Rtx-200MS column features a trifluoropropylmethyl polysiloxane stationary phase, which provides a different selectivity compared to cyanopropylphenyl phases. This mid-polarity column is an excellent choice for the confirmation of results obtained on a different mid-polarity column, like a DB-624.[7]
Key Performance Characteristics:
-
Unique Selectivity: The trifluoropropyl groups create strong dipole-dipole and hydrogen bonding interactions, which can alter the elution order of compounds compared to other mid-polarity phases. This can be particularly useful for resolving co-eluting isomers.
-
High Thermal Stability: The Rtx-200MS columns are known for their exceptional thermal stability, with operating temperatures up to 340 °C.[7]
-
Inertness: These columns are highly inert, ensuring symmetrical peak shapes for a wide range of analytes.[7]
Chiral Chromatography Columns: The Key to Enantiomer Separation
For tetrachloropropane isomers that are chiral, such as 1,1,2,3-tetrachloropropane, achiral columns will not be able to separate the enantiomers. In such cases, chiral chromatography is essential. Chiral GC columns typically employ a stationary phase that incorporates a chiral selector, most commonly a cyclodextrin derivative.[2]
Principle of Chiral Separation:
Chiral separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different stabilities, leading to different retention times for the enantiomers and thus their separation. The chemical interactions that lead to chiral separations occur on both the exterior and interior surfaces of the cyclodextrin.[2]
Recommended Chiral Stationary Phases:
-
Derivatized Cyclodextrins: Cyclodextrin-based chiral stationary phases are versatile and can be used to resolve a wide range of chemical compounds, including halogenated hydrocarbons.[2] The specific derivatization of the cyclodextrin will determine its selectivity for different enantiomers.
While a direct application note for the chiral separation of tetrachloropropane isomers was not found, the successful chiral separation of a tetrachlorodecane stereoisomer using a chiral stationary phase in supercritical fluid chromatography strongly suggests that a similar approach with GC would be fruitful for chiral tetrachloropropane isomers.[8]
Experimental Protocols
To provide a practical framework, the following are detailed step-by-step methodologies for the analysis of tetrachloropropanes using a standard mid-polarity GC column, such as a DB-624, coupled with a mass spectrometer (MS) detector, as would be typical for an analysis following EPA Method 8260.
Sample Preparation: Purge and Trap (EPA Method 5030)
For aqueous samples, the purge and trap technique is the standard method for extracting and concentrating volatile organic compounds prior to GC analysis.
-
Apparatus: A purge and trap system equipped with a suitable trap containing adsorbents like Tenax®, silica gel, and charcoal.
-
Procedure:
-
Place a 5-mL water sample into a purging vessel at ambient temperature.
-
Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
The purged analytes are trapped on the adsorbent trap.
-
After purging, the trap is heated and backflushed with the carrier gas to desorb the analytes onto the GC column.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS conditions for the analysis of volatile organic compounds.
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Oven Program | 35 °C (hold 5 min), ramp to 170 °C at 8 °C/min, then ramp to 220 °C at 20 °C/min (hold 2 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Splitless, 200 °C |
| Transfer Line | 250 °C |
| MS Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range | 35-300 amu |
Data Presentation: A Comparative Overview
While direct comparative chromatograms are elusive in the public domain, the following table summarizes the expected performance characteristics of the discussed columns for the separation of tetrachloropropane isomers based on their stationary phase properties and typical applications.
| Column | Stationary Phase | Polarity | Key Advantages for Tetrachloropropane Separation |
| DB-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-Polar | Well-established for EPA methods, good selectivity for chlorinated VOCs.[2][3][4] |
| Rtx-VMS | Proprietary | Mid-Polar | Optimized for speed and selectivity of VOCs, low bleed for MS detectors.[5][6] |
| Rtx-200MS | Trifluoropropylmethyl Polysiloxane | Mid-Polar | Unique selectivity for halogenated compounds, excellent for confirmation.[7] |
| Chiral Column | Derivatized Cyclodextrin | Varies | Essential for the separation of enantiomers of chiral tetrachloropropane isomers.[2] |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in column selection, the following diagrams are provided.
Caption: Experimental workflow for the analysis of tetrachloropropanes.
Caption: Decision tree for selecting a suitable GC column.
Conclusion and Recommendations
The separation of tetrachloropropane isomers is a challenging analytical task that requires careful consideration of the chromatographic column.
-
For general screening and analysis of structural isomers, mid-polarity columns such as the DB-624 and Rtx-VMS are excellent primary choices due to their proven performance for chlorinated volatile organic compounds.
-
The Rtx-200MS , with its unique trifluoropropyl stationary phase, serves as an outstanding confirmatory column, offering a different selectivity that can resolve isomers that may co-elute on a cyanopropylphenyl-based column.
-
For tetrachloropropane isomers that exhibit chirality, the use of a chiral GC column , likely one with a derivatized cyclodextrin stationary phase, is non-negotiable for the separation of enantiomers.
Ultimately, the optimal column choice will depend on the specific isomers of interest and the analytical objectives. Method development and optimization, including adjustments to the temperature program and carrier gas flow rate, will be crucial for achieving the desired separation. This guide provides the foundational knowledge and a logical framework to empower researchers to make informed decisions and develop robust and reliable methods for the analysis of tetrachloropropanes.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. WO1998005614A1 - Preparation of 1,1,1,3,3-pentachloropropane by photochlorination of 1,1,1,3-tetrachloropropane - Google Patents [patents.google.com]
"assessing the purity of synthesized 1,2,2,3-tetrachloropropane"
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 1,2,2,3-Tetrachloropropane
For researchers and professionals in chemical synthesis and drug development, the purity of a chemical intermediate is not merely a quality metric; it is the foundation of reaction yield, product safety, and experimental reproducibility. This compound, a key intermediate in the synthesis of agrochemicals such as the herbicide Diallate, is a prime example. Its synthesis can result in a mixture of structural isomers, unreacted precursors, and chlorinated byproducts, each capable of altering reaction kinetics and introducing contaminants into the final product.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not just steps to follow, but self-validating systems for generating trustworthy and authoritative data.
The Analytical Challenge: What Are We Looking For?
Before comparing methods, we must define the analytical objectives. A purity assessment for this compound must capably:
-
Confirm Structural Identity: Positively identify the main compound as the correct 1,2,2,3- isomer.
-
Separate and Identify Impurities: Resolve the target analyte from potential impurities, which may include:
-
Structural Isomers: e.g., 1,1,2,3-Tetrachloropropane, 1,1,1,3-Tetrachloropropane.
-
Over- or Under-chlorinated Analogs: e.g., Pentachloropropanes, Trichloropropenes.
-
Unreacted Starting Materials.
-
-
Quantify Purity: Accurately determine the concentration of this compound, typically expressed as a weight percentage (% w/w).
We will evaluate three cornerstone analytical techniques—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often used in tandem (GC-MS)—against these objectives.
Gas Chromatography (GC): The Workhorse for Separation and Quantification
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds, making it exceptionally well-suited for analyzing chlorinated hydrocarbons.[3] The principle is simple: a sample is vaporized and carried by an inert gas through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at characteristic retention times. The choice of detector, however, is critical for achieving the required sensitivity and selectivity.
Expertise & Experience: Choosing the Right Detector
-
Flame Ionization Detector (FID): A universal detector for organic compounds. While robust and reliable for quantification, it offers no selectivity for halogenated compounds and may have insufficient sensitivity for trace impurities.
-
Electron Capture Detector (ECD): Highly sensitive to electronegative compounds, particularly those containing halogens.[3] This makes the ECD an excellent choice for detecting trace chlorinated impurities that might be missed by FID. Its high sensitivity allows for the detection of impurities at parts-per-billion (ppb) levels.[3]
-
Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that provides not just quantitative data but also structural information, which is discussed in detail in its own section.
For purity analysis, a dual-detector approach can be invaluable. An FID provides robust quantification of the bulk material, while an ECD simultaneously screens for trace halogenated contaminants.
Experimental Protocol: GC-ECD Analysis
-
Sample Preparation: Accurately prepare a ~1000 ppm stock solution of the synthesized this compound in a high-purity solvent (e.g., hexane or ethyl acetate). From this, create a dilution series (e.g., 1, 5, 10, 50, 100 ppm) for calibration.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: A non-polar column like a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point for separating chlorinated alkanes.
-
Injector: Split/splitless inlet at 250°C. Use a 1 µL injection volume with a 50:1 split ratio for the main purity analysis. A splitless injection may be used for trace impurity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program effectively separates compounds with a range of boiling points.
-
Detector: ECD at 300°C.
-
-
Calibration & Analysis:
-
Inject the calibration standards to generate a response curve. The linearity should be R² > 0.995.
-
Inject the sample solution.
-
Identify the this compound peak by its retention time, confirmed by running a certified reference standard.
-
Calculate the purity using the area percent method for a preliminary screen. For rigorous quantification, use the external standard calibration curve.
-
Trustworthiness: A Self-Validating System
To ensure the protocol is self-validating, incorporate the following:
-
Spike Recovery: Spike a sample with a known amount of a potential impurity (e.g., 1,1,2,3-tetrachloropropane, if available). The recovery should be within 90-110%, validating that the method can accurately quantify impurities.
-
Second Column Confirmation: Analyze the sample on a second column with a different stationary phase (e.g., a DB-1701).[3] If a peak is a true compound and not an artifact, its retention time will change, but it will still be present. Co-eluting peaks on the first column may be resolved on the second, providing more accurate impurity profiling.
Visualization: GC Analysis Workflow
References
Navigating the Analytical Maze: A Comparative Guide to the Quantitative Analysis of 1,2,2,3-Tetrachloropropane
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated hydrocarbons like 1,2,2,3-tetrachloropropane is paramount for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical intermediates. This guide offers a comprehensive overview of the analytical landscape, focusing on the widely adopted and robust technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will compare it with other potential methods and provide a step-by-step guide to method validation, adhering to internationally recognized guidelines.
The Analytical Challenge: Choosing the Right Tool for the Job
The selection of an appropriate analytical technique is the cornerstone of reliable quantification. For a volatile, halogenated compound like this compound, several methods could be considered. However, they are not all created equal in terms of sensitivity, selectivity, and robustness.
Gas Chromatography (GC) is the undisputed workhorse for separating volatile organic compounds (VOCs). The choice of detector, however, significantly impacts the method's performance.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, the GC-ECD can achieve very low detection limits.[1] However, its selectivity can be a limitation, as it responds to any electrophilic species, potentially leading to interferences from co-eluting compounds.
-
Flame Ionization Detector (FID): A universal detector for organic compounds, the FID offers good linearity and reproducibility. Its sensitivity to halogenated hydrocarbons is generally lower than that of an ECD.
-
Mass Spectrometry (MS): When coupled with GC, MS provides the highest degree of confidence in compound identification through its ability to generate a unique mass spectrum for each analyte. This high selectivity minimizes the risk of false positives and allows for quantification even in complex matrices.[2] Modern GC-MS systems offer excellent sensitivity, often rivaling that of GC-ECD for halogenated compounds, especially when operated in Selected Ion Monitoring (SIM) mode.[3]
High-Performance Liquid Chromatography (HPLC) is generally not the preferred method for highly volatile compounds like this compound due to challenges in retaining the analyte on the stationary phase and potential for sample loss during preparation.
Given the need for both high sensitivity and unequivocal identification, GC-MS is the recommended technique for the quantitative analysis of this compound. It offers a harmonious balance of selectivity, sensitivity, and versatility, making it suitable for a wide range of applications, from trace-level environmental analysis to quality control in industrial settings.
A Validated GC-MS Method for the Quantification of this compound
This section provides a detailed, validated protocol for the quantitative analysis of this compound using a purge and trap concentrator coupled with a GC-MS system. This approach is based on established methodologies like the US EPA Method 8260 series, which are widely recognized for the analysis of volatile organic compounds.[4][5][6][7]
Experimental Workflow
The overall analytical process can be visualized as a sequential workflow, from sample preparation to data analysis and validation.
Caption: High-level workflow for the quantitative analysis of this compound.
Detailed Experimental Protocol
1. Sample Preparation (Purge and Trap)
-
Rationale: This technique is essential for extracting and concentrating volatile analytes from aqueous or solid matrices, thereby enhancing sensitivity.
-
Procedure:
-
Place a known volume or weight of the sample (e.g., 5 mL of water or 1 g of soil) into a purge tube.
-
Spike the sample with a known amount of an internal standard, such as an isotopically labeled analog (e.g., 1,2,3-trichloropropane-d5), to correct for variations in extraction efficiency and instrument response.[8]
-
Purge the sample with an inert gas (e.g., helium) at a controlled flow rate and temperature. The volatile this compound is stripped from the matrix.
-
The purged analytes are carried in the gas stream and trapped onto a sorbent tube containing materials like Tenax®, silica gel, and charcoal.
-
2. GC-MS Analysis
-
Rationale: This step separates the analyte from other components in the sample and provides definitive identification and quantification.
-
Instrument Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for separating halogenated hydrocarbons.[9]
-
Oven Program: Start at a low temperature (e.g., 40°C) to trap the analytes at the head of the column, then ramp the temperature to elute the compounds based on their boiling points.
-
Injector: Operate in splitless mode for maximum sensitivity.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 110, 112, 145, 147) and the internal standard.
-
Method Validation: Ensuring Trustworthy Data
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. The parameters for validation are well-defined by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[10][11][12][13]
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
The following sections detail the experimental design and acceptance criteria for each validation parameter, with example data presented in the tables.
Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank matrix (e.g., reagent water) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample spiked with this compound and potential interfering compounds.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from other peaks, and the mass spectrum should match that of a reference standard.
Linearity and Range
-
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare and analyze a series of calibration standards at a minimum of five different concentrations.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
Table 1: Linearity Data
| Concentration (µg/L) | Instrument Response (Peak Area) |
| 0.5 | 12,543 |
| 1.0 | 24,987 |
| 5.0 | 126,345 |
| 10.0 | 251,876 |
| 20.0 | 505,123 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze samples of a known concentration (e.g., a certified reference material or a spiked blank matrix) at three different concentration levels covering the specified range.
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 80-120%).
Table 2: Accuracy Data
| Spike Level | Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| Low | 1.0 | 0.95 | 95 |
| Medium | 10.0 | 10.3 | 103 |
| High | 20.0 | 19.6 | 98 |
| Mean Recovery (%) | 98.7 |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate samples at the same concentration on the same day.
-
Intermediate Precision: Repeat the analysis on different days with different analysts and/or equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be within an acceptable limit (e.g., ≤ 15%).
Table 3: Precision Data
| Precision Type | Concentration (µg/L) | Number of Replicates | Mean Measured Concentration (µg/L) | Standard Deviation | RSD (%) |
| Repeatability | 10.0 | 6 | 10.1 | 0.45 | 4.5 |
| Intermediate Precision | 10.0 | 6 | 10.3 | 0.62 | 6.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Table 4: LOD and LOQ Data
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.5 |
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations in parameters such as GC oven temperature ramp rate, purge gas flow rate, and MS ionization energy.
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
Conclusion: A Framework for Reliable Analysis
The quantitative analysis of this compound requires a method that is both sensitive and highly selective. This guide has demonstrated that Gas Chromatography-Mass Spectrometry, particularly when coupled with purge and trap sample introduction, is an exemplary technique for this purpose. By adhering to a rigorous method validation protocol based on international guidelines, researchers can ensure the generation of high-quality, reproducible, and defensible data. This comprehensive approach, from methodical technique selection to meticulous validation, provides a solid foundation for any laboratory tasked with the important work of quantifying this and other volatile halogenated compounds.
References
- 1. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 2. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ysi.com [ysi.com]
- 4. epa.gov [epa.gov]
- 5. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 6. epa.gov [epa.gov]
- 7. testinglab.com [testinglab.com]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. agilent.com [agilent.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2,2,3-Tetrachloropropane
Handling chlorinated hydrocarbons like 1,2,2,3-Tetrachloropropane in a research or drug development setting demands a meticulous and informed approach to safety. This is not merely about regulatory compliance; it's about fostering a culture of safety that protects the most valuable asset in any laboratory: the scientist. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE), ensuring that every procedural step is a self-validating system of safety.
Understanding the Hazard: Why PPE is Non-Negotiable
Before we can protect ourselves, we must understand the threat. This compound is a halogenated organic compound with a specific hazard profile that dictates our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
The critical takeaways here are the dermal and inhalation hazards. The chemical can be absorbed through the skin, potentially leading to systemic toxicity, and its vapors can damage the respiratory system. This dual threat profile means our PPE strategy must provide a complete barrier for all potential routes of exposure.
The Hierarchy of Controls: PPE as the Last Line of Defense
While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense. An effective safety program always prioritizes the hierarchy of controls:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, this is non-negotiable. All work must be conducted in a certified chemical fume hood to control vapor inhalation[2].
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and restricting access to the work area.
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure.
This guide assumes that robust engineering and administrative controls are already in place.
Core PPE Protocol for this compound
The required PPE ensemble depends on the scale and nature of the operation. The following sections detail the minimum requirements and necessary upgrades for higher-risk procedures.
The eyes are highly susceptible to chemical splashes and vapors.
-
Minimum Requirement: All personnel in the laboratory must wear ANSI Z87.1-rated safety glasses with side shields.
-
Required for Handling: When actively handling this compound (even small quantities), you must use chemical splash goggles . These provide a full seal around the eyes, protecting against splashes, mists, and vapors that can bypass standard safety glasses.
-
High-Risk Operations: For tasks with a significant splash hazard (e.g., large-volume transfers, heating, or pressure reactions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Given that this compound is harmful in contact with skin, barrier protection is essential[1].
-
Lab Coat: A standard cotton or polyester/cotton blend lab coat is suitable for protecting against incidental contact with very small quantities.
-
Chemical-Resistant Apron: When transferring liquids or performing procedures where splashes are likely, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Coveralls: For large-scale work or spill response, disposable chemical-resistant coveralls (e.g., Tychem®) are necessary to ensure full-body protection.
-
Footwear: Closed-toe shoes are mandatory in any laboratory. For procedures involving larger volumes, chemical-resistant boots with pant legs worn on the outside are recommended.
Choosing the correct glove material is arguably the most critical PPE decision for handling this chemical. No single glove material is impervious to all chemicals, and selection must be based on chemical compatibility and breakthrough time[3]. Butyl rubber and Viton™ are generally recommended for chlorinated solvents, while nitrile offers moderate protection for shorter tasks[4][5].
Table 1: Glove Material Recommendations for Chlorinated Solvents
| Glove Material | Relative Performance | Recommended Use Case |
|---|---|---|
| Viton™ | Excellent | Recommended for prolonged contact, immersion, and handling large quantities. Offers the highest resistance to aromatic and chlorinated solvents[5]. |
| Butyl Rubber | Very Good | Excellent for protection against a wide variety of chemicals but performs poorly with some halogenated solvents. Always check manufacturer data[4]. |
| Nitrile | Good to Fair | Suitable for incidental contact and splash protection only. Not for immersion or extended use. Double-gloving is recommended[4]. |
| Neoprene | Fair | Offers moderate resistance; less protective than nitrile for chlorinated solvents. |
| Natural Rubber (Latex) | Poor | Not recommended. Offers poor resistance to chlorinated solvents and can cause allergic reactions[4]. |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for this compound. |
Source: Adapted from OSHA and chemical glove manufacturer guidance[4][5].
Operational Directive: For any task involving this compound, double-gloving with a nitrile inner glove and a more resistant outer glove (like Viton™ for high-risk tasks) is a best practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or pinholes before use[3].
Engineering controls (i.e., a fume hood) are the primary method for preventing inhalation exposure. However, respiratory protection may be required in specific situations.
-
When is a Respirator Needed?
-
During a large spill or release.
-
When engineering controls are not available or are malfunctioning.
-
In poorly ventilated areas.
-
When weighing or transferring large quantities of the material outside of a closed system.
-
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required. These cartridges are universally color-coded black [6]. For situations where aerosols may be generated, a combination cartridge with a P100 particulate prefilter should be used.
-
Fit Testing: A respirator is only effective if it seals properly to the user's face. All personnel required to wear tight-fitting respirators must be medically cleared and undergo annual quantitative or qualitative fit testing, as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step Donning Sequence:
-
Put on inner gloves (nitrile).
-
Put on lab coat or chemical-resistant suit.
-
Put on chemical splash goggles.
-
Put on face shield (if required).
-
Perform a seal check and don respirator (if required).
-
Put on outer gloves (e.g., Viton™), ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves, turning them inside out.
-
Remove face shield and goggles.
-
Remove lab coat or suit, rolling it away from the body.
-
Remove inner gloves, turning them inside out.
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water.
Disposal: All disposable PPE contaminated with this compound must be treated as hazardous waste. Place items in a designated, sealed hazardous waste container for proper disposal according to institutional and local regulations[7]. Do not discard contaminated gloves or wipes in the regular trash.
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. An emergency shower should be readily accessible[8].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.
By integrating this comprehensive understanding of the hazards with disciplined, procedure-driven use of the correct PPE, researchers can handle this compound with the confidence that comes from a deep and practical commitment to safety.
References
- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. northwestern.edu [northwestern.edu]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
